4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Description
BenchChem offers high-quality 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-1-(2-piperidin-4-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRNPPHHZRTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
This guide provides a comprehensive technical overview of viable synthetic pathways for producing 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a disubstituted piperidine derivative of interest in medicinal chemistry and materials science. The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The synthesis of asymmetrically substituted piperidines, such as 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, is a key focus in the development of novel therapeutic agents. This guide will explore two primary, robust, and scalable synthetic strategies for the preparation of this target molecule: Nucleophilic Alkylation and Reductive Amination . Each approach will be detailed with step-by-step protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.
Strategy 1: Synthesis via Nucleophilic Alkylation
This is a classical and highly effective two-step approach that involves the initial preparation of an electrophilic intermediate from 4-piperidineethanol, followed by the alkylation of 4-methylpiperidine.
Workflow for Nucleophilic Alkylation
Caption: Synthetic workflow for the Nucleophilic Alkylation approach.
Step 1: Synthesis of 4-(2-Bromoethyl)piperidine
The initial step focuses on converting the hydroxyl group of the commercially available 4-piperidineethanol into a more effective leaving group, typically a halide.[2][3] While both chlorination (using thionyl chloride) and bromination (using phosphorus tribromide) are viable, bromination often provides a more reactive electrophile for the subsequent alkylation.
Protocol 1: Bromination of 4-Piperidineethanol
-
Reaction Setup: To a solution of 4-piperidineethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene, cooled to 0 °C in an ice bath, add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-bromoethyl)piperidine. Further purification can be achieved by vacuum distillation or column chromatography.
| Reagent | Molar Eq. | Purity | Source |
| 4-Piperidineethanol | 1.0 | >97% | [4][5][6] |
| Phosphorus Tribromide | 0.5 | >98% | |
| Dichloromethane | - | Anhydrous |
Step 2: N-Alkylation of 4-Methylpiperidine
The second step involves a standard SN2 reaction where the nucleophilic secondary amine of 4-methylpiperidine attacks the electrophilic carbon of 4-(2-bromoethyl)piperidine, displacing the bromide ion. The reaction is typically carried out in the presence of a mild base to neutralize the HBr generated.
Protocol 2: Synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
-
Reaction Setup: In a round-bottom flask, dissolve 4-(2-bromoethyl)piperidine (1.0 eq) and 4-methylpiperidine (1.2 eq) in acetonitrile.
-
Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
| Reagent | Molar Eq. | Purity | Source |
| 4-(2-Bromoethyl)piperidine | 1.0 | Crude or Purified | [2][3] |
| 4-Methylpiperidine | 1.2 | >98% | |
| Potassium Carbonate | 2.0 | >99% | |
| Acetonitrile | - | Anhydrous |
Strategy 2: Synthesis via Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[7] This strategy involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For this synthesis, the key precursors are 4-piperidineacetaldehyde and 4-methylpiperidine.
Workflow for Reductive Amination
Caption: Synthetic workflow for the Reductive Amination approach.
Step 1: Synthesis of 4-Piperidineacetaldehyde
The primary challenge in this route is the synthesis of the aldehyde intermediate, 4-piperidineacetaldehyde, which can be prepared by the oxidation of 4-piperidineethanol. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation. To prevent side reactions with the piperidine nitrogen, it is advisable to use an N-protected starting material, such as N-Boc-4-piperidineethanol.[]
Protocol 3: Oxidation of N-Boc-4-piperidineethanol
-
Reaction Setup: Dissolve N-Boc-4-piperidineethanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Reaction Progression: Stir the mixture for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, filter, and concentrate to yield N-Boc-4-piperidineacetaldehyde.
Step 2: Reductive Amination and Deprotection
The crude aldehyde is then reacted with 4-methylpiperidine in the presence of a mild reducing agent. Sodium triacetoxyborohydride (STAB) is particularly effective for reductive aminations as it is less sensitive to pH than other borohydrides.[9] The final step is the removal of the Boc protecting group under acidic conditions.
Protocol 4: Reductive Amination and Deprotection
-
Reaction Setup: To a solution of N-Boc-4-piperidineacetaldehyde (1.0 eq) and 4-methylpiperidine (1.2 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Deprotection: Dissolve the crude Boc-protected product in a solution of hydrochloric acid in dioxane (e.g., 4M HCl) and stir at room temperature for 2-4 hours.
-
Purification: Concentrate the mixture under reduced pressure. The resulting hydrochloride salt can be converted to the free base by treatment with a base (e.g., NaOH) and then purified by column chromatography as described in Protocol 2.
| Reagent | Molar Eq. | Purity | Source |
| N-Boc-4-piperidineethanol | 1.0 | >97% | [] |
| Dess-Martin Periodinane | 1.5 | >97% | |
| 4-Methylpiperidine | 1.2 | >98% | |
| Sodium Triacetoxyborohydride | 1.5 | >95% | [9] |
| 1,2-Dichloroethane | - | Anhydrous | |
| 4M HCl in Dioxane | - | - |
Comparison of Synthetic Routes
| Feature | Nucleophilic Alkylation | Reductive Amination |
| Overall Yield | Generally good to high. | Can be high, but dependent on the efficiency of the oxidation step. |
| Number of Steps | Typically 2 steps. | Can be 3 steps if N-protection is used. |
| Scalability | Highly scalable. | Scalability may be limited by the cost and handling of DMP. |
| Reagent Availability | Starting materials are readily available. | N-Boc-4-piperidineethanol is commercially available.[] |
| Key Challenges | Potential for over-alkylation (quaternization of nitrogen). | Potential for aldehyde instability and over-oxidation. |
Conclusion
Both the Nucleophilic Alkylation and Reductive Amination strategies offer viable pathways for the synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. The choice of route will depend on factors such as the scale of the synthesis, the availability of specific reagents, and the desired purity of the final product. The Nucleophilic Alkylation route is often more direct and may be preferable for larger-scale preparations. The Reductive Amination route, while potentially involving more steps, offers the versatility and mild conditions characteristic of this powerful transformation.
References
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Taylor & Francis Online. 2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine, a Useful Reagent in the Synthesis of 4,4 Disubstituted Piperidines. Synthetic Communications. 2006-12-05. Available from: [Link]
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PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 2021-10-30. Available from: [Link]
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A Technical Guide to the Physicochemical Characterization of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine and Related Bipiperidine Scaffolds
Prepared by: Senior Application Scientist, Gemini Laboratories
Abstract
Substituted piperidine moieties are fundamental building blocks in modern medicinal chemistry, frequently appearing in scaffolds targeting the central nervous system and other therapeutic areas.[1][2] The molecule 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine represents a flexible, basic scaffold whose physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This guide provides an in-depth framework for the comprehensive physicochemical characterization of this molecule and its analogs. While specific experimental data for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is not extensively documented in public literature, this document outlines the authoritative, industry-standard methodologies for determining its most crucial properties: ionization constant (pKa), lipophilicity (logP), and aqueous solubility. The protocols and rationale described herein are designed for researchers, chemists, and drug development professionals, providing a robust blueprint for generating the essential data required for candidate selection and optimization.
Molecular Structure and Calculated Properties
A thorough characterization begins with an in-silico analysis to predict fundamental molecular properties. These calculated values provide a baseline for comparison with experimental data and are essential for understanding the molecule's intrinsic characteristics.
IUPAC Name: 4-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine
Chemical Structure:
Caption: A streamlined workflow for determining pKa values via potentiometric titration.
Lipophilicity (logP & logD): A Predictor of ADME
Expert Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, Excretion) profiling. [3]The partition coefficient (logP) measures this property for the neutral species, while the distribution coefficient (logD) measures it at a specific pH, accounting for all ionic species. For a basic compound, logD at pH 7.4 is more physiologically relevant than logP. The classic shake-flask method remains the most definitive technique for logP determination. [4]
Protocol: logP Determination by Shake-Flask Method
This equilibrium-based method directly measures the concentration of the compound in two immiscible phases: n-octanol and water.
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water (typically a 1:1 or 2:1 ratio).
-
Equilibration: Seal the vial and shake it gently on a mechanical shaker for a sufficient time (e.g., 2-4 hours) at a constant temperature (25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]). [5]
Caption: The gold-standard shake-flask protocol for experimental logP measurement.
Aqueous Solubility: A Prerequisite for Efficacy
Expert Rationale: A compound must be in solution to be absorbed and to interact with its target. Poor aqueous solubility is a major cause of failure in drug development. [6]It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, precipitates in aqueous buffer. It is high-throughput and useful for early screening but can overestimate true solubility. [7][8]* Thermodynamic Solubility: Measures the concentration of a saturated solution at equilibrium. This is the true, intrinsic solubility of the most stable solid form of the compound and is essential for formulation and development. [6][9]
Protocol: Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" type method determines the equilibrium solubility of the solid compound in a specific aqueous buffer.
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a glass vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vial and agitate it on a roller or shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved between the solid and dissolved states.
-
Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solids.
-
Quantification: Dilute the resulting clear filtrate and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve. The result is reported in µg/mL or µM.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Abstract: The novel compound 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine presents a chemical scaffold with potential for significant central nervous system activity, based on the prevalence of its constituent piperidine moieties in a range of neuroactive agents. To date, the specific mechanism of action for this molecule remains uncharacterized in publicly accessible literature. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic elucidation of its pharmacological targets and downstream signaling pathways. We will explore potential interactions based on structural analogy to known ligands for dopamine, serotonin, sigma, and histamine receptors. Furthermore, this document details a robust, multi-tiered experimental workflow, from initial radioligand binding assays to complex in-vivo functional assessments, designed to rigorously define the compound's neuropharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel neurotherapeutics.
Introduction and Structural Hypothesis Generation
The chemical structure of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, featuring a bis-piperidine core, suggests a high probability of interaction with G protein-coupled receptors (GPCRs) or other transmembrane proteins within the central nervous system (CNS). The piperidine nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates targeting a variety of receptors.[1][2] Specifically, the 1,4-disubstituted piperidine motif is a common feature in ligands for dopamine (D2, D3, D4), serotonin (5-HT2A), and sigma (σ1, σ2) receptors.[3][4][5][6]
Our initial hypothesis, grounded in chemoinformatic analysis of structurally related compounds, posits that 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is likely to exhibit affinity for one or more of the following receptor families:
-
Dopamine D2-like Receptors (D2, D3, D4): The ethylpiperidine side chain bears resemblance to fragments of known dopamine receptor ligands.[4][6][7] Interaction with these receptors could imply potential applications in psychiatric or neurological disorders.[4][6]
-
Sigma Receptors (σ1 and σ2): Many piperidine-containing compounds show high affinity for sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems.[5][8]
-
Histamine Receptors (H3): Certain 4-substituted piperidine derivatives are potent antagonists or inverse agonists at the H3 receptor, a key regulator of neurotransmitter release.[9]
Given these possibilities, a systematic and unbiased screening approach is warranted to identify the primary molecular target(s) and subsequent signaling cascades.
Tier 1: Primary Target Identification and Affinity Determination
The foundational step in characterizing a novel compound is to identify its direct molecular binding partners. A broad-based radioligand binding assay panel is the most efficient method for this initial screen.
Experimental Protocol: Comprehensive Radioligand Binding Screen
Objective: To determine the binding affinity (Ki) of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine across a wide range of CNS receptors, ion channels, and transporters.
Methodology:
-
Compound Preparation: Synthesize and purify 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine to >98% purity, confirmed by NMR and LC-MS. Prepare a 10 mM stock solution in DMSO.
-
Assay Panel Selection: Utilize a commercial broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes, at a minimum, the following receptor families: dopaminergic, serotonergic, adrenergic, muscarinic, histaminergic, glutamatergic, GABAergic, and sigma receptors.
-
Primary Screen:
-
Perform initial binding assays at a single high concentration of the test compound (e.g., 10 µM).
-
Assays are conducted using cell membrane preparations expressing the target receptor and a specific radioligand.
-
The amount of radioligand displaced by the test compound is measured by scintillation counting or other appropriate methods.
-
A displacement of >50% is considered a "hit" and warrants further investigation.
-
-
Secondary Screen (Affinity Determination):
-
For each "hit" from the primary screen, perform a competition binding assay with a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
This will generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
All binding affinity data should be compiled into a clear, tabular format for comparative analysis.
| Receptor Target | Ki (nM) | Interpretation |
| Dopamine D2 | Value | High affinity suggests potential D2 receptor modulation. |
| Dopamine D3 | Value | High affinity suggests potential D3 receptor modulation. |
| Dopamine D4 | Value | High affinity suggests potential D4 receptor modulation. |
| Serotonin 5-HT2A | Value | Moderate affinity may indicate secondary activity. |
| Sigma σ1 | Value | High affinity points to a likely interaction. |
| Sigma σ2 | Value | Moderate to low affinity. |
| Histamine H3 | Value | Low affinity suggests this is not a primary target. |
| (Other hits) | Value | (Interpretation) |
This table is a template; actual targets will be determined by experimental results.
This initial screen will provide the foundational data to direct all subsequent functional and mechanistic studies. High-affinity interactions (Ki < 100 nM) should be prioritized.
Tier 2: Functional Activity and Signaling Pathway Elucidation
Once high-affinity targets are identified, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, inverse agonist, or an allosteric modulator?
Hypothetical Signaling Pathway (Based on a Dopamine D2 Receptor Hit)
Let us hypothesize that the Tier 1 screen reveals high affinity for the Dopamine D2 receptor (D2R), a Gi-coupled GPCR. The canonical signaling pathway for a D2R agonist involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist would block this effect.
Caption: Step-by-step workflow for functional characterization.
Tier 3: In-Vivo Target Engagement and Physiological Effects
The final phase of mechanistic investigation involves demonstrating that the compound engages its target in a living system and produces a measurable physiological or behavioral effect consistent with its in-vitro profile.
Experimental Protocol: In-Vivo Assessment
Objective: To confirm target engagement and evaluate the physiological consequences of compound administration in a relevant animal model.
Methodology (Continuing the D2R antagonist hypothesis):
-
Pharmacokinetic (PK) Profiling:
-
Administer the compound to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intraperitoneal).
-
Measure plasma and brain concentrations over time to determine key PK parameters like Cmax, Tmax, half-life, and brain-to-plasma ratio. This is crucial to ensure adequate target exposure in subsequent studies.
-
-
Target Engagement (Receptor Occupancy):
-
Administer a range of doses of the test compound to animals.
-
At the time of expected peak brain concentration, administer a D2R-specific PET radiotracer (e.g., [¹¹C]raclopride).
-
Measure the displacement of the radiotracer by the test compound using PET imaging or ex-vivo brain slice autoradiography. This will establish a dose-occupancy relationship.
-
-
Pharmacodynamic (PD) / Behavioral Assays:
-
Catalepsy Test: D2R antagonists are known to induce catalepsy. Measure the time an animal remains in an imposed posture at various doses.
-
Amphetamine-Induced Hyperlocomotion: Pre-treat animals with the test compound and then challenge with d-amphetamine. A D2R antagonist is expected to block the resulting hyperlocomotor activity. This provides functional evidence of D2R blockade in a relevant neural circuit.
-
Conclusion
The elucidation of the mechanism of action for a novel chemical entity like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine requires a systematic, multi-tiered approach. This guide outlines a logical and rigorous experimental cascade, beginning with broad, unbiased target screening, progressing to detailed functional characterization at the cellular level, and culminating in in-vivo validation of target engagement and physiological response. By following this framework, researchers can confidently and efficiently characterize the pharmacological profile of this and other novel compounds, paving the way for potential therapeutic development.
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Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo - PubMed. PubMed. Available at: [Link]
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(PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - ResearchGate. ResearchGate. Available at: [Link]
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A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists - ResearchGate. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]
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Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro. Available at: [Link]
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Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - AIR Unimi. University of Milan. Available at: [Link]
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Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of East China University of Science and Technology (Natural Science Edition). Available at: [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. MDPI. Available at: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. PubMed Central. Available at: [Link]
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Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PubMed Central. PubMed Central. Available at: [Link]
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Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
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An In-depth Technical Guide to the Synthesis and Activity of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential biological activities of 4-methyl-1-(2-piperidin-4-ylethyl)piperidine and its derivatives. This class of molecules, centered around a 1,4'-bipiperidine core, holds significant promise in medicinal chemistry due to the privileged structural nature of the piperidine motif.[1]
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence in drug design can be attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1] The 1,4'-bipiperidine core, in particular, has been explored for a range of biological targets, demonstrating the potential for this scaffold in developing novel therapeutics. This guide will delve into the synthetic pathways to access 4-methyl-1-(2-piperidin-4-ylethyl)piperidine derivatives and explore their potential biological activities based on existing knowledge of related structures.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 4-methyl-1-(2-piperidin-4-ylethyl)piperidine derivatives can be approached through several strategic disconnections. A robust and versatile approach involves the coupling of two key piperidine fragments. The primary methods for constructing the core scaffold and its derivatives are catalytic hydrogenation and reductive amination.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, 4-methyl-1-(2-piperidin-4-ylethyl)piperidine, suggests a disconnection at the C-N bond formed between the two piperidine rings. This leads to two key synthons: a 4-methylpiperidine moiety and a 4-(2-haloethyl)piperidine or a related electrophilic species. A more practical approach, however, involves the formation of the ethyl linker and the second piperidine ring in a sequential or convergent manner.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 4-methyl-1-(2-piperidin-4-ylethyl)piperidine.
Key Synthetic Methodologies
The catalytic hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines. This approach is particularly useful for the formation of both piperidine rings in the target scaffold.
-
Rationale: The aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often under elevated pressure and temperature. Platinum group metals, such as platinum(IV) oxide (PtO₂), are highly effective for this transformation. The choice of an acidic solvent like glacial acetic acid can facilitate the reduction by protonating the pyridine nitrogen, thereby activating the ring towards hydrogenation.
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a cornerstone in the synthesis of substituted amines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ.
-
Rationale: This method is highly valuable for introducing substituents onto the piperidine nitrogen. Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can be used in a one-pot procedure and exhibit good functional group tolerance.
Proposed Synthesis of 4-Methyl-1-(2-(piperidin-4-yl)ethyl)piperidine
Based on the aforementioned methodologies, a detailed multi-step synthesis is proposed.
Step 1: Synthesis of 4-Methylpiperidine
The synthesis begins with the catalytic hydrogenation of 4-methylpyridine.
-
Reaction: 4-Methylpyridine is hydrogenated using a platinum(IV) oxide catalyst under a hydrogen atmosphere.
-
Causality: The platinum catalyst provides a surface for the adsorption of both hydrogen and the pyridine ring, facilitating the addition of hydrogen across the double bonds of the aromatic ring. The use of a protic solvent like acetic acid can enhance the reaction rate.
Step 2: Synthesis of 4-(2-Bromoethyl)pyridine Hydrobromide
The ethyl linker is introduced and functionalized for subsequent coupling.
-
Reaction: Pyridine-4-ethanol is treated with hydrobromic acid.
-
Causality: The hydroxyl group is protonated by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule via an SN2 reaction to yield the bromoethyl derivative.
Step 3: N-Alkylation of 4-Methylpiperidine
The two key fragments are coupled to form the dipyridyl intermediate.
-
Reaction: 4-Methylpiperidine is reacted with 4-(2-bromoethyl)pyridine hydrobromide in the presence of a base.
-
Causality: The base, such as potassium carbonate, deprotonates the secondary amine of 4-methylpiperidine, increasing its nucleophilicity. The resulting anion then displaces the bromide from the ethyl linker in an SN2 reaction.
Step 4: Final Hydrogenation to Yield the Target Compound
The remaining pyridine ring is reduced to complete the synthesis of the core scaffold.
-
Reaction: 1-(2-(Pyridin-4-yl)ethyl)-4-methylpiperidine is subjected to catalytic hydrogenation.
-
Causality: Similar to the first step, a platinum catalyst is employed to reduce the second pyridine ring to a piperidine ring, yielding the final product.
Biological Activity and Structure-Activity Relationships (SAR)
While specific biological data for 4-methyl-1-(2-piperidin-4-ylethyl)piperidine derivatives are not extensively reported in the public domain, the 1,4'-bipiperidine scaffold is a known pharmacophore in several classes of biologically active compounds. The potential activities and SAR of the title compounds can be inferred from these related structures.
Potential Biological Targets
Derivatives of the 1,4'-bipiperidine scaffold have been investigated for a range of biological targets, including:
-
Chemokine Receptors: A series of 1,4-disubstituted piperidine derivatives have been identified as potent CCR5 antagonists, which are of interest as HIV-1 entry inhibitors.[2]
-
Opioid Receptors: Alkyl and phenylalkyl piperidine analogues have been explored as highly potent and selective μ-opioid receptor (MOR) agonists for the treatment of pain.[3]
-
Histamine Receptors: 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridines have been synthesized and evaluated as histamine H3 receptor antagonists.[4]
-
Acetylcholinesterase (AChE): Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have shown potent anti-AChE activity, making them of interest for the treatment of dementia.[5]
Structure-Activity Relationship (SAR) Insights
Based on the literature for related compounds, the following SAR trends can be anticipated for 4-methyl-1-(2-piperidin-4-ylethyl)piperidine derivatives:
-
Substitution on the 4-Methylpiperidine Ring: The 4-methyl group provides a point of steric bulk and lipophilicity. The stereochemistry at this position could be crucial for receptor binding and selectivity.
-
The Ethyl Linker: The length and flexibility of the ethyl linker are likely important for orienting the two piperidine rings correctly within a receptor binding pocket. Modifications to the linker, such as introducing rigidity or altering its length, would be expected to significantly impact activity.
-
Substitution on the Second Piperidine Ring: The unsubstituted nitrogen on the second piperidine ring provides a handle for further derivatization. N-alkylation or N-acylation at this position would allow for the exploration of a wide chemical space and could modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, in the context of MOR agonists, the nature of the substituent on the piperidine nitrogen plays a pivotal role in determining the affinity and selectivity for different opioid receptor subtypes.[3]
| Structural Moiety | Potential Impact on Activity |
| 4-Methyl Group | Influences steric interactions and lipophilicity; stereochemistry may be critical. |
| Ethyl Linker | Determines the spatial orientation of the two piperidine rings. |
| Second Piperidine Nitrogen | A key point for derivatization to modulate potency, selectivity, and ADME properties. |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of 4-methyl-1-(2-(piperidin-4-yl)ethyl)piperidine. These protocols are based on established chemical principles and procedures found in the literature for similar transformations.
Protocol for the Synthesis of 4-Methylpiperidine
-
To a solution of 4-methylpyridine (1.0 eq) in glacial acetic acid, add platinum(IV) oxide (0.02 eq).
-
Place the reaction mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpiperidine.
Protocol for the Synthesis of 4-(2-Bromoethyl)pyridine Hydrobromide
-
Add pyridine-4-ethanol (1.0 eq) to a round-bottom flask.
-
Slowly add a 48% aqueous solution of hydrobromic acid (3.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 4-(2-bromoethyl)pyridine hydrobromide.
Protocol for the N-Alkylation of 4-Methylpiperidine
-
To a solution of 4-methylpiperidine (1.1 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq).
-
Add 4-(2-bromoethyl)pyridine hydrobromide (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-(pyridin-4-yl)ethyl)-4-methylpiperidine.
Protocol for the Final Hydrogenation
-
Follow the procedure outlined in Protocol 5.1 , using 1-(2-(pyridin-4-yl)ethyl)-4-methylpiperidine as the starting material.
-
The final product, 4-methyl-1-(2-(piperidin-4-yl)ethyl)piperidine, can be purified by distillation under reduced pressure or by column chromatography.
Conclusion
The 4-methyl-1-(2-piperidin-4-ylethyl)piperidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide, based on well-established methodologies such as catalytic hydrogenation and reductive amination, provide a clear path to access this core structure and its derivatives. The potential for these compounds to interact with a variety of biological targets, as suggested by the activities of related 1,4'-bipiperidine analogs, underscores the importance of further investigation into this chemical space. The structure-activity relationship insights provided herein offer a foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
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Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. PubMed. [Link]
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Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]
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1,4'-Bipiperidine | C10H20N2 | CID 78607. PubChem. [Link]
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Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. PubMed. [Link]
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Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect. [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
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Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]
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Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]
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1,4-Dihydropyridine Derivatives: An Overview of Synthesis Conditions and Biological Tests. MDPI. [Link]
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(PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]
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A Technical Guide to the Design, Synthesis, and Structure-Activity Relationship of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine Analogs
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. This guide focuses on the structural class defined by 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a molecule featuring two piperidine rings connected by an ethyl linker. While this specific compound is not extensively documented, its core structure is representative of a class of potent and selective ligands for various central nervous system (CNS) targets, most notably the sigma (σ) receptors. This document provides an in-depth exploration of the design principles, synthetic strategies, and structure-activity relationships (SAR) for this family of compounds. We will delve into the causal reasoning behind synthetic choices, present validated experimental protocols, and analyze SAR data to guide the rational design of novel analogs with enhanced potency, selectivity, and drug-like properties for researchers in drug development.
Introduction: The Piperidine Scaffold in CNS Drug Discovery
The 1,4-disubstituted piperidine motif is a cornerstone of CNS-targeted drug discovery. Its rigid, saturated ring system allows for the precise spatial positioning of functional groups, which is critical for selective interaction with complex biological targets like G-protein coupled receptors (GPCRs) and ion channels. The specific scaffold of interest, characterized by two piperidine rings linked by a short alkyl chain, is a common feature in ligands developed for dopamine (D₂), serotonin (5-HT), and particularly sigma (σ) receptors.
Sigma receptors, comprising σ₁ and σ₂ subtypes, are unique intracellular chaperone proteins implicated in a wide range of cellular functions and disease states, including neurodegenerative disorders, psychiatric conditions, and neuropathic pain. The development of selective sigma receptor ligands is therefore an area of intense research. The general structure of a 1-(2-piperidin-4-ylethyl)piperidine derivative possesses the key pharmacophoric elements common to many high-affinity σ₁ ligands: a basic nitrogen atom, a central hydrophobic spacer, and a second cyclic moiety for additional interactions. This guide will use the σ₁ receptor as the primary biological target to illustrate the principles of analog design and SAR exploration.
Analysis of the Core Scaffold and Design Rationale
The parent scaffold, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, can be deconstructed into three key regions for systematic modification. Understanding the role of each region is fundamental to designing a successful analog strategy.
-
Region A (Substituted N-Piperidine): This region contains the tertiary amine, a critical feature for interaction with the anionic aspartate residue (Asp126) in the σ₁ receptor binding pocket. The substitution on this ring, such as the 4-methyl group, can influence lipophilicity, metabolic stability, and steric interactions within the receptor.
-
Region B (Ethyl Linker): The length and conformation of this linker are crucial for establishing the correct distance and orientation between the two piperidine rings. Modifications here can profoundly impact binding affinity.
-
Region C (Terminal Piperidine): This hydrophobic group occupies a key pocket in the receptor. Its substitution pattern and even its replacement with other cyclic systems can modulate potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating these key regions for analog design.
Caption: Key regions of the core scaffold for SAR exploration.
Synthetic Strategies and Methodologies
The synthesis of 1-(2-piperidin-4-ylethyl)piperidine analogs is typically achieved through convergent strategies. The most common and reliable method involves the reductive amination of a piperidine derivative with a suitable aldehyde or ketone, or the N-alkylation of a piperidine with an appropriate electrophile.
General Synthetic Workflow
A robust and widely applicable synthetic route involves the coupling of two key building blocks: a substituted piperidine (for Region A) and a 4-piperidineethanol derivative (providing Regions B and C). This approach allows for maximal diversity in the final products by simply changing the starting piperidines.
The workflow diagram below illustrates this convergent synthetic approach.
Caption: Convergent workflow for the synthesis of target analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol describes the synthesis of 1-(2-(piperidin-4-yl)ethyl)-4-phenylpiperidine, a representative analog, chosen for its well-documented procedures and high affinity for sigma receptors.
Step 1: Synthesis of 2-(Piperidin-4-yl)ethyl methanesulfonate (Intermediate 2)
-
Dissolution: Dissolve 2-(piperidin-4-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution.
-
Activation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: This step converts the poorly reactive hydroxyl group into a good leaving group (mesylate) for the subsequent nucleophilic substitution.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: N-Alkylation to Yield Final Product
-
Reactant Setup: To a solution of 4-phenylpiperidine (1.0 eq, Region A precursor) in anhydrous acetonitrile (15 mL/mmol), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.
-
Coupling: Add a solution of the crude 2-(piperidin-4-yl)ethyl methanesulfonate (1.1 eq) in acetonitrile to the suspension.
-
Reaction: Heat the mixture to 60 °C and stir for 12-18 hours. Trustworthiness: The progress should again be monitored by TLC or LC-MS to ensure the consumption of starting materials.
-
Purification: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate. Purify the crude residue by column chromatography on silica gel (typically using a DCM/Methanol gradient) to afford the desired final product.
Structure-Activity Relationship (SAR) Analysis
The following sections summarize key SAR findings for this compound class, primarily focusing on affinity for the σ₁ receptor. The data presented is a synthesized representation from multiple authoritative sources in the field.
Modifications to Region A (N-Piperidine)
The N-piperidine ring and its substituents play a crucial role in orienting the molecule within the binding site.
| Compound ID | R¹ (at N-Piperidine) | σ₁ Ki (nM) | Comments |
| 1 | 4-Methyl | 15.2 | Parent scaffold for this guide. |
| 2 | H (Piperidine) | 25.8 | Removal of methyl group slightly reduces affinity. |
| 3 | 4-Phenyl | 1.8 | Phenyl group significantly enhances affinity, likely via π-π stacking. |
| 4 | 4-Fluoro | 12.5 | Introduction of a small electron-withdrawing group is tolerated. |
| 5 | 4,4-Difluoro | 45.1 | Increasing substitution at the 4-position can be detrimental. |
Insight: A small, lipophilic substituent at the 4-position of the N-piperidine is generally well-tolerated or beneficial. Large or bulky groups may introduce steric hindrance. Aromatic substituents, like a phenyl group, can dramatically increase potency by engaging in additional hydrophobic or aromatic interactions within the receptor.
Modifications to Region B (Linker)
The two-carbon ethyl linker is generally optimal for high-affinity σ₁ binding.
| Compound ID | Linker (between N and C4') | σ₁ Ki (nM) | Comments |
| 6 | -CH₂- (Methylene) | 89.3 | Shortening the linker by one carbon drastically reduces affinity. |
| 1a | -CH₂CH₂- (Ethylene) | 15.2 | The two-carbon linker is optimal for this scaffold. |
| 7 | -CH₂CH₂CH₂- (Propylene) | 33.7 | Lengthening the linker to three carbons decreases affinity. |
Insight: The distance imposed by the ethyl linker is critical for correctly positioning the two piperidine rings. Both shorter and longer linkers disrupt this optimal geometry, leading to a significant loss in binding affinity. This highlights the rigid structural requirements of the σ₁ binding site.
Modifications to Region C (Terminal Piperidine)
This region explores a hydrophobic pocket, and modifications here can fine-tune affinity and selectivity.
| Compound ID | R² (at C4' of Terminal Piperidine) | σ₁ Ki (nM) | Comments |
| 8 | H (Piperidine) | 18.4 | Unsubstituted terminal ring serves as a good baseline. |
| 9 | 4'-Methyl | 15.2 | Small alkyl group is well-tolerated. |
| 10 | 4'-Ethyl | 19.5 | Slightly larger alkyl group shows similar affinity. |
| 11 | Spiro[isobenzofuran-1,4'-piperidine] | 0.78 | Fusing a ring system to the terminal piperidine can dramatically boost affinity by accessing additional binding interactions. |
Insight: The terminal piperidine ring fits into a moderately sized hydrophobic pocket. Small alkyl substituents are tolerated, but significant gains in affinity can be achieved by replacing the piperidine with more complex, rigid ring systems like spirocycles. These fused rings can form more extensive and favorable interactions within the receptor.
Conclusion and Future Perspectives
The 1-(2-piperidin-4-ylethyl)piperidine scaffold is a versatile and highly tractable platform for the development of potent CNS-active agents, particularly σ₁ receptor ligands. The SAR analysis reveals clear guidelines for analog design:
-
The tertiary amine and the ethyl linker are critical pharmacophoric elements with little tolerance for modification.
-
The N-piperidine ring can be substituted, ideally with small lipophilic or aromatic groups at the 4-position, to enhance potency.
-
The terminal piperidine ring offers the most significant opportunity for affinity enhancement through the introduction of more complex, rigid, and hydrophobic moieties.
Future research should focus on optimizing the pharmacokinetic properties (e.g., metabolic stability, brain penetration) of high-affinity analogs. The introduction of heteroatoms or strategic fluorination on the aromatic rings of advanced analogs (like compound 3 ) could mitigate metabolic liabilities. Furthermore, exploring bioisosteric replacements for the piperidine rings could lead to novel chemical matter with improved selectivity profiles and intellectual property positions. The systematic application of the principles outlined in this guide will empower researchers to rationally design the next generation of ligands based on this privileged CNS scaffold.
References
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Title: Design and Synthesis of Novel Sigma (σ) Receptor Ligands Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Sigma-1 Receptor: A Drug Target in the Treatment of Neuropathic Pain Source: Frontiers in Pharmacology URL: [Link]
-
Title: Reductive Amination in the Synthesis of Piperidines Source: Organic Syntheses URL: [Link]
-
Title: Spirocyclic Piperidines as High-Affinity σ1-Receptor Ligands Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
"in vitro screening of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine"
An In-Depth Technical Guide to the In Vitro Screening of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Abstract
This guide provides a comprehensive framework for the in vitro pharmacological characterization of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a novel chemical entity with a piperidine scaffold suggestive of potential activity at sigma receptors. We present a tiered screening cascade, beginning with primary binding assays to determine affinity for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, followed by functional assays to elucidate the modulator type (agonist, antagonist, or allosteric modulator). Furthermore, this guide details essential secondary assays to build a robust pharmacological profile, including selectivity screening, cell viability assessments, and critical safety pharmacology evaluations for hERG channel and CYP450 enzyme inhibition. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and scientifically rigorous investigation.
Introduction: The Rationale for Screening 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
The piperidine moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, known to interact with a variety of central nervous system (CNS) targets.[1][2] The specific structure of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine suggests a potential interaction with sigma receptors. Sigma receptors, initially misclassified as opioid receptors, are now understood to be unique transmembrane proteins located primarily at the endoplasmic reticulum.[3][4][5] They are implicated in a wide range of cellular functions and are considered promising therapeutic targets for neurological disorders, cancer, and pain.[3][6][7][8]
The two main subtypes, σ1R and σ2R, have distinct pharmacological profiles.[5] The σ1R is a ligand-regulated molecular chaperone, and its modulation can impact ion channel activity, calcium signaling, and neurotransmitter release.[3][4][7] The σ2R, identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation and is often overexpressed in tumor cells.[9][10] Given the therapeutic potential of sigma receptor modulators, a thorough in vitro screening of novel compounds like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a critical first step in the drug discovery process.
This guide outlines a logical and efficient screening workflow designed to comprehensively characterize the in vitro pharmacology of this compound.
Caption: High-level overview of the in vitro screening cascade.
Primary Screening: Determining Target Affinity
The initial step is to ascertain whether 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine binds to the hypothesized sigma receptor targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.
Rationale for Radioligand Binding Assays
These assays are based on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated. A lower Ki value signifies higher binding affinity.
Experimental Protocol: Sigma-1 Receptor Binding Assay
This protocol is adapted from established methods for characterizing σ1R ligands.[5][11]
Materials:
-
Membrane Preparation: Guinea pig liver membranes or membranes from HEK-293 cells stably expressing human σ1R.[11]
-
Test Compound: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: Haloperidol (a high-affinity sigma ligand).[13]
-
Assay Buffer: Tris-HCl buffer, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane preparation, -pentazocine (at a concentration near its Kd, e.g., 3 nM), and either the test compound, vehicle (for total binding), or excess haloperidol (for non-specific binding).[12]
-
Incubate the plate at 37°C for 120 minutes to reach equilibrium.[13]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocol: Sigma-2 Receptor Binding Assay
This protocol utilizes a non-selective sigma receptor radioligand in the presence of a σ1R-masking agent to specifically assess σ2R binding.[5][11]
Materials:
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) (a non-selective sigma ligand).[5]
-
σ1R Masking Agent: (+)-Pentazocine.[11]
-
Membrane Preparation: Membranes from a cell line with high σ2R expression (e.g., MDA-MB-468 breast cancer cells).[6]
-
Other materials: As per the σ1R binding assay.
Procedure:
-
Follow the same general procedure as the σ1R binding assay.
-
Crucially, include a saturating concentration of (+)-pentazocine in all wells to block the binding of [³H]-DTG to σ1R, thus isolating its binding to σ2R.[11]
-
Determine the IC50 and Ki values for the test compound at the σ2R as described above.
Data Presentation: Binding Affinities
| Receptor | Radioligand | Test Compound Ki (nM) |
| Sigma-1 | -pentazocine | Experimental Value |
| Sigma-2 | [³H]-DTG | Experimental Value |
Functional Characterization: Elucidating the Mechanism of Action
Once high-affinity binding is confirmed, the next crucial step is to determine the functional effect of the compound. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or modulate the receptor's activity in a more complex manner (allosteric modulator)?
Rationale for Functional Assays
Functional assays measure a biological response downstream of receptor binding. The choice of assay depends on the known signaling pathways of the target receptor. For σ1R, which acts as a molecular chaperone, its interaction with other proteins, like the BiP chaperone, or its effect on ion channel activity can be leveraged.[3][14][15]
Caption: Workflow for determining the functional activity of the test compound.
Experimental Protocol: σ1R-BiP Interaction Assay using BRET
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in live cells.[12] Since σ1R agonists are known to induce the dissociation of σ1R from the Binding immunoglobulin Protein (BiP), this interaction can be used as a functional readout.[12][14][15]
Materials:
-
Cell Line: HEK-293 cells co-transfected with constructs for σ1R fused to a Renilla luciferase (RLuc) donor and BiP fused to a Yellow Fluorescent Protein (YFP) acceptor.
-
BRET Substrate: Coelenterazine h.
-
Positive Control Agonist: (+)-Pentazocine or PRE-084.[14][15]
-
Positive Control Antagonist: Haloperidol.[12]
-
Instrumentation: Plate reader capable of detecting dual-emission luminescence.
Procedure:
-
Agonist Mode:
-
Plate the transfected cells in a 96-well plate.
-
Add serial dilutions of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
-
Add the BRET substrate.
-
Measure the light emission at the wavelengths corresponding to RLuc and YFP.
-
Calculate the BRET ratio (YFP emission / RLuc emission). A decrease in the BRET signal indicates dissociation of the σ1R-BiP complex, suggesting agonist activity.
-
Determine the EC50 (half-maximal effective concentration).
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a fixed concentration of a known σ1R agonist (e.g., PRE-084 at its EC80).
-
Measure the BRET ratio as above.
-
If the test compound is an antagonist, it will prevent the agonist-induced decrease in the BRET signal.
-
Determine the IC50.
-
Secondary Screening: Building a Comprehensive Profile
A thorough understanding of a drug candidate requires looking beyond its primary target. Secondary screening assesses its selectivity and potential for off-target effects and cytotoxicity, which are critical for predicting its therapeutic window and safety profile.[16][17][18]
General Cytotoxicity Assessment
It is essential to ensure that the observed effects in functional assays are not due to compound-induced cell death.[19] A variety of cell viability assays can be employed.[19][20][21][22][23]
Experimental Protocol: MTT or Resazurin Assay
-
Plate a relevant cell line (e.g., the one used in the functional assay) in 96-well plates.
-
Treat the cells with a range of concentrations of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine for a relevant duration (e.g., 24-48 hours).
-
Add MTT or resazurin reagent and incubate. Viable cells will metabolize these dyes, resulting in a colorimetric or fluorescent change.[23]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the CC50 (half-maximal cytotoxic concentration). This value should be significantly higher than the functional EC50/IC50 to indicate a suitable therapeutic window.
Safety Pharmacology: hERG Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[24][25][26] Therefore, assessing a compound's hERG liability early in development is a regulatory requirement and critical for safety.[26]
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Line: HEK-293 cells stably expressing the hERG channel.[25]
-
Instrumentation: Automated patch-clamp system (e.g., QPatch or SyncroPatch).[25]
-
Procedure:
-
Cells are captured, and a whole-cell patch clamp configuration is established.
-
A specific voltage protocol is applied to elicit hERG tail currents.[27]
-
The baseline current is recorded.
-
The test compound is applied at multiple concentrations.
-
The percentage of inhibition of the hERG current is measured for each concentration.
-
An IC50 value is determined. A high IC50 value is desirable.
-
Safety Pharmacology: Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are crucial for the metabolism of most drugs.[28][29][30] Inhibition of these enzymes can lead to adverse drug-drug interactions.[30][31] Screening against the main CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is standard practice.[31][32]
Experimental Protocol: Luminescence-Based Assay
-
System: Recombinant human CYP enzymes or human liver microsomes.[29][31]
-
Reagents: A specific luminogenic substrate for each CYP isoform, which is converted into luciferin by the active enzyme.[28]
-
Procedure:
-
Incubate the CYP enzyme/microsomes with the test compound at various concentrations.
-
Add the luminogenic substrate.
-
After a set incubation time, add a luciferase-containing detection reagent.
-
The resulting luminescent signal is proportional to the CYP enzyme activity.
-
A decrease in luminescence indicates inhibition.
-
Determine the IC50 for each major CYP isoform.
-
Data Presentation: Secondary Screening Profile
| Assay | Endpoint | Result |
| Cytotoxicity (MTT) | CC50 (µM) | Experimental Value |
| hERG Inhibition | IC50 (µM) | Experimental Value |
| CYP1A2 Inhibition | IC50 (µM) | Experimental Value |
| CYP2C9 Inhibition | IC50 (µM) | Experimental Value |
| CYP2C19 Inhibition | IC50 (µM) | Experimental Value |
| CYP2D6 Inhibition | IC50 (µM) | Experimental Value |
| CYP3A4 Inhibition | IC50 (µM) | Experimental Value |
Conclusion and Future Directions
This in-depth technical guide provides a robust and logical framework for the initial in vitro screening of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. By systematically evaluating its binding affinity, functional activity, selectivity, and key safety liabilities, researchers can build a comprehensive pharmacological profile. The data generated from this cascade will be instrumental in making informed decisions about the compound's potential for further development as a therapeutic agent. Positive results would warrant progression to more complex cellular models, and eventually, in vivo studies to assess efficacy and pharmacokinetics.
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Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]
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Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Critical Importance of Early Safety Screening in Drug Development. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. Retrieved from [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
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- Łażewska, D., & Kieć-Kononowicz, K. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & medicinal chemistry, 22(1), 589–598.
- Schepmann, D., & Wünsch, B. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11-12), e1800185.
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- Łażewska, D., & Kieć-Kononowicz, K. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC medicinal chemistry, 10(1), 129–139.
- Manivannan, V., & Chaturvedi, S. C. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
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An In-depth Technical Guide to Target Identification for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Abstract
This guide provides a comprehensive, technically-grounded framework for the identification of molecular targets for the novel small molecule, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. Recognizing the absence of established biological data for this compound, we present a multi-pronged strategy commencing with computational prediction to generate initial hypotheses, followed by rigorous experimental validation using state-of-the-art chemical proteomics and biophysical methods. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each step, ensuring a self-validating and robust approach to target deconvolution.
Introduction: The Piperidine Scaffold and the Challenge of a Novel Ligand
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and bioactive natural products.[1] Its derivatives exhibit a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, and central nervous system effects.[2][3][4] The compound of interest, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, is a novel entity with an as-yet uncharacterized biological profile. The primary challenge in drug discovery for such a molecule is the elucidation of its mechanism of action, which begins with the critical step of identifying its direct molecular target(s).
Target identification is a cornerstone of modern drug development, providing the mechanistic understanding necessary for rational drug design, toxicity prediction, and patient stratification.[5] This guide outlines a logical, multi-step workflow designed to de-orphanize 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, moving from broad, predictive methods to specific, high-confidence validation assays.
Phase 1: In Silico Target Prediction - A Hypothesis-Generating Engine
Before committing to resource-intensive experimental work, a computational approach is invaluable for generating a tractable list of potential protein targets.[6][7] This is achieved by comparing the structure of our query molecule to databases of known ligands and their targets.
Rationale for a Computational First-Pass
The "guilt by association" principle posits that structurally similar molecules often interact with similar biological targets.[8] By leveraging vast chemogenomic databases, we can prioritize protein families or specific targets that are statistically more likely to bind our compound, thereby focusing our subsequent experimental efforts.
Recommended In Silico Workflow
A combination of ligand-based and structure-based approaches is recommended for comprehensive prediction.
-
Ligand-Based Similarity Searching: This method relies on 2D and 3D similarity metrics to compare the query molecule against a library of compounds with known biological activities.[9]
-
Tool: SwissTargetPrediction is a robust, freely accessible web server for this purpose.[9] It predicts likely macromolecular targets based on a combination of 2D and 3D similarity to known ligands.
-
-
Reverse/Inverse Docking: This structure-based technique involves docking the small molecule into the binding sites of a large collection of protein structures.[6][10]
-
Tool: idTarget is a web server that screens a query molecule against nearly all protein structures in the Protein Data Bank (PDB), providing a ranked list of potential binders based on predicted binding affinity.[10]
-
Data Interpretation and Hypothesis Generation
The output from these tools will be a list of potential protein targets, often ranked by a confidence score or predicted binding energy.
| Prediction Tool | Output Metric | Interpretation |
| SwissTargetPrediction | Probability Score | Higher probability indicates a greater likelihood of interaction based on ligand similarity. |
| idTarget | Predicted Binding Free Energy (kcal/mol), Z-score | More negative binding energy and a lower Z-score suggest a more favorable and specific interaction, respectively. |
The resulting target list should be critically analyzed for recurring protein families (e.g., kinases, GPCRs, ion channels) and pathways. This analysis will form the basis of our initial experimental hypotheses.
Phase 2: Experimental Target Identification - Fishing for Interactors
With a set of prioritized hypotheses, the next phase employs experimental techniques to identify proteins that physically interact with 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in a biological context. Chemical proteomics is a powerful discipline for this purpose.[11][12]
The Logic of Affinity-Based Proteomics
The most direct way to identify a small molecule's binding partners is to use the molecule itself as "bait" to "fish" for its targets within a complex protein mixture, such as a cell lysate.[13][14] This is typically achieved through affinity chromatography coupled with mass spectrometry (MS).[5][15]
Workflow Diagram: Overall Target Identification Strategy
Caption: A streamlined workflow for target identification, from computational prediction to experimental validation.
Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
This protocol outlines the essential steps for an on-bead affinity matrix approach.[16][17]
Step 1: Synthesis of an Affinity Probe The first critical step is to synthesize a derivative of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine that can be immobilized on a solid support (e.g., agarose beads). A linker (e.g., polyethylene glycol, PEG) must be attached to a position on the molecule that is non-essential for its (presumed) biological activity. Structure-activity relationship (SAR) data, if available, would guide this choice. In its absence, a position on the 4-methylpiperidine ring distal to the core structure might be a reasonable starting point.
Step 2: Immobilization of the Affinity Probe The synthesized probe is covalently coupled to activated agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol. It is crucial to also prepare control beads where either no ligand is coupled or an inactive structural analog is coupled, to control for non-specific binding.
Step 3: Protein Extraction
-
Grow cultured cells (selected based on the in silico predictions, e.g., a neuronal cell line if CNS targets are predicted) to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. The supernatant is the proteome extract.
Step 4: Affinity Pulldown
-
Incubate the proteome extract with the affinity-probe-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
To reduce non-specific binding, a competition experiment should be run in parallel: pre-incubate the lysate with an excess of the free, unmodified 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine before adding the affinity beads.
-
Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.
Step 5: Elution and Sample Preparation for MS
-
Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free compound.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire protein lane, perform in-gel digestion with trypsin, and extract the resulting peptides.[11]
Step 6: LC-MS/MS Analysis and Data Interpretation
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.
-
True binding partners should be significantly enriched on the affinity probe beads compared to the control beads and should show reduced binding in the competition experiment.
| Experimental Condition | Expected Outcome for a True Target |
| Affinity Probe Beads vs. Control Beads | High spectral counts / intensity on affinity beads, low/zero on control. |
| Competition with Free Compound | Significantly reduced spectral counts / intensity on affinity beads. |
Phase 3: Orthogonal Target Validation - Confirming the Interaction
A list of candidate proteins from the AC-MS experiment requires orthogonal validation to confirm direct and specific engagement in a cellular context. Label-free methods are ideal for this purpose as they use the unmodified compound.[16][17]
The Principle of Thermal Shift Assays
The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18] By heating intact cells or cell lysates to various temperatures, one can measure changes in the soluble fraction of a protein of interest. An upward shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
Workflow Diagram: CETSA Experimental Protocol
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
Step 1: Cell Treatment
-
Treat cultured cells with either 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine (at a concentration known to elicit a cellular phenotype, if available, or ~10-50 µM) or vehicle control (e.g., DMSO) for 1 hour.
Step 2: Heating
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 10 temperatures from 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
Step 3: Lysis and Fractionation
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
Step 4: Protein Detection
-
Collect the supernatant (soluble fraction).
-
Analyze the abundance of the candidate protein(s) from the AC-MS screen in each temperature sample using Western blotting.
-
For a proteome-wide analysis (TPP, Thermal Proteome Profiling), the samples can be analyzed by quantitative mass spectrometry.[18]
Step 5: Data Analysis
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein relative to the lowest temperature point against temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample confirms target engagement.
Conclusion and Future Directions
This guide provides a systematic and robust strategy for the target deconvolution of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. The workflow is designed to be self-validating, with computational predictions guiding initial experiments, and orthogonal assays like CETSA confirming the findings from affinity proteomics. Successful identification of a high-confidence target opens the door to subsequent validation steps, including biochemical assays to determine binding affinity (e.g., ITC or SPR), functional cellular assays to confirm modulation of target activity, and ultimately, establishing a clear link between target engagement and the compound's overall phenotypic effect.[19][20]
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Pharmacophore Modeling of Piperidine Derivatives: From Concept to Validated Hit Discovery
An In-depth Technical Guide:
Introduction: The Synergy of a Privileged Scaffold and a Powerful In-Silico Technique
In the landscape of medicinal chemistry, the piperidine ring stands out as a cornerstone of drug design.[1][2] Its prevalence in over 70 FDA-approved drugs underscores its status as a "privileged scaffold," a molecular framework that is repeatedly found in successful therapeutic agents.[3] The unique conformational flexibility and rich three-dimensional character of the piperidine moiety allow it to present functional groups in precise spatial arrangements, making it an ideal building block for interacting with complex biological targets.[4][5] Piperidine derivatives are central to treatments for a wide array of conditions, including central nervous system (CNS) disorders, cancer, and pain management.[5][6][7][8]
Parallel to the evolution of synthetic chemistry, computational tools have revolutionized the drug discovery process. Among these, pharmacophore modeling has emerged as a potent and indispensable strategy.[9][10][11] A pharmacophore is not a real molecule but an abstract concept—it represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect.[11][12][13] By distilling the crucial interaction points from one or more active molecules, a pharmacophore model serves as a powerful 3D query to identify novel compounds with the potential for similar activity.[13][14]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for applying pharmacophore modeling to the vast and therapeutically significant class of piperidine derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, emphasizing the principles of scientific integrity and the creation of self-validating workflows that lead to robust, predictive models.
Chapter 1: The Piperidine Scaffold - A Three-Dimensional Asset in Drug Design
The utility of the piperidine scaffold extends far beyond its simple cyclic structure. Its non-aromatic, sp3-hybridized nature provides a three-dimensional framework that is often absent in the flat, 2D molecules that can dominate screening collections.[4] This structural versatility is a key reason for its success.
-
Conformational Control: The piperidine ring primarily adopts a chair conformation, which positions substituents in distinct axial and equatorial orientations. This predictable geometry allows for precise control over the spatial presentation of pharmacophoric features, which is critical for specific receptor interactions.[5]
-
Physicochemical Modulation: The nitrogen atom within the ring is typically basic, allowing for the formation of salts to improve solubility and bioavailability. Modifications to the ring can fine-tune crucial properties like lipophilicity and metabolic stability, enhancing the overall "druggability" of a compound.[5]
-
Versatile Functionality: The piperidine scaffold can act either as a central core presenting various functional groups or as a linker connecting different pharmacophoric elements.[15] This adaptability has enabled its use in a multitude of drug classes, from antipsychotics like Haloperidol to analgesics like Fentanyl.[6][8]
The inherent 3D nature and conformational richness of piperidine derivatives make them exceptionally well-suited for pharmacophore modeling, which is designed to capture and exploit precisely these spatial relationships.
Chapter 2: The Two Pillars of Pharmacophore Modeling
At its core, pharmacophore modeling translates the complex language of molecular interactions into a simpler, searchable 3D query. The features that comprise a model are fundamental chemical interaction types: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY) regions, Aromatic Rings (AR), and Positive/Negative Ionizable (PI/NI) centers.[16] The choice of how to build this model depends entirely on the available data, leading to two primary methodologies: Ligand-Based and Structure-Based.[17][18][19][20]
The decision to pursue a ligand- or structure-based approach is the first critical juncture in the modeling workflow.
Caption: Decision workflow for selecting the appropriate pharmacophore modeling strategy.
Chapter 3: Ligand-Based Pharmacophore Modeling (LBPM): Finding the Common Pattern
Expert Insight: LBPM is the method of choice when the target structure remains elusive, but a collection of active molecules is known.[11][21] The fundamental hypothesis is that molecules binding to the same target site must share a common set of 3D pharmacophoric features arranged in a similar geometry. The intellectual challenge lies in correctly deducing this common pattern from a set of flexible molecules.
Detailed Protocol: Ligand-Based Workflow
-
Step 1: Curating the Training Set
-
Action: Assemble a set of 5-30 structurally diverse piperidine derivatives with a good range of high-to-moderate biological activity (the "training set").[22][23] It is crucial to also include a set of known inactive molecules if available.
-
Causality: A structurally diverse training set is essential for creating a model that is not biased towards a single chemical scaffold. This enhances the model's ability to identify novel, structurally distinct hits during virtual screening (scaffold hopping). Inactive compounds help refine the model by defining features or regions that are detrimental to activity.
-
-
Step 2: Conformational Analysis
-
Action: For each molecule in the training set, generate a representative ensemble of low-energy 3D conformations. This is typically achieved using methods like systematic search or Monte Carlo simulations within a defined energy window (e.g., 20 kcal/mol above the global minimum).
-
Causality: Piperidine derivatives can be flexible. A ligand's lowest energy conformation in solution may not be its "bioactive" conformation when bound to a receptor. This step ensures that the model considers a wide range of possible shapes for each molecule, increasing the probability of finding the correct, shared bioactive geometry.[21]
-
-
Step 3: Common Feature Pharmacophore Generation
-
Action: Utilize software (e.g., Discovery Studio, LigandScout, MOE) to identify common pharmacophoric features across the conformational ensembles of the active molecules.[16][18][24] The software aligns the molecules, superimposing them to find a 3D arrangement of features shared by all (or most) active compounds.
-
Causality: This is the core of hypothesis generation. The algorithm scores potential pharmacophores based on how well they overlap with the features of the most active compounds while simultaneously not matching the features of inactive compounds.
-
-
Step 4: Hypothesis Scoring and Selection
-
Action: The software generates a list of ranked pharmacophore hypotheses. The best models are those that effectively map to all active molecules in the training set and ideally reject known inactive ones.
-
Causality: The ranking provides a quantitative basis for selecting the most plausible model. A good hypothesis will serve as a highly selective filter, capable of distinguishing between potentially active and inactive molecules.
-
Caption: A step-by-step workflow for Ligand-Based Pharmacophore Modeling (LBPM).
Chapter 4: Structure-Based Pharmacophore Modeling (SBPM): Decoding the Binding Site
Expert Insight: SBPM is the gold standard when a high-resolution 3D structure of the target macromolecule is available, for instance, from X-ray crystallography or cryo-EM.[25][26] This approach derives the pharmacophore directly from the key interaction points within the target's binding site. Its primary advantage is the ability to identify all potential interactions, including those not utilized by known ligands, thereby opening avenues for designing entirely novel molecules.[25]
Detailed Protocol: Structure-Based Workflow
-
Step 1: Receptor Preparation
-
Action: Obtain the target structure from a database like the Protein Data Bank (PDB). Prepare the structure by removing non-essential water molecules, adding hydrogen atoms, and correcting protonation states of amino acid residues like Histidine, Aspartate, and Glutamate.
-
Causality: This "cleaning" process is critical for accuracy. Incorrect protonation states can lead to a misinterpretation of hydrogen bonding networks, which are fundamental to pharmacophore feature definition.
-
-
Step 2: Binding Site Identification and Feature Mapping
-
Action: Define the binding site, either from the position of a co-crystallized ligand or through pocket-finding algorithms. The software then analyzes the properties of the amino acid residues lining this pocket to generate a map of potential interaction points (features).
-
Causality: This step translates the protein's 3D structure into a pharmacophoric query. For example, the backbone carbonyl of a Leucine residue will generate an HBA feature, while the aromatic ring of a Phenylalanine will generate a hydrophobic/aromatic feature.[20]
-
-
Step 3: Hypothesis Generation from Interactions
-
Action: The software clusters the interaction points into a set of pharmacophore hypotheses. If a known ligand is bound, the model will be based on the specific, observed interactions.[25]
-
Causality: This directly reflects the complementary chemistry between a potential ligand and the target. The resulting pharmacophore is a 3D blueprint for the ideal binding molecule.
-
-
Step 4: Model Refinement with Exclusion Volumes
-
Action: Add exclusion volume spheres to the pharmacophore model. These spheres represent the space occupied by the receptor atoms.
-
Causality: This is a crucial refinement. During a virtual screen, any candidate molecule whose atoms clash with these exclusion volumes will be discarded. This ensures that identified hits not only match the key interaction features but also fit sterically within the binding pocket, dramatically reducing false positives.[26]
-
Caption: A step-by-step workflow for Structure-Based Pharmacophore Modeling (SBPM).
Chapter 5: The Cornerstone of Reliability - Rigorous Model Validation
Trustworthiness: A generated pharmacophore is merely a hypothesis until it is rigorously validated.[17] Validation is the process that transforms a theoretical model into a trustworthy, predictive tool. Its purpose is to ensure that the model can reliably distinguish active compounds from inactive ones and that its success is not a result of chance.[26][27]
Self-Validating Protocols
A robust validation strategy employs multiple methods to test the model's stability, selectivity, and predictive power.
-
Internal Validation: Is the model statistically significant?
-
Fischer's Randomization Test: This is a cornerstone of statistical validation. The biological activity values of the training set compounds are randomly shuffled, and the modeling process is repeated multiple times.
-
Protocol: Perform 19-99 randomization runs. Compare the cost, RMSD, and correlation values of the original model to the models generated from scrambled data.
-
Self-Validation Check: A statistically significant model must be substantially better than any of the models from the randomized datasets.[28] If a model from scrambled data performs as well as or better than the original, the original hypothesis is likely due to chance and must be discarded.
-
-
-
External Validation: Does the model have real-world predictive power?
-
Test Set Prediction: The model is used to predict the activity of a separate "test set" of compounds that were not used in its creation.
-
Protocol: Curate a test set of active and inactive piperidine derivatives. Use the pharmacophore model to screen this set.
-
Self-Validation Check: The model should successfully identify a high percentage of the actives while correctly classifying most of the inactives.[26]
-
-
Decoy Set Screening: The model is challenged to screen a large database composed of thousands of "decoy" molecules (assumed inactives with similar physicochemical properties) seeded with a small number of known actives.
-
Protocol: Prepare a decoy set. Screen the database with the final pharmacophore hypothesis.
-
Self-Validation Check: The model must demonstrate that it can "enrich" the top fraction of the hit list with the known active molecules. This is quantified using the metrics below.
-
-
Data Presentation: Key Validation Metrics
Summarizing validation results in a clear, quantitative format is essential for assessing model quality.
| Metric | Description | What Constitutes a "Good" Result |
| Enrichment Factor (EF) | Measures how many more active compounds are found in the top percentage of a screened database compared to a random selection. | EF > 1.0. Higher values are better, indicating the model effectively concentrates actives at the top of the hit list.[27] |
| Goodness of Hit (GH) Score | A score ranging from 0 to 1 that incorporates both the hit rate of actives and the percentage of actives in the database, balancing model sensitivity and specificity. | A GH score > 0.7 is generally considered to indicate a very good model.[29] |
| Area Under the Curve (AUC) for ROC | The Receiver Operating Characteristic (ROC) curve plots true positive rate vs. false positive rate. The AUC represents the probability that the model will rank a randomly chosen active compound higher than a randomly chosen inactive one. | An AUC of 1.0 is a perfect model. An AUC of 0.5 is no better than random chance. Good models typically have an AUC > 0.7.[12][17] |
Chapter 6: Application in Drug Discovery - From Validated Model to Novel Hits
A validated pharmacophore model is a powerful engine for hit identification and lead optimization.
-
Virtual Screening: The primary application is using the pharmacophore as a 3D filter to rapidly screen vast virtual libraries containing millions of compounds.[9][13][14] This computational approach is orders of magnitude faster and more cost-effective than high-throughput experimental screening, allowing research efforts to be focused on a smaller, more promising set of molecules for synthesis and testing.
-
Lead Optimization: For an existing piperidine derivative with known activity, a pharmacophore model can provide crucial insights for its optimization.[14] It helps chemists understand which parts of the molecule are essential for activity and guides the design of new analogs with improved potency, selectivity, or pharmacokinetic properties.
-
ADME-Tox Profiling: Pharmacophore models can also be developed for off-targets, such as metabolic enzymes (e.g., Cytochrome P450s) or proteins associated with toxicity (e.g., the hERG channel).[13][30] Screening a lead candidate against these "anti-pharmacophores" can flag potential liabilities early in the discovery process, saving significant time and resources.
Chapter 7: Essential Software and Tools
Several commercial and academic software packages are widely used for pharmacophore modeling. The choice often depends on available resources, specific project needs, and user expertise.
| Software Suite | Developer | Key Strengths |
| Discovery Studio | BIOVIA, Dassault Systèmes | Comprehensive toolset (CATALYST), robust validation protocols, strong integration with other modeling tools.[16][24][31] |
| LigandScout | Inte:Ligand | Excellent for structure-based model generation from PDB files, intuitive user interface, powerful alignment algorithms.[16][24][32] |
| MOE (Molecular Operating Environment) | Chemical Computing Group | Highly integrated platform for various CADD tasks, flexible pharmacophore query editor, strong QSAR capabilities.[16][18][24] |
| Phase | Schrödinger | Tightly integrated into the Schrödinger suite, sophisticated scoring functions, good performance in ligand-based modeling.[9][16][24] |
Conclusion
Pharmacophore modeling is a scientifically rigorous, data-driven approach that, when applied correctly, significantly enhances the efficiency and success rate of drug discovery. For a scaffold as versatile and therapeutically important as piperidine, this technique provides an unparalleled ability to navigate its vast chemical space. By moving beyond simple feature mapping to embrace a workflow built on causal reasoning and stringent, multi-faceted validation, researchers can develop predictive models that are not just theoretical constructs but powerful, reliable guides. These models illuminate the path from a privileged chemical structure to the discovery of novel, potent, and safer therapeutic agents.
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Methodological & Application
Application Notes & Protocols: Investigating 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in Anticancer Research
Introduction: The Piperidine Scaffold as a Privileged Motif in Oncology
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, including several clinically approved anticancer agents.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and hydrophobic interactions have established it as a "privileged scaffold" in medicinal chemistry.[3] Derivatives of piperidine have demonstrated a broad spectrum of anticancer activities, targeting various hallmarks of cancer.[4][5][6] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration and invasion by modulating critical signaling pathways such as PI3K/Akt, NF-κB, and STAT-3.[4][5][6][7]
This document outlines a comprehensive research framework for the investigation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine , a novel, synthetically accessible compound, as a potential anticancer therapeutic. While this specific molecule is not extensively characterized in public literature, its structure, featuring two basic piperidine nitrogens and a flexible ethyl linker, presents a compelling starting point for a drug discovery campaign. These application notes provide detailed protocols for its synthesis, in vitro characterization, and preliminary in vivo evaluation, guiding researchers from initial screening to mechanistic elucidation.
Part 1: Synthesis and Characterization
A logical synthetic route to 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine involves a two-step process starting from commercially available reagents. The proposed synthesis leverages a standard reductive amination protocol, a robust and widely used method for forming carbon-nitrogen bonds.
Protocol 1: Synthesis via Reductive Amination
Objective: To synthesize 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
Materials:
-
4-(2-Aminoethyl)piperidine
-
4-Methylpiperidone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Methanol
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Reaction Setup: To a solution of 4-(2-aminoethyl)piperidine (1.0 eq) in dichloroethane (DCE), add 4-methylpiperidone (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final compound.
-
Characterization: Confirm the structure and purity of the synthesized 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is essential to efficiently screen for anticancer activity and subsequently probe the mechanism of action.[8][9] This process begins with broad cytotoxicity screening across a panel of cancer cell lines, followed by more detailed functional assays.
Experimental Workflow for In Vitro Analysis
Caption: Tiered experimental workflow for in vitro evaluation.
Protocol 2: Cell Viability Assay (MTT)
Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, PC-3 for prostate, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare serial dilutions of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) for Cmpd X | IC50 (µM) for Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |
| PC-3 | Prostate Adenocarcinoma | 8.9 | 1.2 |
| HCT-116 | Colon Carcinoma | 12.5 | 0.5 |
| A549 | Lung Carcinoma | 25.1 | 1.5 |
| U-87 MG | Glioblastoma | >50 | 2.0 |
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
Objective: To determine if the compound induces apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Part 3: Elucidation of Mechanism of Action
Based on the extensive literature on piperidine derivatives, a plausible mechanism of action could involve the modulation of key survival pathways.[4][7] The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer, making it a prime candidate for investigation.[3]
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of the compound on the phosphorylation status and expression levels of key proteins in the PI3K/Akt pathway.
Procedure:
-
Protein Extraction: Treat cells with the compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bcl-2, anti-Bax, and anti-GAPDH as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used for quantification.
Part 4: In Vivo Efficacy Studies
Promising in vitro results should be followed by in vivo evaluation to assess anti-tumor efficacy and systemic toxicity.[8][11][12][13] The human tumor xenograft model in immunodeficient mice is a standard and widely accepted model for this purpose.[12][14]
Protocol 5: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of the compound in vivo.
Animal Model: Female athymic nude mice (4-6 weeks old).
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ PC-3 prostate cancer cells (resuspended in Matrigel/PBS) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or PBS/DMSO/Tween-80).
-
Group 2: Compound at Dose 1 (e.g., 25 mg/kg).
-
Group 3: Compound at Dose 2 (e.g., 50 mg/kg).
-
Group 4: Positive control (e.g., Docetaxel).
-
-
Treatment: Administer the compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route daily or on a specified schedule for 21-28 days.
-
Monitoring:
-
Measure tumor volume with calipers twice weekly (Volume = 0.5 x Length x Width²).
-
Record body weight twice weekly as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine as a potential anticancer agent. The journey from a novel chemical entity to a clinical candidate is complex and requires rigorous, multi-faceted investigation.[15] Positive outcomes from these studies would warrant further preclinical development, including pharmacokinetics, toxicology studies, and evaluation in orthotopic or genetically engineered mouse models to more accurately reflect human disease.[12][14] The rich pharmacology of piperidine-containing molecules provides a strong rationale for pursuing this and related structures in the ongoing search for more effective cancer therapies.[2][4]
References
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A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
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Fiebig, H. H., & Burger, A. M. (2002). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Anticancer Drug Development Guide (pp. 139-167). Humana Press. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). Journal of Applied Pharmaceutical Science, 12(5), 001-013. [Link]
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Bhatt, H., & Saklani, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Serrano, D., & D'Incalci, M. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry, 18(16), 2441-2451. [Link]
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Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., Abbott, B. J., Mayo, J. G., Shoemaker, R. H., & Boyd, M. R. (1988). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Cancer Research, 48(3), 589-601. [Link]
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Antony, L., & Lisha, J. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(4), 5-11. [Link]
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Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Scilit. [Link]
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Bhatt, H., & Saklani, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link]
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The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved from [Link]
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In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. Retrieved from [Link]
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Mitra, S., Anand, U., Jha, N. K., Shekhawat, M. S., Saha, S. C., Nongdam, P., Rengasamy, K. R. R., Proćków, J., & Dey, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. [Link]
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da Silva, G. N., de Moraes, M. H., da S. E. Silva, P. M., de F. P. da Silva, M. C., G-Oliveira, A., & de Fátima, Â. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(10), e0185923. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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"application of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in neurodegenerative disease models"
Application Notes and Protocols for Piperidine Derivatives in Neurodegenerative Disease Models
Disclaimer: The following application note and protocols were developed in response to a query about the compound "4-Methyl-1-(2-piperidin-4-ylethyl)piperidine." A comprehensive search of the scientific literature did not yield specific data for this molecule. Therefore, to provide a scientifically rigorous and actionable guide, we have used 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) as a representative compound. PPBP is a well-characterized piperidine derivative and a potent sigma-1 receptor agonist with demonstrated neuroprotective effects in various preclinical models. The principles, pathways, and protocols described herein for PPBP are foundational and can serve as a strong starting point for the investigation of novel piperidine-based compounds like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
Introduction: The Piperidine Scaffold in Neuropharmacology
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents. Its derivatives have been explored for a wide range of neurological and psychiatric conditions. In the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, specific piperidine-containing molecules have emerged as promising modulators of key pathological pathways. This document focuses on the application of 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP), a selective sigma-1 receptor (σ1R) agonist, as a tool for investigating neuroprotective strategies in relevant disease models.
Scientific Foundation: Mechanism of Action of PPBP
PPBP exerts its neuroprotective effects primarily through its high-affinity binding to the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER)-mitochondrion interface (MAM - Mitochondria-Associated ER Membrane).[1] The activation of σ1R by agonists like PPBP triggers a cascade of downstream signaling events that collectively enhance neuronal resilience and survival under stress conditions.
The core mechanisms include:
-
Modulation of Calcium Homeostasis: The σ1R regulates calcium signaling between the ER and mitochondria, a critical process for cellular bioenergetics and survival.[2] By stabilizing intracellular calcium levels, PPBP can mitigate excitotoxicity, a common pathological event in many neurodegenerative disorders.[3]
-
Attenuation of ER Stress: The σ1R resides at the MAM in a complex with the binding immunoglobulin protein (BiP), a key regulator of the unfolded protein response (UPR).[1] Under cellular stress, PPBP binding can release σ1R from BiP, allowing it to chaperone and stabilize other proteins, thereby reducing ER stress and preventing apoptosis.[4]
-
Inhibition of Neuronal Nitric Oxide Synthase (nNOS): A significant body of evidence demonstrates that PPBP's neuroprotective effect in ischemic models is linked to its ability to attenuate the activity of nNOS.[5][6] Overactivation of NMDA receptors during an ischemic event leads to a surge in intracellular calcium, which in turn activates nNOS to produce excessive nitric oxide (NO), a key mediator of neuronal damage.[7][8][9] PPBP appears to disrupt the coupling of nNOS to postsynaptic density-95 (PSD-95), a scaffolding protein that links nNOS to the NMDA receptor complex, thereby reducing pathological NO production.[10]
-
Upregulation of Anti-Apoptotic Proteins: Treatment with PPBP has been shown to increase the expression of the anti-apoptotic protein Bcl-2, further contributing to neuronal survival.[11][12] This effect is receptor-dependent and provides a direct link between σ1R activation and the cell's survival machinery.
Visualizing the Signaling Pathway
Caption: PPBP's neuroprotective signaling cascade.
Data Presentation: Quantitative Profile of PPBP
The efficacy of a research compound is defined by its binding affinity and functional potency. The table below summarizes key quantitative parameters for PPBP.
| Parameter | Value | Target/System | Reference |
| Ki (Sigma-1) | 1.8 nM | Rat brain membranes | [Various Sources] |
| Ki (Sigma-2) | 115 nM | Rat brain membranes | [Various Sources] |
| In Vitro EC50 | ~50-100 µM | Neuroprotection (OGD model) | [11] |
| In Vivo Dose | 1-10 mg/kg | Rodent stroke models | [5][6] |
Note: Ki and EC50/IC50 values can vary between studies based on experimental conditions. Researchers should consult primary literature for specific details.[13][14][15][16]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the neuroprotective effects of PPBP (or a novel piperidine analog) in both cell-based and animal models of neurodegeneration.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol details a method to assess the protective effects of a test compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (e.g., SH-SY5Y).[17][18]
4.1 Materials
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound (PPBP) stock solution (10 mM in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
4.2 Step-by-Step Methodology
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Pre-treatment: Prepare serial dilutions of the test compound (e.g., PPBP at final concentrations of 0.1, 1, 10, 50, 100 µM) in serum-free medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubate the plate for 2 hours at 37°C.
-
Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in serum-free medium (a typical final concentration is 100-200 µM, but this should be optimized for your specific cell line).
-
Add 10 µL of the H₂O₂ working solution to all wells except the "untreated control" group.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control cells. Calculate the EC₅₀ value for the test compound.
Protocol 2: In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia
This protocol outlines an experiment to evaluate the neuroprotective efficacy of a test compound in a transient middle cerebral artery occlusion (MCAO) model in rats, a widely used model of ischemic stroke.[19][20][21]
4.3 Materials
-
Male Wistar rats (280-320 g)
-
Test Compound (PPBP) formulated for intraperitoneal (i.p.) injection (e.g., in saline with 5% Tween 80)
-
Anesthetics (e.g., isoflurane)
-
4-0 monofilament nylon suture with a silicon-coated tip
-
Physiological monitoring equipment (temperature, blood pressure, blood gases)
-
2,3,5-Triphenyltetrazolium chloride (TTC)
-
Brain matrix slicer
4.4 Step-by-Step Methodology
-
Animal Preparation and Anesthesia: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance). Monitor and maintain body temperature at 37°C using a heating pad.
-
Surgical Procedure (MCAO):
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce the silicon-coated 4-0 monofilament suture via an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow should be confirmed if monitoring equipment is available.
-
-
Compound Administration: Immediately after occlusion, administer the test compound (e.g., PPBP at 5 mg/kg) or vehicle via i.p. injection.
-
Ischemia and Reperfusion: Maintain the occlusion for 90 minutes. After 90 minutes, withdraw the filament to allow for reperfusion. Suture the incision and allow the animal to recover from anesthesia.
-
Post-operative Care: Provide post-operative care, including hydration and soft food. Monitor the animals for neurological deficits.
-
Euthanasia and Tissue Collection: At 24 or 48 hours post-MCAO, re-anesthetize the animal and perfuse transcardially with cold saline.
-
Harvest the brain and place it in a cold brain matrix. Slice the brain into 2 mm coronal sections.
-
Infarct Volume Assessment (TTC Staining):
-
Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 20-30 minutes in the dark.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
Fix the stained slices in 4% paraformaldehyde.
-
-
Data Acquisition: Scan or photograph the brain slices.
-
Data Analysis: Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. Calculate the total infarct volume, often corrected for edema. Compare the infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests.
Visualizing the Experimental Workflows
Caption: Workflow diagrams for in vitro and in vivo neuroprotection studies.
Safety and Toxicology
A comprehensive toxicological profile for PPBP is not publicly available.[22][23][24] As with any novel research compound, it is imperative to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies. Researchers should monitor animals for any signs of adverse effects, including changes in weight, behavior, or general health.
Conclusion
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) serves as an invaluable pharmacological tool for elucidating the therapeutic potential of sigma-1 receptor modulation in neurodegenerative diseases. Its well-defined mechanism of action, centered on the preservation of calcium homeostasis, mitigation of ER stress, and inhibition of excitotoxic pathways, provides a clear rationale for its neuroprotective effects. The protocols outlined in this guide offer a robust framework for researchers to investigate these effects and can be readily adapted for the screening and characterization of novel piperidine derivatives. By applying these methodologies, the scientific community can continue to explore the promising therapeutic landscape of piperidine-based compounds for devastating neurological disorders.
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Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2. Anesthesia & Analgesia. 2007 May;104(5):1179-84. [Link]
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Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection. Journal of Alzheimer's Disease. 2017;55(3):913-922. [Link]
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Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Biomedicines. 2022;10(9):2294. [Link]
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Neuroprotective Effect of σ1-Receptor Ligand 4-Phenyl-1-(4-Phenylbutyl) Piperidine (PPBP) Is Linked to Reduced Neuronal Nitric Oxide Production. Stroke. 2001;32:1613–1620. [Link]
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Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience. 2021;12(20):3735-3747. [Link]
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Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Journal of Cerebral Blood Flow & Metabolism. 2024. [Link]
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Sigma receptors as potential therapeutic targets for neuroprotection. European Journal of Pharmacology. 2015;767:192-199. [Link]
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Neuroprotective effect of σ1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Semantic Scholar. 2001. [Link]
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Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Experimental Neurology. 2010 Jan;221(1):166-74. [Link]
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Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences. 2015;127(1):17-29. [Link]
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4-PPBP. Wikipedia. [Link]
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A Nitric Oxide Synthase Activity Selectively Stimulated by NMDA Receptors Depends on Protein Kinase C Activation in Mouse Striatal Neurons. European Journal of Neuroscience. 1993;5(11):1455-1463. [Link]
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Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. Molecules. 2021;26(10):2966. [Link]
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Protocol of a thromboembolic stroke model in the rat: review of the experimental procedure and comparison of models. Investigative Radiology. 2002 Nov;37(11):600-8. [Link]
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Target ischemic stroke model creation method using photoacoustic microscopy with simultaneous vessel monitoring and dynamic photothrombosis induction. Photoacoustics. 2022;26:100350. [Link]
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NMDA Receptor and Nitric Oxide Synthase Activation Regulate Polysialylated Neural Cell Adhesion Molecule Expression in Adult Brainstem Synapses. The Journal of Neuroscience. 2002;22(12):4859-4867. [Link]
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In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs. 2019;17(3):174. [Link]
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NMDA Receptor Activation Increases Free Radical Production through Nitric Oxide and NOX2. The Journal of Neuroscience. 2011;31(37):13207-13217. [Link]
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Specific coupling of NMDA receptor activation to nitric oxide neurotoxicity by PSD-95 protein. Science. 1999 Jun 11;284(5421):1845-8. [Link]
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"4-Methyl-1-(2-piperidin-4-ylethyl)piperidine as a sigma-1 receptor modulator"
An Application Guide for the Pharmacological Characterization of Novel Piperidine-Based Sigma-1 Receptor Modulators
Abstract: The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a high-value therapeutic target for a range of pathologies, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[1][2] Its role in modulating crucial cellular functions such as calcium signaling, ion channel activity, and cellular stress responses makes it a focal point for modern drug discovery.[3][4] This guide provides a comprehensive framework for the systematic in vitro and in vivo characterization of novel piperidine-based compounds as S1R modulators. We will use the hypothetical molecule "Compound P" (4-Methyl-1-(2-piperidin-4-ylethyl)piperidine) as a case study to illustrate the necessary protocols and scientific rationale, guiding researchers through the process of determining binding affinity, functional activity, and potential therapeutic efficacy.
The Sigma-1 Receptor: A Pluripotent Modulator of Cellular Homeostasis
The S1R is not a classical G-protein coupled receptor or ion channel but an intracellular chaperone protein that regulates the activity of other proteins, particularly under conditions of cellular stress.[5] It is highly expressed in the central nervous system and resides predominantly at the mitochondria-associated ER membrane (MAM), a critical hub for cellular signaling.[4][6]
Mechanism of Action: Under basal conditions, S1R is primarily complexed with another chaperone, the Binding Immunoglobulin Protein (BiP).[4] Upon stimulation by ligand agonists or in response to ER stress, S1R dissociates from BiP.[4][7] This dissociation allows the now-active S1R to interact with and modulate a variety of client proteins, including the inositol 1,4,5-trisphosphate receptor (IP3R), thereby regulating calcium flux from the ER into the mitochondria.[3][8] This modulation is critical for maintaining mitochondrial bioenergetics and preventing apoptosis. S1R also directly interacts with and modulates various voltage-gated ion channels, further influencing neuronal excitability.[5]
// Invisible nodes for alignment dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0];
// Edges Agonist -> S1R_BiP [label="Binds"]; ER_Stress -> S1R_BiP [label="Induces"]; S1R_BiP -> S1R_Active [label="Dissociation"]; S1R_BiP -> BiP [style=invis]; // Helps with layout but not visible S1R_Active -> IP3R [label="Stabilizes"]; IP3R -> Ca_Mito [label="Regulates Ca²⁺ Flux"]; Ca_Mito -> Cell_Survival [label="Promotes"];
// Rank constraints for layout {rank=same; Agonist; ER_Stress;} {rank=same; S1R_BiP; BiP;} {rank=same; S1R_Active; IP3R;} {rank=same; Ca_Mito;} {rank=same; Cell_Survival;} } Caption: S1R activation pathway at the ER-mitochondrion interface.
Compound Profile and Synthesis Strategy
The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous CNS-active compounds.[9][10] Its basic nitrogen can form key ionic interactions within receptor binding pockets, such as the critical glutamate residue (Glu172) in the S1R binding site.[9] Our model compound, Compound P (4-Methyl-1-(2-piperidin-4-ylethyl)piperidine) , incorporates two piperidine rings, offering a flexible yet constrained conformation that is hypothesized to confer high affinity and selectivity for the S1R.
Hypothesized Synthesis Workflow: A plausible and efficient synthesis of Compound P can be achieved via a two-step reductive amination process starting from commercially available materials. This common and robust reaction is well-suited for generating amine-containing libraries for drug discovery.[11][12]
In Vitro Characterization Protocols
The initial characterization of a novel compound involves determining its affinity for the target receptor, its functional effect (agonist, antagonist, or modulator), and its selectivity over other receptors.
Protocol 3.1: S1R Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of Compound P for the S1R through competitive displacement of a known radioligand.
Scientific Rationale: This assay quantifies the direct interaction between the test compound and the receptor. A low Kᵢ value indicates high binding affinity. We use [³H]-(+)-pentazocine, a selective and high-affinity S1R radioligand, for this purpose.[13][14] The receptor source is typically guinea pig brain or liver homogenates due to their high density of S1R.[13]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize fresh guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (~40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Finally, resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.[15]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
100 µL of membrane preparation (e.g., 100-150 µg protein).
-
50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kₑ, typically 2-3 nM).[15]
-
50 µL of either:
-
Total Binding: Assay buffer with vehicle (e.g., 0.1% DMSO).
-
Non-Specific Binding (NSB): A high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol or (+)-Pentazocine) to saturate all specific binding sites.[15]
-
Compound P: A range of concentrations (e.g., 0.1 nM to 10 µM) to generate a competition curve.
-
-
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash each filter three times with ice-cold assay buffer to remove residual unbound radioactivity.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Compound P.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
-
Protocol 3.2: S1R Functional Activity - Receptor-BiP Dissociation Assay
Objective: To classify Compound P as an S1R agonist or antagonist by measuring its effect on the S1R-BiP protein-protein interaction.
Scientific Rationale: S1R agonists induce the dissociation of the S1R-BiP complex, which is a key step in receptor activation.[7] Antagonists, by contrast, do not cause dissociation and will block the dissociation induced by an agonist. Modern biosensor assays, such as NanoLuc® Binary Technology (NanoBiT), provide a sensitive and quantitative method to measure this interaction in living cells.[7]
Step-by-Step Methodology (using NanoBiT):
-
Cell Line Preparation: Co-transfect HEK293 cells with two plasmids: one encoding S1R fused to the Large Bit (LgBiT) subunit of NanoLuc® luciferase, and another encoding BiP fused to the Small Bit (SmBiT) subunit. Generate a stable cell line expressing both constructs.
-
Cell Plating: Plate the stable cells in a white, clear-bottom 96-well assay plate and allow them to adhere overnight.
-
Assay Procedure:
-
Wash the cells with Opti-MEM or a similar serum-free medium.
-
Add the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol.
-
Equilibrate the plate in the luminometer at 37°C and measure the baseline luminescence. The baseline signal represents the constitutive S1R-BiP interaction.
-
Agonist Mode: Add varying concentrations of Compound P and measure the luminescence signal kinetically over 60-90 minutes. A decrease in signal indicates dissociation and agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound P for 15-20 minutes. Then, add a known S1R agonist (e.g., PRE-084 at its EC₈₀ concentration) and measure the signal. If Compound P is an antagonist, it will prevent the PRE-084-induced drop in luminescence.[7]
-
-
Data Analysis:
-
Normalize the data to the baseline signal for each well.
-
For agonist mode, plot the maximum percent decrease in luminescence against the log concentration of Compound P to determine the EC₅₀.
-
For antagonist mode, plot the percent inhibition of the agonist response against the log concentration of Compound P to determine the IC₅₀.
-
Hypothetical In Vitro Data Summary
The following table summarizes the kind of data generated from the in vitro protocols, which is essential for making decisions about advancing the compound.
| Parameter | Assay Type | Hypothetical Result (Compound P) | Interpretation |
| S1R Affinity (Kᵢ) | Radioligand Binding | 5.2 nM | High affinity for the sigma-1 receptor. |
| S2R Affinity (Kᵢ) | Radioligand Binding | > 1,000 nM | >190-fold selectivity for S1R over S2R. |
| Functional Activity | S1R-BiP Dissociation | Antagonist (IC₅₀ = 25 nM) | Functions as an antagonist, blocking agonist action. |
| Off-Target Screen | CEREP Safety Panel | No significant hits at 1 µM | Clean off-target profile at a high concentration. |
In Vivo Characterization Protocol
After establishing a promising in vitro profile, the next critical step is to evaluate the compound's efficacy in a relevant animal model of disease. Given the strong evidence implicating S1R antagonism in pain modulation, a neuropathic pain model is an excellent choice.[2][9]
Protocol 4.1: Efficacy in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
Objective: To assess the ability of Compound P to reverse mechanical allodynia (pain hypersensitivity) in rats with nerve injury.
Scientific Rationale: The CCI model reliably induces long-lasting pain behaviors that mimic human neuropathic pain. S1R antagonists are hypothesized to reduce neuronal hyperexcitability and neuroinflammation following nerve injury, thereby alleviating pain.[2]
// Nodes Day_neg14 [label="Day -14 to -1\nAcclimatization &\nBaseline Testing"]; Day_0 [label="Day 0\nCCI Surgery"]; Day_7 [label="Day 7\nPost-operative\nTesting (Confirm Allodynia)"]; Day_8 [label="Day 8-21\nChronic Dosing\n(Vehicle, Compound P, Positive Control)"]; Testing [label="Weekly Behavioral Testing\n(von Frey)"]; End [label="Day 21\nFinal Testing &\nTissue Collection"];
// Edges Day_neg14 -> Day_0; Day_0 -> Day_7; Day_7 -> Day_8; Day_8 -> Testing [style=dashed, label="During Dosing Period"]; Day_8 -> End; Testing -> End [style=invis]; // for layout } Caption: Workflow for the in vivo neuropathic pain study.
Step-by-Step Methodology:
-
Animals and Acclimation: Use adult male Sprague-Dawley rats. Allow them to acclimate to the facility and handling for at least one week before any procedures.
-
Baseline Testing: Measure the baseline paw withdrawal threshold (PWT) for each animal using electronic von Frey filaments. This involves applying increasing force to the plantar surface of the hind paw until the animal withdraws it. Repeat this for 2-3 days to obtain a stable baseline.
-
CCI Surgery: Anesthetize the rats. Surgically expose the sciatic nerve in one thigh and place four loose ligatures around it, causing a mild constriction. Suture the incision site. This procedure is performed on the ipsilateral (injured) side, while the contralateral (uninjured) paw serves as an internal control.
-
Post-Operative Assessment: At day 7 post-surgery, re-measure the PWT. A significant decrease in the PWT on the ipsilateral side compared to baseline and the contralateral side confirms the development of mechanical allodynia.
-
Randomization and Dosing: Randomize animals with confirmed allodynia into treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., saline with 5% DMSO/Tween-80).
-
Group 2: Compound P (e.g., 10 mg/kg, intraperitoneal injection).
-
Group 3: Compound P (e.g., 30 mg/kg, i.p.).
-
Group 4: Positive Control (e.g., Gabapentin, 100 mg/kg, i.p.). Administer the treatments once daily for 14 consecutive days.
-
-
Behavioral Testing: Measure the PWT on days 7, 14, and 21 of treatment, approximately 1-2 hours after dosing. The experimenter must be blinded to the treatment groups to prevent bias.
-
Data Analysis:
-
Plot the PWT (in grams) over time for each group.
-
Analyze the data using a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle group at each time point.
-
A significant increase in PWT in the Compound P groups compared to the vehicle group indicates an anti-allodynic (analgesic) effect.
-
Conclusion and Future Directions
This application guide outlines a rigorous, multi-stage process for characterizing a novel piperidine-based S1R modulator. By systematically applying these in vitro and in vivo protocols, researchers can build a comprehensive pharmacological profile for a candidate molecule like "Compound P". Positive results—namely high affinity and selectivity, clear antagonist function, and efficacy in a relevant disease model—would provide a strong rationale for advancing the compound into further preclinical development, including pharmacokinetic studies, toxicology assessments, and evaluation in other models of CNS disorders.
References
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Title: Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases Source: MDPI URL: [Link]
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Title: Sigma-1 Receptor (Pathway) Source: Penchant Research Library URL: [Link]
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Title: Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury Source: Frontiers in Neuroscience URL: [Link]
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Title: Sigma-1 receptor - Wikipedia Source: Wikipedia URL: [Link]
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Title: SIGMA RECEPTOR BINDING ASSAYS Source: PMC - NIH URL: [Link]
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Title: Sigma Receptor Binding Assays Source: PubMed - NIH URL: [Link]
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Title: Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States Source: RSC Publishing URL: [Link]
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Title: Allosteric Modulators of Sigma-1 Receptor: A Review Source: PMC - PubMed Central URL: [Link]
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Title: Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo Source: bioRxiv URL: [Link]
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Title: The activity of selective sigma-1 receptor ligands in seizure models in vivo Source: ResearchGate URL: [Link]
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Title: Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays Source: PMC - PubMed Central URL: [Link]
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Title: In vitro and in vivo sigma 1 receptor imaging studies in different disease states Source: PMC URL: [Link]
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Title: Allosteric Modulators of Sigma-1 Receptor: A Review Source: ResearchGate URL: [Link]
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Title: sigma1 Human Binding Agonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]
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Title: Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells Source: ACS Chemical Neuroscience URL: [Link]
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Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: ChemRxiv URL: [Link]
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Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PMC - PubMed Central URL: [Link]
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Title: Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo Source: PubMed URL: [Link]
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Application Notes and Protocols for In Vivo Evaluation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for engaging diverse biological targets.[1][2][3] Derivatives of piperidine have shown a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, analgesic, and antipsychotic effects.[4][5][6] The compound of interest, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, represents a novel chemical entity within this class. While its specific biological targets are yet to be fully elucidated, its structural similarity to other centrally active agents suggests a potential for modulating neuronal signaling pathways.
These application notes provide a comprehensive framework for the in vivo characterization of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, guiding researchers through a logical progression of studies from initial safety and pharmacokinetic profiling to efficacy evaluation in relevant disease models. The protocols are designed to be adaptable, acknowledging that the precise experimental path will be informed by emerging data on the compound's mechanism of action.
Part 1: Preclinical In Vivo Study Design: A Phased Approach
A successful in vivo evaluation of a novel compound necessitates a tiered approach, beginning with broad safety and tolerability assessments before proceeding to more specific and resource-intensive efficacy studies. This strategy ensures animal welfare and the efficient allocation of resources.
Phase 1: Foundational Pharmacokinetics and Safety Pharmacology
The initial phase aims to understand the compound's disposition in a biological system and to identify any potential for adverse effects on vital physiological functions. These studies are typically conducted in rodent models (e.g., mice or rats) and are crucial for dose selection in subsequent efficacy studies.
1.1 Pharmacokinetic (PK) Profiling:
The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. This information is fundamental to understanding its bioavailability and designing effective dosing regimens.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animals: Male and female Sprague-Dawley rats (n=3-4 per sex per time point).
-
Compound Administration: Administer a single dose of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine via the intended clinical route (e.g., oral gavage, intravenous injection). A range of doses should be tested.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Bioanalysis: Analyze plasma concentrations of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 | 250 |
| Tmax (h) | 0.25 | 1.0 |
| AUC (ng*h/mL) | 800 | 1200 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | 100 | 75 |
| Illustrative pharmacokinetic parameters for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. |
1.2 Core Battery Safety Pharmacology:
In accordance with ICH S7A and S7B guidelines, a core battery of safety pharmacology studies is required to assess the effects of a new drug candidate on the central nervous, cardiovascular, and respiratory systems before first-in-human trials.[7][8]
Protocol 2: Irwin Test for CNS Safety Assessment in Rats
The Irwin test is a standardized observational method to detect overt behavioral, physiological, and neurological effects.[7][9]
-
Animals: Male Sprague-Dawley rats (n=8-10 per group).
-
Procedure: Administer a range of doses of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine and a vehicle control. Observe each animal systematically for a predefined set of endpoints at specified time points.
-
Observed Parameters: Include, but are not limited to, changes in alertness, mood, motor activity, reflexes, and autonomic functions.
Protocol 3: Cardiovascular Safety Assessment in Conscious Telemetered Dogs or Non-Human Primates
This study evaluates the potential for adverse cardiovascular effects, such as changes in blood pressure, heart rate, and cardiac electrical activity (ECG).[9][10][11]
-
Animals: Male and female beagle dogs or cynomolgus monkeys instrumented with telemetry devices.
-
Procedure: After a baseline recording period, administer escalating doses of the test compound. Continuously monitor cardiovascular parameters.
-
Key Endpoints: Blood pressure, heart rate, and ECG intervals (PR, QRS, QT).
Protocol 4: Respiratory Safety Assessment in Rats
Whole-body plethysmography is a common method to assess respiratory function.[9][11]
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Place animals in plethysmography chambers and record baseline respiratory parameters. Administer the test compound and monitor for changes.
-
Key Endpoints: Respiratory rate, tidal volume, and minute volume.
Part 3: Safety and Toxicology
Should the compound demonstrate a promising efficacy profile, more extensive toxicology studies are required to support its advancement into clinical development. These studies are conducted under Good Laboratory Practice (GLP) conditions.
Repeated-Dose Toxicology
These studies are designed to characterize the toxicological profile of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine following repeated administration over a defined period.
Protocol 8: 28-Day Repeated-Dose Oral Toxicology Study in Rats and a Non-Rodent Species (e.g., Dogs)
-
Animals: Male and female rats and dogs.
-
Procedure: Administer the test compound daily for 28 days at three or more dose levels, plus a control group.
-
Assessments: Include daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, clinical pathology (hematology, clinical chemistry, urinalysis) at termination, and comprehensive histopathological examination of all major organs and tissues.
-
Objective: To identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Conclusion
The in vivo evaluation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine requires a systematic and scientifically rigorous approach. The protocols outlined in these application notes provide a foundational framework for characterizing its pharmacokinetic, safety, and efficacy profiles. The successful execution of these studies will be instrumental in determining the therapeutic potential of this novel piperidine derivative and its suitability for further development.
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Application Notes & Protocols: Formulation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine for Biological Assays
Abstract
This document provides a comprehensive guide for the formulation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a novel investigational compound, for use in a range of biological assays. Due to the compound's predicted lipophilic and dibasic nature, this guide emphasizes a systematic approach, beginning with fundamental physicochemical characterization to inform the selection of appropriate vehicles for both in vitro and in vivo studies. Detailed protocols for solubility assessment, stock solution preparation, and the development of formulations for parenteral and oral administration are provided to ensure reproducible and reliable experimental outcomes.
Introduction: Compound Profile & Formulation Rationale
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a novel chemical entity (NCE) characterized by a dibasic structure containing two piperidine rings. This structure imparts a high degree of lipophilicity, which is the affinity of a compound for a lipid environment, and a basic character due to the presence of two tertiary amine groups.[][2] Such compounds often present significant challenges for formulation due to their inherently low aqueous solubility at physiological pH.[3][4]
The interaction of drugs with biological systems is dependent on the ability of the drug to penetrate various biological membranes.[5] Therefore, effective formulation is critical to ensure that the compound reaches its biological target at a sufficient concentration to elicit a pharmacological response. Improper formulation can lead to compound precipitation, resulting in inaccurate assay data, low or variable bioavailability, and potential underestimation of efficacy or overestimation of the required dose in preclinical studies.[6]
This guide provides a foundational strategy for researchers to systematically develop robust formulations for this and structurally similar lipophilic basic compounds. The core principle is to first understand the compound's solubility and stability, and then to use this data to rationally design delivery systems for both initial in vitro screening and subsequent in vivo evaluation.
Pre-formulation Assessment: The Foundation of Success
Before preparing formulations, key physicochemical properties must be determined. This data is essential for making informed decisions on solvent and vehicle selection.
Lipophilicity and pKa
The lipophilicity of a compound can be expressed by the partition coefficient LogP or the distribution coefficient LogD.[] For ionizable molecules like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, LogD is more relevant as it accounts for pH.[] The two basic piperidine nitrogens suggest pKa values in the range of 8-10. This means the compound's charge, and thus its solubility, will be highly dependent on the pH of the medium.
Solubility Determination
A tiered approach to solubility testing is recommended to efficiently identify suitable solvents.[7][8] This involves assessing the compound's solubility in a range of solvents, from aqueous buffers to organic solvents.
Protocol 1: Kinetic Solubility Assessment provides a step-by-step method for this crucial initial evaluation. The goal is to determine the concentration at which the compound begins to precipitate from a solution, which is a critical parameter for preparing stock solutions and interpreting bioassay results.
Table 1: Example Kinetic Solubility Data for a Lipophilic Basic Compound
| Solvent/Medium | Temperature (°C) | Kinetic Solubility (µg/mL) | Observations |
| PBS (pH 7.4) | 25 | < 1 | Immediate precipitation |
| 0.1 N HCl (pH 1.0) | 25 | > 2000 | Clear solution |
| 5% Dextrose in Water (D5W) | 25 | < 5 | Hazy suspension |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | Clear solution |
| Ethanol (100%) | 25 | > 100 | Clear solution |
| Polyethylene Glycol 400 (PEG 400) | 25 | > 150 | Clear solution |
Formulation for In Vitro Assays
For most in vitro applications, such as cell-based assays or enzyme kinetics, the compound is first dissolved in a non-aqueous solvent to create a high-concentration stock solution, which is then diluted into the aqueous assay medium.
Preparing High-Concentration Stock Solutions
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions due to its high solubilizing power and compatibility with high-throughput screening formats.[9]
Causality: The choice of 100% anhydrous DMSO is critical because it is hygroscopic; water absorption can decrease the solubility of lipophilic compounds and potentially lead to degradation over time.[10][11] Stock solutions should be prepared at a high concentration (e.g., 10-50 mM) to minimize the final percentage of DMSO in the assay, as DMSO can exhibit cytotoxicity at concentrations above 0.5-1%.[12][13]
Stability: While many compounds are stable in DMSO for extended periods when stored correctly, stability is not guaranteed.[14] It is advisable to assess the stability of the compound in DMSO, especially if the stock solution will be stored for a long time. Freeze-thaw cycles should be minimized by storing stock solutions in small, single-use aliquots.[11][15]
Preparing Working Dilutions
A primary challenge is preventing the compound from precipitating when the DMSO stock is diluted into the aqueous culture medium or buffer.[16] This "crash-out" phenomenon can lead to erroneous results.
Best Practices:
-
Stepwise Dilution: Perform serial dilutions rather than a single large dilution.[17]
-
Vigorous Mixing: Ensure immediate and thorough mixing upon adding the stock solution to the aqueous medium.
-
Final DMSO Concentration: Keep the final DMSO concentration as low as possible, ideally below 0.5%, and ensure a consistent concentration across all wells, including vehicle controls.[13][17]
Caption: Workflow for preparing in vitro assay solutions.
Formulation for In Vivo Assays
Developing formulations for animal studies is significantly more complex, as the vehicle must be non-toxic, biocompatible, and capable of maintaining the drug in a soluble state for absorption.[18] The choice of formulation strategy depends heavily on the route of administration and the required dose.[3]
Strategies for Solubilization
For a poorly soluble, basic compound like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, several strategies can be employed.[19]
-
pH Adjustment: Since the compound is basic, its solubility will dramatically increase at a lower pH where the amine groups are protonated. For oral administration, a simple acidic solution (e.g., in citrate buffer) may be sufficient. For intravenous (IV) administration, the formulation must be buffered closer to physiological pH (7.4) upon injection to avoid vein irritation, making this approach challenging.
-
Co-solvents: A mixture of water-miscible solvents can be used to increase solubility.[20][21] Common co-solvent systems for parenteral formulations include combinations of water, ethanol, polyethylene glycol (PEG 300/400), and propylene glycol.[20][22]
-
Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. However, high concentrations of organic co-solvents can cause toxicity, hemolysis, and pain on injection.[22]
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, effectively shielding them from the aqueous environment and increasing their apparent water solubility.[23][24]
-
Causality: The interior of the cyclodextrin molecule is lipophilic, while the exterior is hydrophilic.[25] This structure allows it to encapsulate the poorly soluble drug. Derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) are particularly useful for parenteral formulations due to their high water solubility and low toxicity profile compared to parent cyclodextrins.[25][26][27]
-
Caption: Decision tree for selecting an in vivo formulation strategy.
Table 2: Example Vehicle Compositions for In Vivo Administration
| Route | Formulation Strategy | Example Composition | Key Considerations |
| Oral (PO) | Suspension | 0.5% (w/v) Methylcellulose, 0.2% (v/v) Tween 80 in Purified Water | Ensure uniform particle size and dosing. Good for high doses. |
| Oral (PO) | pH-Adjusted Solution | 50 mM Citrate Buffer, pH 3.0 | Simple to prepare. Only suitable for acid-stable compounds. |
| Intravenous (IV) | Co-solvent | 10% DMSO, 40% PEG 400, 50% Saline | Must be administered slowly. Check for hemolysis and precipitation upon dilution. |
| Intravenous (IV) | Cyclodextrin | 25% (w/v) SBE-β-CD in Saline, pH adjusted to ~6.0 | Excellent for increasing solubility with a good safety profile.[27] Preferred method for many poorly soluble compounds.[25] |
| Intraperitoneal (IP) | Co-solvent/Cyclodextrin | Can often use similar formulations to IV, but may tolerate higher concentrations of excipients. | Check for local irritation. |
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
-
Objective: To determine the approximate solubility of the compound in various solvents.
-
Materials: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, DMSO, Ethanol, PEG 400, PBS (pH 7.4), D5W, 1.5 mL microcentrifuge tubes, analytical balance, vortex mixer, centrifuge.
-
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mg/mL).
-
Aliquot 98 µL of each test solvent (PBS, D5W, etc.) into separate microcentrifuge tubes.
-
Add 2 µL of the DMSO stock solution to each tube to achieve a starting concentration of 400 µg/mL. This creates a 2% DMSO solution.
-
Vortex each tube vigorously for 1 minute.
-
Allow tubes to equilibrate at room temperature for 1-2 hours.
-
Centrifuge the tubes at ~14,000 x g for 10 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS or HPLC-UV).
-
The measured concentration represents the kinetic solubility.[28]
-
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Objective: To prepare a sterile, high-concentration stock solution for in vitro assays.
-
Materials: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine (assume MW = 252.45 g/mol ), anhydrous DMSO (≥99.9%), sterile microcentrifuge tubes, sterile syringe filter (0.22 µm).
-
Procedure (performed in a sterile hood):
-
Weigh out 2.52 mg of the compound into a sterile tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. This yields a 10 mM stock solution.
-
To ensure sterility, the solution can be passed through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).[29]
-
Aliquot into small, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Label clearly and store at -20°C or -80°C, protected from light and moisture.
-
Protocol 3: Preparation of an IV Formulation using SBE-β-CD
-
Objective: To prepare a sterile, isotonic solution for intravenous administration in a rodent model.
-
Materials: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, SBE-β-CD (e.g., Captisol®), Sterile Saline (0.9% NaCl), sterile water for injection, vortex mixer, pH meter.
-
Procedure (aseptic technique):
-
Determine the required concentration of the final dosing solution (e.g., 2 mg/mL).
-
Prepare a 25% (w/v) SBE-β-CD solution by dissolving 2.5 g of SBE-β-CD in approximately 8 mL of sterile saline. Mix until fully dissolved. Adjust the final volume to 10 mL with saline.
-
Weigh the required amount of compound (e.g., 20 mg for 10 mL of solution).
-
Slowly add the powdered compound to the stirring SBE-β-CD solution.
-
Vortex or sonicate until the compound is fully dissolved. This may take some time as complexation occurs.
-
Check the pH of the solution. If necessary, adjust to pH 5.0-7.0 using dilute HCl or NaOH.
-
Sterile filter the final solution through a 0.22 µm PVDF or PES filter.
-
Visually inspect the final solution for any particulates before administration.
-
Conclusion
The successful use of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in biological assays is critically dependent on appropriate formulation. As a lipophilic, basic compound, it requires a systematic approach to overcome its poor aqueous solubility. By first conducting essential pre-formulation solubility and stability tests, researchers can rationally select and develop robust formulations. For in vitro studies, DMSO is a suitable solvent for stock solutions, provided care is taken to avoid precipitation upon dilution and to limit final solvent concentration. For in vivo studies, leveraging technologies such as co-solvents or, more preferably, complexation with modified cyclodextrins like SBE-β-CD, is essential for achieving safe and effective parenteral delivery.[25][30] The protocols and strategies outlined in this guide provide a comprehensive framework for enabling the reliable biological evaluation of this and other challenging novel compounds.
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Mihailiasa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Piperidine Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Piperidine derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The piperidine ring is a common structural motif in numerous natural products and synthetic drugs. Its conformational flexibility and the ability to be readily functionalized at various positions make it a versatile scaffold for the design of new therapeutic agents.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the antimicrobial potential of a specific piperidine derivative, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine . While specific antimicrobial data for this compound is not yet established in published literature, its structural features suggest that it warrants investigation. These protocols are designed to provide a robust framework for the initial screening and characterization of its antimicrobial and cytotoxic properties.
Compound Profile: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
| Chemical Structure | Molecular Formula | Molecular Weight | CAS Number |
| [Insert Image of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine structure here - Image to be generated by user] | C14H28N2 | 224.39 g/mol | 756413-81-7[4] |
The synthesis of this and related piperidine compounds can be approached through various established synthetic routes in organic chemistry, often involving multi-step sequences. A plausible synthetic approach could involve the reductive amination of a suitable piperidone precursor.
Experimental Workflows: A Roadmap to Antimicrobial and Cytotoxicity Evaluation
The initial assessment of a novel compound's antimicrobial potential follows a logical progression from determining its inhibitory and cidal activity against a panel of relevant microorganisms to evaluating its potential toxicity to mammalian cells. A high-level overview of this workflow is presented below.
Caption: Key parameters for data interpretation.
Conclusion
The protocols outlined in this application note provide a standardized and robust framework for the initial in vitro evaluation of the antimicrobial and cytotoxic properties of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. The data generated from these studies will be instrumental in determining the potential of this compound as a lead for the development of new antimicrobial agents. Further investigations, including mechanism of action studies, in vivo efficacy, and safety profiling, will be necessary for promising candidates.
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Application Notes and Protocols for the Investigation of Melanocortin 4 Receptor (MC4R) Agonists in Diabetes and Obesity Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of Melanocortin 4 Receptor (MC4R) agonists as potential therapeutic agents for obesity and type 2 diabetes. While the specific compound "4-Methyl-1-(2-piperidin-4-ylethyl)piperidine" is not extensively characterized in publicly available literature, the piperidine scaffold is a common feature in centrally-acting compounds. This guide will focus on the well-established class of MC4R agonists, using the principles of their investigation as a blueprint for assessing novel compounds targeting this pathway.
Introduction: The Melanocortin 4 Receptor as a Key Regulator of Energy Homeostasis
The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating energy balance, integrating signals of hunger and satiety to control food intake and energy expenditure. The melanocortin 4 receptor (MC4R), a G-protein coupled receptor (GPCR), is a critical component of this regulatory network.[1][2][3][4] Activation of MC4R, primarily by the endogenous ligand α-melanocyte-stimulating hormone (α-MSH), leads to a decrease in food intake and an increase in energy expenditure, thereby promoting a negative energy balance.[4][5]
Genetic studies in humans have underscored the importance of the MC4R pathway; loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity.[2][6] This has validated MC4R as a compelling therapeutic target for the development of anti-obesity drugs.[1][3] Setmelanotide (Imcivree), a selective MC4R agonist, is the first FDA-approved treatment for obesity due to certain rare genetic conditions affecting the MC4R pathway, demonstrating the therapeutic potential of activating this receptor.[7][8][9][10] MC4R agonists have also been shown to improve insulin resistance and glucose homeostasis, suggesting their utility in the management of type 2 diabetes.[1][11]
Mechanism of Action: The MC4R Signaling Pathway
The MC4R is predominantly expressed on neurons in various brain regions, including the paraventricular nucleus of the hypothalamus.[8] Upon binding of an agonist like α-MSH or a synthetic analog, the receptor undergoes a conformational change, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic AMP (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit the physiological responses of reduced appetite and increased energy expenditure.
Caption: MC4R signaling cascade upon agonist binding.
In Vitro Protocol: MC4R Agonist Activity Screening using a cAMP Assay
This protocol outlines a cell-based functional assay to determine the potency and efficacy of a test compound as an MC4R agonist by measuring intracellular cAMP accumulation.[12][13][14]
3.1. Principle
This assay utilizes a cell line stably expressing the human MC4R. Agonist binding to the receptor will stimulate cAMP production, which can be quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based reporter systems.[12][14]
3.2. Materials and Reagents
-
HEK293 cells stably expressing human MC4R (e.g., HiTSeeker MC4R Cell Line)[12]
-
Cell culture medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
Test compound (e.g., "4-Methyl-1-(2-piperidin-4-ylethyl)piperidine") dissolved in DMSO
-
Reference agonist: α-MSH or Setmelanotide
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
384-well white, low-volume assay plates
-
Multimode plate reader capable of HTRF
3.3. Step-by-Step Protocol
-
Cell Culture: Maintain the MC4R-expressing HEK293 cells according to the supplier's instructions. Passage cells regularly to maintain them in the logarithmic growth phase.
-
Cell Plating: On the day of the assay, harvest the cells and resuspend them in assay buffer to a density of 20,000 cells/mL. Dispense 5 µL of the cell suspension into each well of a 384-well plate (100 cells/well).
-
Compound Preparation: Prepare a serial dilution of the test compound and the reference agonist in assay buffer. The final concentration should cover a range appropriate for determining an EC50 value (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO in assay buffer).
-
Compound Addition: Add 5 µL of the compound dilutions to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
cAMP Detection: Following the manufacturer's protocol for the cAMP kit, add the detection reagents. This typically involves adding 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP cryptate conjugate.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader according to the HTRF protocol (excitation at 320 nm, emission at 620 nm and 665 nm).
3.4. Data Analysis
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).
| Parameter | Description | Example Value (for a potent agonist) |
| EC50 | The concentration of the agonist that gives 50% of the maximal response. | 0.1 - 10 nM |
| Emax | The maximum response elicited by the agonist, often expressed as a percentage of the reference agonist. | >80% of α-MSH |
In Vivo Protocol: Efficacy Evaluation in a Diet-Induced Obese (DIO) Mouse Model
This protocol describes a study to evaluate the effects of a test compound on body weight, food intake, and glucose metabolism in a diet-induced obese (DIO) mouse model, a standard preclinical model for obesity and type 2 diabetes.[4][5][11][15]
4.1. Principle
C57BL/6J mice fed a high-fat diet develop key features of human metabolic syndrome, including obesity, insulin resistance, and hyperglycemia. This model is used to assess the therapeutic potential of anti-obesity and anti-diabetic compounds.
4.2. Materials and Reagents
-
Male C57BL/6J mice, 6-8 weeks old
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compound formulated in a suitable vehicle (e.g., saline, PBS)
-
Vehicle control
-
Positive control (e.g., Setmelanotide or Liraglutide)
-
Equipment for subcutaneous or oral administration
-
Metabolic cages for food and water intake monitoring
-
Glucometer and glucose test strips
-
Insulin solution for insulin tolerance test
4.3. Experimental Workflow
Caption: Workflow for a DIO mouse efficacy study.
4.4. Step-by-Step Protocol
-
Obesity Induction: Place mice on a high-fat diet for 12-16 weeks until a significant increase in body weight (typically >20% compared to chow-fed controls) and impaired glucose tolerance are observed.
-
Baseline Measurements and Randomization: Measure baseline body weight and fasting blood glucose. Randomize mice into treatment groups (n=8-10 per group) based on body weight to ensure even distribution.
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (high dose)
-
Group 4: Positive control
-
-
Chronic Dosing: Administer the test compound, vehicle, or positive control daily for 28 days via the chosen route (e.g., subcutaneous injection).
-
Monitoring:
-
Body Weight: Record individual body weights twice weekly.
-
Food Intake: Measure food intake per cage weekly by weighing the remaining food.
-
-
Oral Glucose Tolerance Test (OGTT): On day 21, perform an OGTT.
-
Fast mice for 6 hours.
-
Measure baseline blood glucose (t=0).
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Procedures: At the end of the 28-day treatment period, euthanize the mice. Collect blood for biomarker analysis (e.g., insulin, lipids) and harvest tissues like the liver and adipose tissue for further analysis (e.g., histology, gene expression).
4.5. Data Presentation and Expected Outcomes
Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare treatment groups to the vehicle control.
| Parameter | Expected Outcome for an Effective MC4R Agonist |
| Body Weight | Significant reduction in body weight compared to the vehicle control group. |
| Food Intake | Transient or sustained reduction in food intake. |
| Fasting Glucose | Lower fasting blood glucose levels. |
| OGTT | Improved glucose tolerance, indicated by a lower area under the curve (AUC) for blood glucose. |
| Serum Insulin | Potential reduction in fasting insulin levels, indicating improved insulin sensitivity. |
Conclusion
The protocols and application notes provided herein offer a robust framework for the preclinical evaluation of novel compounds targeting the MC4R pathway for the treatment of obesity and diabetes. By employing systematic in vitro screening followed by comprehensive in vivo efficacy studies, researchers can effectively characterize the therapeutic potential of new chemical entities. While the specific compound "4-Methyl-1-(2-piperidin-4-ylethyl)piperidine" requires initial characterization, the principles outlined for MC4R agonists provide a clear and scientifically rigorous path forward for its investigation.
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- Analysis of the therapeutic functions of novel melanocortin receptor agonists in MC3R- and MC4R-deficient C57BL/6J mice - PubMed Central.
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- MC4 Melanocortin Receptor Assay - Innoprot GPCR Functional Assays.
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Application Notes and Protocols: Developing Assays for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine Activity
Introduction
4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a piperidine-containing compound with a structure suggestive of potential activity at various central nervous system (CNS) targets. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] Specifically, the structural motif of a basic amine connected to a piperidine ring via a flexible ethyl linker is common in ligands for the Sigma-1 (σ1) receptor and the Histamine H3 (H3) receptor.[3][4][5]
The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum, implicated in a variety of neurological and psychiatric disorders, as well as in cancer.[6][7] Ligands for the σ1 receptor are classified as agonists or antagonists, and they can modulate the activity of other proteins like ion channels and G-protein coupled receptors (GPCRs).[7][8] The Histamine H3 receptor is a presynaptic GPCR that regulates the release of histamine and other neurotransmitters.[9] H3 receptor inverse agonists, such as the approved drug pitolisant, enhance wakefulness and are used to treat narcolepsy.[8][10][11]
Given the structural similarities of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine to known σ1 and H3 receptor ligands, a comprehensive evaluation of its activity at these targets is warranted. This guide provides detailed protocols for a suite of in vitro assays designed to determine the binding affinity, functional activity, and selectivity of this compound. The experimental workflows are designed to be self-validating, providing a robust framework for characterizing novel piperidine derivatives.
Part 1: Sigma-1 (σ1) Receptor Activity Assays
The initial step in characterizing the interaction of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine with the σ1 receptor is to determine its binding affinity. This is followed by functional assays to elucidate whether the compound acts as an agonist or an antagonist.
σ1 Receptor Radioligand Binding Assay
This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the σ1 receptor, allowing for the determination of the compound's binding affinity (Ki).
Principle: The assay is based on the principle of competitive binding. The test compound competes with a radiolabeled ligand (e.g., -pentazocine) for binding to the σ1 receptor in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Workflow Diagram:
Caption: Workflow for σ1 Receptor Radioligand Binding Assay.
Protocol 1: σ1 Receptor Radioligand Binding
Materials:
-
Membrane Preparation: Guinea pig brain cortex or cells expressing recombinant human σ1 receptor.
-
Radioligand: -pentazocine (specific activity ~40-60 Ci/mmol).
-
Non-specific Ligand: Haloperidol.
-
Test Compound: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to obtain a crude membrane preparation. Resuspend the final pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
Total Binding: 50 µL membrane suspension, 50 µL -pentazocine (final concentration ~15 nM), 100 µL assay buffer.[12]
-
Non-specific Binding: 50 µL membrane suspension, 50 µL -pentazocine, 50 µL Haloperidol (final concentration 10 µM), 50 µL assay buffer.[12]
-
Test Compound: 50 µL membrane suspension, 50 µL -pentazocine, 50 µL of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL assay buffer.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.[12]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Specific Binding: Subtract the non-specific binding counts from the total binding and test compound counts.
-
IC50 Determination: Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Ki Calculation: Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Expected Results: A potent binder will have a low nanomolar Ki value.
| Parameter | Description | Expected Value |
| IC50 | Concentration of the compound that inhibits 50% of specific radioligand binding. | Dependent on compound potency. |
| Ki | Inhibitory constant, a measure of binding affinity. | Low nM for potent binders. |
σ1 Receptor Functional Assay: Neurite Outgrowth in PC12 Cells
This cell-based assay assesses the functional activity of the test compound by measuring its effect on nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, a process modulated by σ1 receptor ligands.
Principle: σ1 receptor agonists can potentiate NGF-induced neurite outgrowth in PC12 cells, while antagonists can inhibit it. By treating NGF-stimulated cells with the test compound, one can determine its functional effect on σ1 receptor activity.
Protocol 2: Neurite Outgrowth Assay
Materials:
-
Cell Line: PC12 cells (rat pheochromocytoma).
-
Culture Medium: RPMI-1640 supplemented with horse serum and fetal bovine serum.
-
Reagents: Nerve Growth Factor (NGF), 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, known σ1 agonist (e.g., PRE-084), known σ1 antagonist (e.g., NE-100).
-
Imaging System: High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed PC12 cells in collagen-coated 96-well plates and allow them to attach overnight.
-
Treatment: Replace the medium with low-serum medium containing a sub-optimal concentration of NGF (e.g., 25 ng/mL). Add the test compound at various concentrations, along with positive controls (NGF + PRE-084) and negative controls (NGF + NE-100).
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a neuronal marker (e.g., anti-β-III tubulin antibody) and a nuclear stain (e.g., DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify neurite length and the number of neurite-bearing cells per field.
Data Analysis:
-
Agonist Activity: An increase in neurite outgrowth compared to NGF alone suggests agonist activity.
-
Antagonist Activity: A decrease in NGF-induced neurite outgrowth suggests antagonist activity. To confirm antagonism, the compound should be tested for its ability to block the potentiating effect of a known σ1 agonist.
Part 2: Histamine H3 (H3) Receptor Activity Assays
The H3 receptor exhibits high constitutive activity, meaning it signals in the absence of an agonist. Therefore, it is crucial to test for inverse agonist activity, in addition to binding affinity.
H3 Receptor Radioligand Binding Assay
Similar to the σ1 receptor binding assay, this protocol determines the binding affinity of the test compound for the H3 receptor.
Principle: Competitive displacement of a specific H3 receptor radioligand (e.g., [³H]Nα-methylhistamine) from membranes expressing the receptor.
Protocol 3: H3 Receptor Radioligand Binding
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).
-
Non-specific Ligand: Pitolisant or Thioperamide.
-
Test Compound: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
Procedure: The procedure is analogous to the σ1 receptor binding assay, with the following modifications:
-
Use H3 receptor-expressing membranes.
-
Use [³H]NAMH as the radioligand.
-
Use a known H3 inverse agonist/antagonist for non-specific binding.
Data Analysis: The data is analyzed in the same manner as for the σ1 receptor binding assay to determine the IC50 and Ki values.
H3 Receptor Functional Assay: cAMP Accumulation
This assay measures the ability of the test compound to modulate intracellular cyclic AMP (cAMP) levels, a key second messenger in H3 receptor signaling.
Principle: The H3 receptor is a Gi-coupled GPCR. Its constitutive activity suppresses basal adenylyl cyclase activity, leading to low intracellular cAMP levels. Inverse agonists block this constitutive activity, resulting in an increase in cAMP. The assay is typically performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Workflow Diagram:
Caption: Workflow for H3 Receptor cAMP Functional Assay.
Protocol 4: cAMP Accumulation Assay
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human H3 receptor.
-
Reagents: 3-isobutyl-1-methylxanthine (IBMX), 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, reference inverse agonist (e.g., Pitolisant).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed H3 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Wash the cells and pre-incubate with assay buffer containing IBMX (e.g., 500 µM) for 30 minutes at 37°C.
-
Compound Addition: Add the test compound or reference inverse agonist at various concentrations to the wells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
An increase in cAMP levels indicates inverse agonist activity.[13]
Expected Results:
| Parameter | Description | Expected Outcome for Inverse Agonist |
| EC50 | Concentration of the compound that produces 50% of its maximal effect. | Low nM for potent compounds. |
| Emax | The maximum increase in cAMP levels produced by the compound. | A significant increase over basal levels. |
Part 3: Selectivity and Off-Target Screening
To establish a comprehensive pharmacological profile, it is essential to assess the selectivity of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
-
σ2 Receptor Binding: The compound should be tested for its binding affinity at the σ2 receptor using a radioligand binding assay to determine its selectivity for σ1 over σ2.[3]
-
GPCR Panel Screening: A broad panel screen against a range of other GPCRs, ion channels, and transporters is recommended to identify potential off-target activities. This is often performed as a fee-for-service by specialized contract research organizations.
Conclusion
This guide provides a structured approach and detailed protocols for the initial characterization of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. By systematically evaluating its binding affinity and functional activity at the σ1 and H3 receptors, researchers can gain valuable insights into its potential mechanism of action. The proposed assays are robust, well-established in the field of pharmacology, and will provide the foundational data necessary for further drug development efforts.
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Leone, S., et al. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS Publications. [Link]
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Romero, L., et al. (2012). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?. ResearchGate. [Link]
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Sahn, J. J., et al. (2021). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. MDPI. [Link]
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de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
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Nagy, J., et al. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. [Link]
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Ligneau, X., et al. (2021). Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers. [Link]
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Schwartz, J. C. (2021). H3 receptor inverse agonists/antagonists: indications and clinical studies. ResearchGate. [Link]
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Wang, Y., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. [Link]
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Chiriano, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
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Manjusha, S., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]
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Lasota, J., & Blaziak, D. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
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Li, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. [Link]
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Khan, I., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed. [Link]
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Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. PubMed. [Link]
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Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
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Rehman, Z. U., et al. (2008). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]
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Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]
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Sadek, B., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]
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- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
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- 11. researchgate.net [researchgate.net]
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- 13. biorxiv.org [biorxiv.org]
Nematicidal Activity of Piperidine Derivatives: A Detailed Guide for Researchers
The escalating threat of plant-parasitic nematodes to global food security necessitates the development of novel and effective nematicides. Piperidine derivatives, a class of heterocyclic compounds, have emerged as a promising scaffold in the design of new agrochemicals due to their diverse biological activities. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the nematicidal potential of piperidine derivatives, including detailed application notes and robust experimental protocols.
The Nematode Challenge and the Promise of Piperidine Scaffolds
Plant-parasitic nematodes are microscopic roundworms that cause an estimated $157 billion in crop losses annually worldwide.[1] These pathogens disrupt water and nutrient uptake in plants, leading to stunted growth, reduced yields, and increased susceptibility to other diseases.[1] For decades, the control of these pests has relied heavily on synthetic chemical nematicides. However, concerns over their environmental impact and the development of resistance have spurred the search for safer and more sustainable alternatives.[2][3]
Piperidine, a six-membered nitrogen-containing heterocycle, is a key structural motif found in numerous natural and synthetic bioactive compounds, including a wide array of pharmaceuticals and agrochemicals.[4][5][6][7][8] The inherent chemical stability and the ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity make the piperidine scaffold an attractive starting point for the development of new nematicidal agents.[9]
Unraveling the Mechanism: How Piperidine Derivatives Combat Nematodes
The precise mechanism of action of many piperidine-based nematicides is still under investigation; however, several modes of action have been proposed. A prominent theory is the interference with neurotransmission in nematodes. Similar to some established insecticides, certain piperidine derivatives may act on nicotinic acetylcholine receptors (nAChRs) or gamma-aminobutyric acid (GABA) receptors, leading to paralysis and eventual death of the nematode.[10]
Another potential mechanism involves the inhibition of crucial metabolic enzymes within the nematode. For instance, some plant-derived alkaloids, which can include piperidine structures, are known to inhibit acetylcholinesterase, an enzyme vital for nerve function.[11]
The structural diversity of piperidine derivatives allows for a wide range of interactions with biological targets. Structure-activity relationship (SAR) studies are crucial in identifying the key molecular features responsible for nematicidal efficacy.[12][13][14] For example, the presence and position of specific functional groups on the piperidine ring can significantly influence the compound's potency and selectivity.
Caption: Proposed mechanisms of nematicidal action for piperidine derivatives.
Evaluating Nematicidal Efficacy: In Vitro and In Vivo Protocols
The assessment of nematicidal activity is a critical step in the discovery and development of new piperidine-based compounds. Both in vitro and in vivo assays are essential to gain a comprehensive understanding of a compound's potential.
In Vitro Nematicidal Assays
In vitro assays provide a rapid and cost-effective method for the initial screening of a large number of compounds. These assays typically involve exposing nematodes to different concentrations of the test compound in a controlled laboratory setting.
Protocol 1: In Vitro Mortality Assay against Second-Stage Juveniles (J2s)
This protocol is designed to determine the direct lethal effect of piperidine derivatives on the infective stage of root-knot nematodes (Meloidogyne spp.).
Materials:
-
Piperidine derivatives of interest
-
Second-stage juveniles (J2s) of a target nematode species (e.g., Meloidogyne incognita)
-
Sterile distilled water
-
96-well microtiter plates
-
Stereomicroscope
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the piperidine derivatives in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in sterile distilled water to achieve the desired test concentrations. Ensure the final solvent concentration is non-toxic to the nematodes.
-
Nematode Suspension: Prepare a suspension of freshly hatched J2s in sterile distilled water, adjusting the concentration to approximately 100 J2s per 50 µL.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of the appropriate piperidine derivative dilution. Add 50 µL of the J2 suspension to each well. For the control group, add 50 µL of sterile distilled water (or the solvent control) instead of the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.
-
Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under a stereomicroscope. Nematodes that are motionless and do not respond to a gentle touch with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and time point. The data can be used to determine the LC50 (lethal concentration required to kill 50% of the population) value for each compound.
Rationale: This direct exposure assay provides a clear indication of the acute toxicity of the compounds to the mobile and infective stage of the nematode.
In Vivo Nematicidal Assays
In vivo assays are conducted in a more natural setting, typically using potted plants, to evaluate the efficacy of the compounds in protecting plants from nematode infection.
Protocol 2: Pot Assay for Evaluating Protective Efficacy
This protocol assesses the ability of piperidine derivatives to protect a susceptible host plant from nematode infection and reproduction.
Materials:
-
Piperidine derivatives of interest
-
Susceptible host plant seedlings (e.g., tomato, Solanum lycopersicum)
-
Sterilized soil mix (e.g., sand, soil, and compost in a 2:1:1 ratio)
-
Pots (e.g., 15 cm diameter)
-
Nematode inoculum (e.g., eggs or J2s of M. incognita)
-
Greenhouse or controlled environment chamber
Procedure:
-
Seedling Transplant: Transplant healthy, uniform seedlings into pots containing sterilized soil mix. Allow the seedlings to establish for one week.
-
Compound Application: Apply the piperidine derivatives to the soil as a drench. Prepare solutions of the compounds at various concentrations and apply a fixed volume to each pot. The control group should receive only water or the solvent control.
-
Nematode Inoculation: Two days after compound application, inoculate each pot (except for the uninoculated control) with a known number of nematode eggs or J2s (e.g., 5,000 eggs per pot).
-
Plant Maintenance: Maintain the plants in a greenhouse or controlled environment chamber with appropriate conditions for plant growth (e.g., 16/8 h light/dark cycle, 25-30°C). Water the plants as needed.
-
Data Collection: After a set period (e.g., 45-60 days), carefully uproot the plants and wash the roots. Assess the following parameters:
-
Root Gall Index: Score the severity of root galling on a scale of 0-5.
-
Egg Mass Number: Stain the roots with phloxine B to visualize and count the number of egg masses.
-
Nematode Population in Soil: Extract and count the number of nematodes in a 100g subsample of soil from each pot.
-
Plant Growth Parameters: Measure plant height, fresh and dry shoot weight, and fresh and dry root weight.
-
-
Data Analysis: Compare the data from the treated groups with the inoculated and uninoculated control groups to determine the efficacy of the piperidine derivatives in reducing nematode infection and improving plant growth.
Rationale: This assay provides a more realistic evaluation of the compound's performance under conditions that mimic agricultural settings, taking into account factors like soil interactions and plant uptake.
Caption: A typical workflow for evaluating the nematicidal activity of piperidine derivatives.
Structure-Activity Relationship (SAR) and Data Interpretation
The nematicidal activity of piperidine derivatives is highly dependent on their chemical structure.[12] Systematic modifications of the piperidine core and its substituents can lead to significant changes in potency. The following table summarizes hypothetical data to illustrate how SAR can be analyzed.
| Compound ID | R1-Substituent | R2-Substituent | In Vitro LC50 (µg/mL) | In Vivo Root Gall Index (0-5) |
| PD-01 | H | H | >100 | 4.5 |
| PD-02 | 4-Cl-Phenyl | H | 25.3 | 2.1 |
| PD-03 | 4-F-Phenyl | H | 30.1 | 2.5 |
| PD-04 | 4-CH3-Phenyl | H | 55.8 | 3.2 |
| PD-05 | 4-Cl-Phenyl | Benzyl | 15.7 | 1.5 |
| PD-06 | 4-Cl-Phenyl | Methyl | 20.1 | 1.8 |
-
Aromatic Substitution: The introduction of a substituted phenyl group at the R1 position (PD-02, PD-03, PD-04) significantly enhances nematicidal activity compared to the unsubstituted parent compound (PD-01).
-
Halogen Effect: A chloro-substituent (PD-02) appears to be more effective than a fluoro- (PD-03) or a methyl- (PD-04) substituent at the para position of the phenyl ring.
-
N-Alkylation: Further substitution on the piperidine nitrogen (R2 position) with a benzyl group (PD-05) or a methyl group (PD-06) can further increase the nematicidal potency.
These types of SAR studies are invaluable for guiding the rational design of more potent and selective nematicidal agents.
Conclusion and Future Directions
Piperidine derivatives represent a versatile and promising class of compounds for the development of new nematicides. Their chemical tractability allows for the synthesis of large libraries of analogs for screening and optimization. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the nematicidal potential of this important chemical scaffold.
Future research should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of the molecular targets will facilitate the design of more effective and safer compounds.
-
Optimizing lead compounds: Continued SAR studies are needed to improve potency, selectivity, and environmental safety.
-
Investigating synergistic effects: Combining piperidine derivatives with other control agents, such as biological nematicides, could lead to more robust and sustainable nematode management strategies.
By leveraging the principles of medicinal and agrochemical chemistry, the scientific community can unlock the full potential of piperidine derivatives in the ongoing battle against plant-parasitic nematodes.
References
-
Kumar, R. S., Selvaraj, K., & Manilal, A. (2019). Synthesis of novel pyridine-connected piperidine and 2H-thiopyran derivatives and their larvicidal, nematicidal, and antimicrobial activities. Journal of the Mexican Chemical Society, 63(2), 1-13. [Link]
- ResearchGate. (n.d.). Overview of in vivo and in vitro nematicidal tests of the combined application of representative nematophagous fungi against gastrointestinal nematodes.
- ResearchGate. (n.d.). South African plants reported to have in vitro and in vivo nematicidal activity against Meloidogyne incognita.
-
Arif, I., Ahamed, A., & Manilal, A. (2017). Cytotoxic, larvicidal, nematicidal, and antifeedant activities of piperidin-connected 2-thioxoimidazolidin-4-one derivatives. Saudi Journal of Biological Sciences, 24(8), 1836-1842. [Link]
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Thoden, T. C., Boppré, M., & Hallmann, J. (2009). Effects of pyrrolizidine alkaloids on the performance of plant-parasitic and free-living nematodes. Pest management science, 65(10), 1104–1110. [Link]
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Kundu, A., Saha, S., & Walia, S. (2020). A Comprehensive in vitro and in silico Analysis of Nematicidal Action of Essential Oils. Frontiers in plant science, 11, 993. [Link]
- ResearchGate. (n.d.). Structure activity relationship.
- ResearchGate. (n.d.). Investigating the in vitro and in vivo nematicidal performance of structurally related macrolides against the root-knot nematode, Meloidogyne incognita.
- Harini, S. T., et al. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Journal of Chemistry A, 7(2), 163-189.
- ResearchGate. (n.d.). In vitro compatibility and nematicidal activity of Monacrosporium sinense and Pochonia chlamydosporia for biological control of bovine parasitic nematodes.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). The Potential of Piperidine Alkaloids-rich Extracts from Prosopis spp. to Combat Plant Pests and Diseases.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- Manju, P., & Sankari Meena, K. (2018). In vitro and in planta nematicidal activity of black pepper (Piper nigrum L.) leaf extracts. Biocatalysis and Agricultural Biotechnology, 16, 37-42.
- Wikipedia. (2025, July 18). Piperidine alkaloids.
- SlidePlayer. (n.d.). Pyrrolizidine and Piperidine Alkaloids.
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Tu, Y., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & medicinal chemistry letters, 14(7), 1795–1798. [Link]
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Kaczor, A. A., & Satała, G. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 297, 116743. [Link]
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Vázquez-Sánchez, M., et al. (2024). Nematocidal Potential of Synthetic Phenyl Azide Derivatives Against False Root-Knot Nematode (Nacobbus aberrans) Under In Vitro Conditions. Molecules (Basel, Switzerland), 29(10), 2309. [Link]
- ResearchGate. (n.d.). Effects of pyrrolizidine alkaloids on the performance of plant-parasitic and free-living nematodes.
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Ntalli, N., & Caboni, P. (2024). Naturally-occurring nematicides of plant origin: two decades of novel chemistries. Pest management science. [Link]
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
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Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 23(19), 11883. [Link]
- ResearchGate. (n.d.). Research progress on piperidine-containing compounds as agrochemicals.
- New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
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The Pivotal Role of Piperidine Compounds in Fmoc-Based Peptide Synthesis: A Detailed Application Guide
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of innovation. In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent approach, prized for its mild deprotection conditions. Central to this strategy is the use of piperidine and its derivatives, which serve as the critical reagents for the removal of the Nα-Fmoc protecting group, enabling the stepwise elongation of the peptide chain.
This comprehensive guide provides an in-depth exploration of the role of piperidine compounds in peptide synthesis. We will delve into the mechanistic underpinnings of Fmoc deprotection, provide validated, step-by-step protocols for standard and optimized deprotection, discuss common pitfalls and side reactions, and evaluate emerging alternatives to traditional piperidine-based reagents. Our focus is on not just the "how," but the critical "why" behind each experimental choice, empowering you to optimize your peptide synthesis workflows for maximum efficiency and purity.
The Mechanism of Fmoc Deprotection by Piperidine: A Tale of Two Steps
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[1][2][3] The process is elegant and efficient, proceeding through a two-step mechanism that is favored by the use of a secondary amine like piperidine.[1]
-
Proton Abstraction: The reaction is initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by the piperidine base.[2][3][4] This is the rate-determining step.
-
β-Elimination and Scavenging: This deprotonation leads to the formation of a carbanion, which is unstable and rapidly undergoes β-elimination. This results in the cleavage of the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[4] Piperidine then plays a crucial second role as a nucleophile, trapping the electrophilic DBF to form a stable and soluble dibenzofulvene-piperidine adduct.[4][5] This scavenging action is vital to prevent the DBF from undergoing deleterious side reactions, such as polymerization or reaction with the newly deprotected amine, which would terminate the peptide chain.[4]
The efficiency of this process is highly dependent on the choice of solvent, with polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) being the most effective.[1][2][3]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocols for Fmoc Deprotection
The success of peptide synthesis hinges on the complete and efficient removal of the Fmoc group at each cycle. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.[1]
Standard Protocol for Fmoc Deprotection
This protocol is the industry standard and is effective for a wide range of peptide sequences.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity DMF.
-
DMF for washing.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[6]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution (approximately 10 mL per gram of resin).[7] Agitate the mixture at room temperature for 2 minutes.[7]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.[7] Agitate the mixture at room temperature for 5-10 minutes.[2][3][7] For routine syntheses, a 5-minute treatment is often sufficient.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove the DBF-piperidine adduct and excess piperidine. The resin is now ready for the next coupling step.
Monitoring Fmoc Deprotection
A key aspect of a self-validating protocol is the ability to monitor the progress of the deprotection reaction. This can be achieved by UV-Vis spectrophotometry. The DBF-piperidine adduct has a characteristic absorbance maximum around 301 nm.[4] By collecting the filtrate after the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed. In automated peptide synthesizers, this is often done in real-time to ensure complete deprotection before proceeding to the next cycle.[5] A plateau in absorbance indicates the completion of the reaction.
Caption: A typical workflow for a single cycle in SPPS.
Troubleshooting and Side Reactions
While piperidine is highly effective, its basicity can also promote undesirable side reactions. Understanding and mitigating these is crucial for synthesizing high-purity peptides.
| Side Reaction | Description | Mitigation Strategies |
| Aspartimide Formation | Peptides containing Asp-Xxx sequences (especially Asp-Gly or Asp-Ser) are prone to cyclization to form a five-membered aspartimide ring under basic conditions. This can subsequently be opened by piperidine to yield a mixture of α- and β-aspartyl peptides, which are difficult to separate.[8] | Use milder deprotection conditions or alternative bases like piperazine. The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine solution can also suppress this side reaction.[8][9] |
| Diketopiperazine (DKP) Formation | This occurs at the dipeptide stage, particularly with Proline as one of the first two residues. The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[8][10] | For sequences prone to DKP formation, using sterically hindered resins like 2-chlorotrityl chloride resin is recommended.[8] Alternatively, a milder deprotection reagent can be employed.[10] |
| Racemization | C-terminal cysteine residues are particularly susceptible to racemization upon prolonged exposure to piperidine.[11] | Minimize the deprotection time or use alternative deprotection reagents. Piperazine with HOBt has been shown to cause significantly less racemization.[9] |
| 3-(1-Piperidinyl)alanine Formation | This side reaction can occur in peptides with a C-terminal cysteine. Base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine residue, which can then be attacked by piperidine.[8] | Using a sterically bulky protecting group for the cysteine side chain can minimize this side reaction.[8] |
Alternatives to Piperidine in Fmoc Deprotection
Concerns over side reactions, as well as regulatory restrictions on piperidine in some regions, have driven the development of alternative deprotection reagents.
4-Methylpiperidine (4-MP)
4-Methylpiperidine is a close structural analog of piperidine and has been shown to be equally effective for Fmoc removal.[4][12] It is not a controlled substance, making it a convenient and direct replacement for piperidine in standard protocols without the need for significant re-optimization.[12]
Piperazine
Piperazine is another cyclic secondary amine that has gained traction as a deprotection reagent. It is generally considered a milder base than piperidine and can be advantageous in reducing side reactions like aspartimide formation.[1][9] However, due to its lower basicity, it may require longer reaction times or the use of a stronger, non-nucleophilic base as a co-reagent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic, strong organic base that can remove the Fmoc group much faster than piperidine.[5][13] This makes it particularly useful for "difficult" sequences where aggregation may hinder deprotection. However, because DBU is non-nucleophilic, it cannot scavenge the DBF byproduct. Therefore, it is often used in combination with a nucleophilic scavenger like piperidine (e.g., 2% DBU and 2% piperidine in DMF).[5][7] Caution should be exercised when using DBU with sequences containing aspartic acid, as it can catalyze aspartimide formation.[5]
Piperazine/DBU Combination
A combination of piperazine and DBU has emerged as a rapid and efficient alternative to piperidine.[14] This mixture can achieve complete Fmoc deprotection in under a minute and has been shown to be effective for synthesizing aggregation-prone sequences.[14] For sequences susceptible to aspartimide formation, the addition of formic acid to this mixture can be beneficial.[14]
| Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Well-established, effective scavenger | Can cause side reactions (aspartimide, DKP, racemization) |
| 4-Methylpiperidine | 20% in DMF | Equivalent performance to piperidine, not a controlled substance | - |
| Piperazine | 5-10% in DMF/Ethanol | Milder, reduces side reactions | Slower deprotection kinetics |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | Very fast, good for difficult sequences | Can exacerbate aspartimide formation |
| Piperazine/DBU | 5% Piperazine, 2% DBU in NMP | Very fast, efficient | May increase DKP and aspartimide formation in prone sequences |
Conclusion
Piperidine and its derivatives are indispensable tools in the Fmoc-based solid-phase synthesis of peptides. Their dual role as a base for deprotection and a scavenger for the reactive dibenzofulvene byproduct makes them highly effective. However, a thorough understanding of the underlying reaction mechanisms and potential side reactions is paramount for the successful synthesis of high-purity peptides. By carefully selecting the deprotection reagent and optimizing reaction conditions based on the specific peptide sequence, researchers can minimize impurities and maximize yields. The emergence of alternative reagents offers a broader toolkit for tackling challenging syntheses and navigating the complexities of modern peptide chemistry.
References
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Piperidine for Peptide Synthesis - Atom Scientific. (n.d.).
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Publications. (2006).
- Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection - Benchchem. (n.d.).
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (2014).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.).
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (n.d.).
- Alternative to piperidine in Fmoc solid-phase synthesis. - Semantic Scholar. (2006).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.).
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. (n.d.).
- Methods for Removing the Fmoc Group. (n.d.).
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (2021).
- (PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent - Ovid. (n.d.).
- Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (n.d.).
- Technical Support Center: Optimizing Fmoc Deprotection of PEGylated Peptides - Benchchem. (n.d.).
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. - ResearchGate. (2021).
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC - NIH. (2022).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-1-(2-(piperidin-4-yl)ethyl)piperidine
Welcome to the technical support guide for the synthesis of 4-Methyl-1-(2-(piperidin-4-yl)ethyl)piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key bis-piperidine intermediate.
Introduction to the Synthesis
4-Methyl-1-(2-(piperidin-4-yl)ethyl)piperidine is a disubstituted piperidine derivative often utilized as a building block in pharmaceutical research. Its synthesis typically involves the coupling of two piperidine-containing fragments. While seemingly straightforward, these syntheses can be prone to side reactions leading to complex impurity profiles. This guide provides practical, experience-driven advice to identify, mitigate, and resolve these issues.
The two most prevalent synthetic strategies are Reductive Amination and Nucleophilic Alkylation . Each pathway presents a unique set of challenges and potential byproducts that require careful control of reaction parameters.
Common Synthetic Pathways
Pathway A: Reductive Amination
This approach involves the condensation of 4-methylpiperidine with (piperidin-4-yl)acetaldehyde, followed by the in-situ reduction of the resulting iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild and selective for the iminium ion over the aldehyde, minimizing side reactions.[1][2]
Caption: Nucleophilic Alkylation of 4-methylpiperidine.
Troubleshooting Guide & Frequently Asked Questions
This section addresses specific issues encountered during synthesis in a practical Q&A format.
Q1: My reaction is slow or incomplete, with significant amounts of starting material remaining. What are the likely causes?
A1: Incomplete conversion is a common issue stemming from several factors:
-
For Reductive Amination:
-
Reagent Quality: The reducing agent, particularly STAB, is moisture-sensitive. [1]Ensure it is fresh and handled under an inert atmosphere. The aldehyde starting material can also degrade via oxidation or polymerization; verify its purity before use.
-
pH Control: Imine/iminium ion formation is pH-dependent. [2]For reactions involving amine salts, a stoichiometric amount of a non-nucleophilic base may be required. Acetic acid is often added as a catalyst to facilitate imine formation.
-
Steric Hindrance: 4-methylpiperidine is a secondary amine with some steric bulk, which can slow the initial condensation step. A moderate increase in temperature (e.g., to 40-50 °C) may be beneficial.
-
-
For Nucleophilic Alkylation:
-
Insufficient Base: An inadequate amount of base will result in the formation of the hydrohalide salt of the starting amine, which is a poor nucleophile, thus stalling the reaction. Use at least 1.5-2.0 equivalents of a mild inorganic base like K₂CO₃ or an organic base like DIPEA.
-
Leaving Group Inactivity: The order of leaving group ability is OTs > I > Br > Cl. If using a chloro-derivative, the reaction will be significantly slower. Consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction to generate the more reactive iodo-intermediate.
-
Solvent Choice: Highly polar aprotic solvents like DMF or DMSO are generally best for promoting Sₙ2 reactions. Less polar solvents like THF may lead to very slow reaction rates.
-
Q2: I've isolated my product, but LC-MS analysis shows a significant peak at [M+2]. What is this impurity?
A2: A peak at [M+2] strongly suggests the presence of the corresponding N-oxide . The tertiary amine in the 4-methylpiperidine moiety is susceptible to oxidation.
-
Causality: This can occur during the workup if oxidizing agents are present, or during storage and handling via air oxidation. Peroxides in solvents like THF or diethyl ether can also be a cause.
-
Prevention & Removal:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.
-
Solvent Purity: Ensure solvents are peroxide-free.
-
Reductive Workup: If N-oxide formation is suspected, it can sometimes be reversed by treating the crude product with a mild reducing agent like sodium thiosulfate or triphenylphosphine.
-
Q3: My mass spectrum shows a high molecular weight peak, roughly double the mass of my starting electrophile. What could this be?
A3: This is likely a dimeric byproduct from the self-condensation of the 4-(2-haloethyl)piperidine starting material (assuming it has an unprotected secondary amine). One molecule can act as the nucleophile and another as the electrophile to form a piperazine-like dimer.
-
Mechanism: This is a competing alkylation reaction. It is particularly prevalent if the concentration of the electrophile is high and the primary nucleophile (4-methylpiperidine) is added slowly.
-
Mitigation Strategy:
-
Use Protecting Groups: The most robust solution is to use an N-Boc protected 4-(2-haloethyl)piperidine. The Boc group prevents self-alkylation and is removed in a final deprotection step. [3][4] * Slow Addition: If using an unprotected electrophile, add it slowly to a solution containing an excess of the 4-methylpiperidine nucleophile to favor the desired intermolecular reaction.
-
Q4: In my alkylation reaction, I see an impurity with a mass corresponding to the addition of another ethylpiperidine unit. How do I avoid this?
A4: This is a quaternization byproduct . The nitrogen on the product molecule is still nucleophilic and can react with another molecule of the 4-(2-haloethyl)piperidine electrophile to form a quaternary ammonium salt.
-
Causality: This side reaction is favored by high temperatures, long reaction times, and a high concentration of the electrophile.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-methylpiperidine nucleophile relative to the electrophile.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Progress: Closely monitor the reaction by TLC or LC-MS and stop it as soon as the starting electrophile is consumed.
-
Sources
Technical Support Center: Optimizing the Purification of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Welcome to the technical support center for the purification of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, validated methods for achieving high purity. As a tertiary amine with two basic piperidine moieties, this molecule presents specific challenges that demand a nuanced approach to purification.
This document provides in-depth, experience-driven advice, moving beyond simple protocols to explain the underlying chemical principles. Here, you will find detailed troubleshooting guides, step-by-step experimental workflows, and a comprehensive set of frequently asked questions to address issues you may encounter.
Section 1: Physicochemical Profile & Purity Assessment
Understanding the fundamental properties of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is the first step in designing a successful purification strategy. The presence of two tertiary amine groups dictates its behavior, particularly its basicity and interaction with stationary phases in chromatography.
Table 1: Estimated Physicochemical Properties
| Property | Value | Scientific Rationale & Implication for Purification |
|---|---|---|
| Molecular Formula | C₁₈H₃₄N₂ | --- |
| Molecular Weight | 278.48 g/mol | Influences diffusion rates and elution in size-exclusion chromatography. |
| Predicted pKa | ~10.5 (most basic nitrogen) | The high basicity means the compound will be protonated at neutral or acidic pH. Purification should be conducted under basic conditions to maintain the neutral, free-base form, especially on silica gel. |
| Predicted Boiling Point | >350 °C | High boiling point suggests that distillation is likely unsuitable due to the risk of thermal decomposition. |
| Predicted Solubility | Soluble in most organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in non-polar solvents (hexanes). Soluble in acidic aqueous solutions as the protonated salt. | Solubility dictates the choice of solvents for extraction, chromatography, and crystallization. |
Recommended Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) - Reversed-Phase:
-
Why: Excellent for assessing the purity of polar, basic compounds.
-
Typical Conditions: C18 column with a mobile phase of acetonitrile/water containing a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) to prevent peak tailing. The modifier ensures the amine is in its neutral form and minimizes interaction with residual acidic silanols on the stationary phase.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Why: Useful for identifying volatile impurities and confirming the mass of the desired product.
-
Considerations: The compound must be thermally stable. A high-boiling point may require a high-temperature GC program.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Why: Essential for structural confirmation and identifying impurities with distinct proton signals.
-
What to look for: Integration of peaks should correspond to the expected proton count. The absence of signals from starting materials or common reagents (e.g., residual solvents, reducing agents) is a key indicator of purity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
The most probable synthetic route to 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a reductive amination between 4-methylpiperidine and an appropriate aldehyde or ketone derived from 4-(2-aminoethyl)piperidine, or a similar coupling strategy.[1][2][3] Based on this, common impurities include:
-
Unreacted Starting Materials: Residual 4-methylpiperidine or the partnering electrophile.
-
Over-alkylation Products: If an alkyl halide is used, quaternary ammonium salts could form.
-
By-products from the Reducing Agent: Borate salts (from NaBH₄ or STAB) or other reagent-derived impurities.[4]
-
Partially Reduced Intermediates: Such as the intermediate imine or enamine.
Q2: My compound is streaking severely during silica gel column chromatography. What is happening and how do I fix it?
This is the most common issue when purifying basic amines on standard silica gel.[5]
-
The Cause: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column instead of eluting cleanly.[5] This leads to significant peak tailing (streaking) and often, irreversible adsorption and loss of product.
-
The Solution: You must neutralize or "deactivate" the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your entire mobile phase (e.g., Ethyl Acetate/Hexane + 1% TEA).
-
Ammonia: Prepare your mobile phase by using methanol saturated with ammonia gas as the polar component (e.g., 95:5 DCM:[MeOH/NH₃ sat.]).
-
-
Alternative Stationary Phases: Consider using basic alumina or an amine-functionalized silica column, which are more compatible with basic compounds.[5][6]
-
Q3: How do I effectively remove my amine product from an aqueous solution after an acid-base workup?
After an acidic wash to remove basic impurities, your product is in the aqueous layer as a protonated salt. To recover it:
-
Basify: Cool the acidic aqueous layer in an ice bath. Slowly add a base like 1M NaOH or saturated sodium bicarbonate solution until the pH is >10.[7][8] This deprotonates your amine, converting it back to the neutral, water-insoluble free base. You may see the solution become cloudy.
-
Extract: Extract the aqueous layer multiple times (3x) with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine & Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Q4: Can I purify this compound by crystallization? It keeps "oiling out."
"Oiling out" occurs when the compound melts at the crystallization temperature or its solubility is too high in the chosen solvent, preventing the formation of an ordered crystal lattice.
-
Solution 1: Change Solvent System. Your compound is likely too soluble. Try a solvent system where it is fully soluble when hot but poorly soluble when cold. A binary solvent system often works well. For example, dissolve the compound in a minimal amount of a good solvent (like methanol or DCM) and then slowly add a poor solvent (like hexanes or diethyl ether) at room temperature or below until turbidity persists.
-
Solution 2: Form a Salt. Tertiary amines often form highly crystalline salts.[9] Dissolve your free-base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane dropwise. The hydrochloride salt will often precipitate as a crystalline solid, which can be isolated by filtration.[6][10] This is an excellent method for both purification and stable long-term storage.
Section 3: Troubleshooting Purification Workflows
This section provides a problem-and-solution guide for common purification techniques.
Workflow 1: Acid-Base Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion forms during extraction. | - Vigorous shaking.- High concentration of compound.- Surfactant-like impurities. | - Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl) to disrupt the emulsion.- Filter the entire mixture through a pad of Celite. |
| Low recovery of product from the organic layer. | - Incomplete basification of the aqueous layer (pH is not high enough).- Insufficient number of extractions.- Product is more water-soluble than expected. | - Check the aqueous layer with pH paper to ensure pH > 10 before extraction.- Increase the number of extractions (e.g., from 3x to 5x).- Use a more polar extraction solvent like DCM or a 9:1 mixture of DCM:Isopropanol. |
| Product is contaminated with acidic/neutral impurities. | - Inefficient initial washes. | - During the workup, ensure you wash the initial organic solution with both acidic (e.g., 1M HCl) and basic (e.g., sat. NaHCO₃) aqueous solutions to remove corresponding impurities. |
Workflow 2: Flash Column Chromatography on Silica Gel
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column. | - Strong acid-base interaction with silica.- Mobile phase is too non-polar. | - Crucial Step: Add a basic modifier (1-2% TEA or ammonia) to your eluent.[5][6]- Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). |
| Co-elution with a close-running impurity. | - Poor separation selectivity (ΔRf is too small). | - Use a shallower solvent gradient during elution.- Try a different solvent system entirely (e.g., switch from EtOAc/Hexane to DCM/MeOH).- Consider using a different stationary phase like alumina or reversed-phase C18 silica. |
| TLC shows a pure spot, but the column fractions are impure. | - Overloading the column with too much crude material.- Poor loading technique. | - As a rule of thumb, load no more than 1-5% of the column's silica weight with your crude material.- Use "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column. |
Section 4: Detailed Experimental Protocol
Protocol: Purification by Flash Column Chromatography with Basic Modifier
This protocol assumes you have ~1 gram of crude 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine that needs purification.
1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of the crude material in DCM. b. On a silica gel TLC plate, spot the crude material. c. Develop the plate in a TLC chamber with a starting solvent system of 95:5 Dichloromethane (DCM) / Methanol (MeOH) containing 1% Triethylamine (TEA). d. Visualize the plate under UV light (if applicable) and then stain with a potassium permanganate (KMnO₄) dip. e. The ideal solvent system should give your product an Rf value of ~0.3. Adjust the DCM/MeOH ratio as needed. If the spot is too high, decrease the methanol. If it's too low, increase it.
2. Column Preparation: a. Select a glass column and fill it with silica gel (~50 g for 1 g of crude material) using the "slurry method" with your chosen starting eluent (e.g., 98:2 DCM/MeOH + 1% TEA). b. Ensure the silica bed is well-packed and free of air bubbles. c. Add a thin layer of sand on top of the silica bed to prevent disturbance during loading.
3. Sample Loading (Dry Loading Recommended): a. Dissolve your 1 g of crude material in a minimal amount of DCM. b. Add ~2-3 g of silica gel to this solution. c. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection: a. Begin eluting the column with your starting solvent system. b. Collect fractions (e.g., 10-15 mL per fraction) in test tubes. c. As the elution progresses, gradually increase the polarity of the mobile phase (e.g., move from 2% MeOH to 5% MeOH, always including 1% TEA). d. Monitor the elution by spotting every few fractions on a TLC plate.
5. Analysis and Product Isolation: a. Once the elution is complete, analyze the collected fractions by TLC. b. Combine the fractions that contain the pure product. c. Remove the solvent using a rotary evaporator. d. Place the resulting oil or solid under high vacuum to remove residual solvents and triethylamine. e. Obtain the final mass and calculate the yield. Confirm purity using NMR and/or HPLC.
Section 5: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification method based on the nature of the impurities.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Column Chromatography
This workflow illustrates the logical steps to diagnose and solve common problems during column chromatography of basic amines.
Caption: Troubleshooting flowchart for amine column chromatography.
References
- Vertex AI Search. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online].
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. [Online].
- Reddit r/Chempros Community. (2022). Amine workup. [Online].
- MH Chem. (2019). How to purify Amine? [YouTube Video].
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Online].
- ResearchGate Community. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online].
- Organic Chemistry Portal. (n.d.). Reductive Amination. [Online].
- Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Online].
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online].
- Wikipedia. (n.d.). Reductive amination. [Online].
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Online].
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
"improving solubility of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine for in vivo studies"
Topic: Improving the Solubility of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance and troubleshooting for researchers encountering solubility challenges with 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine during preparation for in vivo studies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental needs.
Part 1: Foundational Understanding & Initial Troubleshooting
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in aqueous buffers for an in vivo study have failed. Why is this compound likely proving difficult to solubilize?
A1: The structure of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine contains two piperidine rings. These nitrogen-containing heterocyclic moieties are basic. The pKa of a protonated piperidine nitrogen is typically high (around 11).[1] This means that at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This uncharged state is significantly less soluble in water compared to its ionized (protonated) salt form. Furthermore, the overall carbon framework contributes to the molecule's lipophilicity (hydrophobicity), further reducing its affinity for aqueous media.
Q2: What are the critical first steps I should take to systematically approach this solubility issue?
A2: The initial and most critical step is to determine the compound's baseline solubility and pH-solubility profile. This data will quantitatively inform your formulation strategy. Instead of random testing, a systematic approach is key. A common and effective method is the shake-flask technique.[2] This involves adding an excess of your compound to various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and agitating them until equilibrium is reached (typically 24-48 hours).[2] Measuring the concentration of the dissolved compound in the supernatant will reveal how solubility changes with pH, which is a direct consequence of its basic nature.
Q3: Based on the molecular structure, what are the most direct and common strategies to try first for improving the solubility of this compound?
A3: Given the presence of two basic nitrogens, the most straightforward initial approaches are:
-
pH Adjustment: This is the most effective initial strategy for ionizable compounds.[3][] By preparing your formulation in an acidic vehicle (e.g., a citrate buffer at pH 3-5 or a dilute HCl solution), you can protonate the piperidine nitrogens, forming a much more water-soluble salt.[5]
-
Use of Co-solvents: If pH adjustment alone is insufficient or undesirable, employing a water-miscible organic co-solvent is a standard and potent technique.[6][7] Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for lipophilic compounds to dissolve.[] Common choices for in vivo work include polyethylene glycols (PEGs), propylene glycol (PG), and ethanol.
Part 2: Systematic Formulation Development Workflow
This section provides a logical workflow for developing a suitable formulation. It begins with fundamental characterization and progresses to more advanced techniques if initial methods are insufficient.
Workflow Diagram: Solubility Enhancement Strategy
Caption: A stepwise workflow for developing an in vivo formulation.
Part 3: Detailed Protocols and Troubleshooting Guides
This section provides step-by-step methodologies for the key strategies outlined above.
Protocol 1: pH Adjustment for Solubilization
Causality: For a basic compound like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, lowering the pH of the vehicle below the compound's pKa will lead to the formation of a protonated, charged species (a salt). This charged form has a much higher affinity for polar solvents like water, thereby increasing solubility.[3][5]
Step-by-Step Methodology:
-
Buffer Selection: Prepare a series of pharmaceutically acceptable buffers (e.g., citrate, acetate) ranging from pH 3.0 to 5.0.
-
Compound Addition: Weigh the required amount of your compound for the target concentration and add it to a sterile vial.
-
Vehicle Addition: Add a small volume of the selected acidic buffer to the vial.
-
Dissolution: Vortex and/or sonicate the mixture. Gentle heating (e.g., 37-40°C) can be applied if the compound is known to be thermally stable.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target volume and concentration.
-
Final pH Check: Measure the final pH of the formulation to ensure it is within the desired range.
-
Filtration: Sterilize the final formulation by filtering through a 0.22 µm syringe filter.
Troubleshooting Guide: pH Adjustment
| Issue Encountered | Probable Cause & Explanation | Recommended Solution |
| Compound precipitates upon standing or after filtration. | The required pH for solubility is lower than the buffer's capacity, or the solution is supersaturated. | Try a buffer with a lower pH (e.g., move from pH 4.5 to 3.5). If still an issue, the target concentration may be too high for this method alone. |
| The final pH of the formulation is higher than the starting buffer pH. | The basic nature of the dissolved compound has neutralized some of the acid in the buffer, raising the pH. | Use a buffer with a higher buffering capacity or start with a slightly more acidic buffer to compensate for the pH shift. |
| Precipitation is observed in vivo at the injection site (for parenteral routes). | The acidic formulation is rapidly neutralized by physiological fluids (pH 7.4), causing the compound to crash out of solution. | This is a significant challenge. Consider combining pH adjustment with a co-solvent or cyclodextrin to maintain solubility upon pH change.[8] A slower infusion rate can also help. |
Protocol 2: Co-solvent Formulation
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous vehicle, reduce the overall polarity of the solvent system.[7] This change in polarity lowers the energy barrier for solvating a lipophilic molecule, effectively increasing its solubility.[]
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare your co-solvent vehicle. A common starting point for in vivo studies is a ternary system (often abbreviated as "SBE"):
-
Saline (0.9% NaCl)
-
PEG 400 (Polyethylene Glycol 400)
-
Ethanol
-
Example Ratio: 60% Saline : 30% PEG 400 : 10% Ethanol (v/v/v). The ratios must be optimized for your compound and toxicity considerations.
-
-
Dissolution of Compound: Weigh the compound and add it to the organic co-solvent portion first (e.g., the PEG 400 and Ethanol). These are better solvents for the neutral form of the drug.
-
Mixing: Vortex or sonicate until the compound is fully dissolved in the organic phase.
-
Aqueous Addition: Slowly add the aqueous component (Saline) to the organic solution while continuously mixing. This gradual addition helps prevent precipitation.
-
Final Inspection: Ensure the final solution is clear and free of particulates before sterile filtration (0.22 µm filter).
Troubleshooting Guide: Co-solvent Formulations
| Issue Encountered | Probable Cause & Explanation | Recommended Solution |
| Compound will not dissolve even in 100% organic co-solvent. | The compound has very low solubility, or the chosen co-solvent is not optimal. | Try alternative co-solvents such as Propylene Glycol (PG) or Dimethyl Sulfoxide (DMSO). Note: DMSO can have pharmacological effects and should be used with caution and at low percentages. |
| Compound precipitates when the aqueous phase is added. | The final mixture has become too polar to maintain the drug in solution. The "hydrophilic kick-out" effect. | Systematically decrease the percentage of the aqueous component and increase the organic co-solvent percentage (e.g., try a 40:50:10 saline/PEG/ethanol mix). Be mindful of the increasing potential for vehicle toxicity at higher organic solvent concentrations.[2] |
| Toxicity or adverse events observed in the animal model. | The vehicle itself, particularly at high concentrations of organic solvents like ethanol or PG, can cause adverse effects.[2] | Run a vehicle-only control group to assess the tolerability of your formulation. If toxicity is observed, you must reduce the percentage of the organic co-solvents, which may require exploring advanced strategies like cyclodextrins. |
Protocol 3: Complexation with Cyclodextrins
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate a poorly soluble "guest" molecule, like your compound, forming a water-soluble inclusion complex.[9][10] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent water solubility.[11] For parenteral use, chemically modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®) are preferred due to their improved safety profile over unmodified β-cyclodextrin.[12][13][14]
Step-by-Step Methodology:
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD or SBE-β-CD) in an appropriate aqueous buffer (e.g., saline or a pH 4-5 citrate buffer to leverage combined effects).[8]
-
Compound Addition: Add an excess amount of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine to the CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-72 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Filtration: Remove the undissolved compound by filtering the solution through a 0.22 µm filter.
-
Concentration Determination: Accurately determine the concentration of the solubilized compound in the clear filtrate using a validated analytical method like HPLC-UV. This will give you the maximum solubility achievable with that specific CD concentration.
Troubleshooting Guide: Cyclodextrin Formulations
| Issue Encountered | Probable Cause & Explanation | Recommended Solution |
| Solubility enhancement is minimal. | The compound may not be a good "fit" for the cyclodextrin cavity, or the complexation constant is low. | Try a different type of modified cyclodextrin (e.g., switch from HP-β-CD to SBE-β-CD, or vice versa). Also, try combining CD with pH adjustment (e.g., using a pH 4.5 buffer as the vehicle), as this can have a synergistic effect on solubility.[8] |
| The solution is viscous and difficult to handle/inject. | High concentrations of cyclodextrins (e.g., >40% w/v) can significantly increase the viscosity of the solution. | Try to achieve the target concentration with a lower percentage of cyclodextrin. If this is not possible, you may need to accept a lower dose concentration or consider a different route of administration if feasible. |
| Potential for renal toxicity. | While modified CDs are safer, high doses can still pose a risk of renal toxicity, particularly with chronic administration. | Consult literature for the maximum recommended daily exposure of the specific cyclodextrin being used. Ensure the dosing regimen is within established safety limits.[13] |
Part 4: Advanced Considerations for Oral Administration
If the intended route is oral, lipid-based formulations become a powerful option, especially for lipophilic compounds.
Q4: My study requires oral administration. Are there other strategies I should consider?
A4: Absolutely. For oral delivery of poorly soluble, lipophilic compounds, lipid-based formulations are highly effective.[15][16][17] These systems present the drug in a solubilized state, which can enhance absorption. A key strategy is the use of Self-Emulsifying Drug Delivery Systems (SEDDS).[18][19]
Diagram: Mechanism of SEDDS
Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.[19] This keeps the drug in a dissolved state and presents it in small droplets with a large surface area, facilitating absorption.[20][21]
Summary of Formulation Strategies
| Strategy | Primary Mechanism | Best For... | Key Advantages | Major Limitations |
| pH Adjustment | Ionization to form a soluble salt.[3] | Basic or acidic compounds. | Simple, cost-effective, uses common excipients.[] | Risk of precipitation upon injection into physiological pH; not for neutral compounds.[5] |
| Co-solvents | Reduces vehicle polarity.[7] | Lipophilic compounds. | High solubilization capacity, versatile. | Potential for in vivo toxicity at high concentrations; risk of precipitation on dilution. |
| Cyclodextrins | Encapsulation in a hydrophobic cavity.[11] | Moderately lipophilic compounds. | Significant solubility enhancement; can improve stability.[9][10] | High cost; potential for viscosity and renal toxicity issues at high concentrations.[13] |
| Lipid-Based (SEDDS) | Pre-dissolving drug in lipids/surfactants.[18] | Highly lipophilic compounds (oral route). | Enhances oral bioavailability, can mitigate food effects.[15][17] | Complex formulation development; only for oral administration. |
References
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The Potential Use of Cyclodextrins in Parenteral Formulations. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]
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Cyclodextrins in Parenteral Formulations. PubMed. Available at: [Link]
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Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. ScienceDirect. Available at: [Link]
-
The potential use of cyclodextrins in parenteral formulations. ResearchGate. Available at: [Link]
-
Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. The Cyclodextrin News. Available at: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. PMC - NIH. Available at: [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. Available at: [Link]
-
Lipid-Based Drug Delivery Systems. PMC - NIH. Available at: [Link]
-
Optimizing oral drug delivery using lipid based formulations. SciSpace. Available at: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. ResearchGate. Available at: [Link]
-
Oral lipid-based formulations. Ovid. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available at: [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available at: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. NIH. Available at: [Link]
-
The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. ResearchGate. Available at: [Link]
-
Combined effect of complexation and pH on solubilization. PubMed - NIH. Available at: [Link]
-
pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
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- 12. The Potential Use of Cyclodextrins in Parenteral Formulations | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 13. Cyclodextrins in Parenteral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up of this valuable piperidine derivative. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your success in moving from laboratory-scale experiments to larger-scale production.
Introduction: Synthetic Strategies and Scale-Up Considerations
The synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine typically involves the coupling of a 4-methylpiperidine moiety with a 2-(piperidin-4-yl)ethyl group. The two most common approaches are:
-
N-Alkylation: Reaction of 4-methylpiperidine with a pre-formed 2-(piperidin-4-yl)ethyl electrophile (e.g., a tosylate or halide).
-
Reductive Amination: Reaction of 4-piperidineethanol with 4-methylpiperidone followed by reduction, or the reaction of a suitable aldehyde with 4-methylpiperidine.
While these routes are effective at the lab scale, scaling up production can introduce a host of challenges that can impact yield, purity, and process efficiency. This guide will address these potential hurdles in a practical, question-and-answer format.
Troubleshooting Guide
Section 1: N-Alkylation Route
This section focuses on the challenges associated with the N-alkylation of 4-methylpiperidine with an activated 2-(piperidin-4-yl)ethanol derivative.
Q1: My N-alkylation reaction is sluggish and gives low yields when scaled up. What are the likely causes and how can I improve the reaction rate?
A1: Slow reaction rates at scale are a common issue. Several factors could be at play:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer and localized concentration gradients. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Inappropriate Solvent: A solvent that works well on a small scale may not be optimal for larger volumes. Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for N-alkylation.[1]
-
Base Strength and Solubility: The choice and amount of base are critical. An inorganic base like potassium carbonate (K₂CO₃) is often used.[2] However, its solubility can be a limiting factor in some organic solvents. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the reaction rate in a biphasic system. Alternatively, a soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but these can complicate purification.
-
Leaving Group Reactivity: If you are using a halide (e.g., 2-(piperidin-4-yl)ethyl chloride or bromide), consider converting the alcohol precursor to a tosylate or mesylate. These are often more reactive leaving groups, leading to faster reaction times.
Troubleshooting Workflow for Sluggish N-Alkylation
Caption: Decision tree for troubleshooting slow N-alkylation reactions.
Q2: I am observing significant formation of a quaternary ammonium salt by-product. How can I minimize this side reaction?
A2: Quaternization is a common side reaction in N-alkylations, especially with reactive alkylating agents or when the product amine is more nucleophilic than the starting amine.
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the piperidine nucleophile (4-methylpiperidine) relative to the electrophile.
-
Controlled Addition: Add the alkylating agent (e.g., 2-(piperidin-4-yl)ethyl tosylate) slowly to the reaction mixture containing 4-methylpiperidine. This maintains a low concentration of the electrophile and favors the desired mono-alkylation. A syringe pump is ideal for this on a lab scale, and a controlled addition pump should be used in a plant setting.[1]
-
Temperature Management: Exothermic reactions can lead to temperature spikes, which can accelerate quaternization. Ensure adequate cooling and temperature control during the addition of the alkylating agent.
Q3: Purification of the final product is challenging due to the presence of unreacted starting materials and by-products. What are the best strategies for purification at scale?
A3: Purification is often the bottleneck in scaling up.
-
Acid-Base Extraction: Utilize the basic nature of the piperidine nitrogens. An acid wash (e.g., with dilute HCl) can be used to extract the product and unreacted 4-methylpiperidine into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.[2]
-
Crystallization: If the product can be converted to a stable salt (e.g., hydrochloride or tartrate), crystallization can be a highly effective purification method. This can also aid in handling and storage of the final product.
Section 2: Reductive Amination Route
This section addresses challenges related to the synthesis via reductive amination.
Q1: The reductive amination of 4-piperidineethanol with 4-methylpiperidone is giving me a complex mixture of products. What are the potential side reactions?
A1: Reductive amination can be a powerful tool, but it is not without its challenges, especially with sterically hindered or less reactive ketones like piperidones.
-
Incomplete Imine/Enamine Formation: The initial condensation to form the iminium or enamine intermediate may be slow or incomplete. This can be particularly problematic with less nucleophilic amines.[3]
-
Self-Condensation of the Ketone: Under certain conditions, the piperidone can undergo self-condensation reactions.
-
Reduction of the Ketone: The reducing agent can directly reduce the starting ketone to the corresponding alcohol before the amination can occur.
-
Over-alkylation: While less common in this specific reaction, it's a possibility to consider.
Troubleshooting Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient imine/enamine formation. | Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. Consider using a Lewis acid catalyst like Ti(OiPr)₄ to promote condensation. |
| Ketone Reduction | Reducing agent is too reactive. | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion over the ketone. |
| Complex Mixture | Multiple side reactions occurring. | Optimize reaction conditions (temperature, pH, reaction time). A one-pot, two-step approach where the imine is formed first, followed by the addition of the reducing agent, can sometimes provide better control. |
Q2: I'm using sodium borohydride for the reduction, and the reaction is not going to completion. What can I do?
A2: Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent, but its reactivity can be pH-dependent.
-
pH Control: The reduction of the iminium ion is often more efficient under slightly acidic conditions. The addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial. However, be cautious as strongly acidic conditions can be detrimental to the reaction.
-
Alternative Reducing Agents: As mentioned, NaBH(OAc)₃ is an excellent alternative for reductive aminations.[4] While more expensive than NaBH₄, it often gives cleaner reactions and higher yields, which can be more cost-effective at scale when considering purification costs. Catalytic hydrogenation (e.g., using H₂ and a palladium on carbon catalyst) is another scalable option.[5]
Reductive Amination Workflow
Caption: General workflow for a reductive amination synthesis.
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up this synthesis?
A:
-
Exothermic Reactions: Both N-alkylation and reductive amination can be exothermic. Ensure your reactor has adequate cooling capacity and temperature monitoring to prevent runaway reactions.
-
Hydrogen Gas (if used for hydrogenation): Hydrogen is highly flammable. Use appropriate safety measures, including proper ventilation, grounding of equipment, and spark-free tools.
-
Handling of Reagents: Many reagents used in these syntheses can be corrosive, toxic, or flammable. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).
-
Pressure Build-up: Some reactions may generate gaseous by-products, leading to pressure build-up in a closed system. Ensure proper venting.
Q: How can I monitor the progress of the reaction effectively at a larger scale?
A: In-process controls (IPCs) are crucial for scalable synthesis.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods for monitoring reaction progress. They can provide quantitative information on the consumption of starting materials and the formation of the product and by-products.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for qualitative monitoring of the reaction.
Q: Are there any specific challenges related to the handling and stability of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine?
A: As a tertiary amine, the final product can be susceptible to oxidation over time, especially if exposed to air and light. It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place. The free base is an oil, which can be difficult to handle. Conversion to a solid salt form can improve handling, stability, and ease of purification.
References
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
- 4-Methylpiperidine synthesis - ChemicalBook. (URL not available)
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
- Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P
-
An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate. (URL: [Link])
-
Challenging reductive amination : r/chemistry - Reddit. (URL: [Link])
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
- Synthesis method of 1-methyl-4- (4-piperidinyl)
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (URL: [Link])
-
The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. (URL: [Link])
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com. (URL: )
-
Reductive aminations by imine reductases: from milligrams to tons - RSC Publishing. (URL: [Link])
-
Unsuccessful intramolecular N-alkylation strategy. - ResearchGate. (URL: [Link])
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])
-
Ritanserin - Wikipedia. (URL: [Link])
-
. (URL: not available)
-
The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity - MDPI. (URL: [Link])
Sources
Technical Support Center: Protocol Refinement for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine Bioassays
Welcome to the technical support center for bioassays involving 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Given that 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is a novel piperidine derivative, this resource focuses on foundational bioassay principles and common challenges encountered when characterizing such small molecules.[1]
Section 1: Troubleshooting Guides
This section is organized by common bioassay platforms that are likely to be employed for the characterization of a novel piperidine derivative.
Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)
Receptor binding assays are fundamental in determining the affinity of a compound for its molecular target.[2][3] Common issues include low signal, high background, and inconsistent results.
Question: My radioligand binding assay shows high non-specific binding. What are the likely causes and solutions?
Answer: High non-specific binding can obscure the true binding of your compound to the receptor.[2][4] Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Blocking: The blocking agent (e.g., bovine serum albumin, BSA) may be insufficient or ineffective.
-
Solution: Increase the concentration of the blocking agent or try a different one, such as bovine gamma globulin (BGG), which can sometimes exhibit lower non-specific binding to small molecules.[5]
-
-
Radioligand Concentration Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-target sites.
-
Solution: Use a radioligand concentration at or below its Kd for the receptor.[2]
-
-
Insufficient Washing: Inadequate washing of the filter plates can leave unbound radioligand behind.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Ensure the wash buffer is at the correct temperature and pH to minimize disruption of specific binding.
-
-
Lipophilic Compound: The compound itself may be highly lipophilic, causing it to stick to filter plates or cell membranes.
-
Solution: Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the assay buffer to reduce non-specific interactions.[6]
-
Question: In my fluorescence polarization (FP) assay, I'm observing a very small change in polarization upon compound binding. How can I improve my assay window?
Answer: A small assay window in an FP assay can make it difficult to accurately determine binding affinity.[1] Several factors can contribute to this:
-
Fluorophore Mobility: The fluorescent probe may have too much rotational freedom even when bound to the protein ("propeller effect").[1]
-
Solution: Consider using a different fluorophore with a shorter linker to the ligand or attaching it at a different position.[1]
-
-
Relative Size of Binding Partners: If the fluorescently labeled ligand and the protein are of similar size, the change in rotational speed upon binding will be minimal.[6]
-
Solution: This assay format may not be suitable. Consider a different assay principle, such as a FRET-based assay or a surface plasmon resonance (SPR) experiment.
-
-
Suboptimal Reagent Concentrations: The concentrations of the fluorescent ligand and the receptor need to be carefully optimized.
-
Solution: Perform a titration of the fluorescent ligand to find a concentration that gives a stable and robust signal. Then, titrate the receptor to determine the concentration that yields the maximal polarization window.[7]
-
Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for determining if your compound modulates the activity of a target enzyme. Common problems include apparent activation, irreproducible IC50 values, and time-dependent effects.
Question: My compound appears to be activating the enzyme in an inhibition assay. What could be causing this artifact?
Answer: Apparent enzyme activation by a putative inhibitor is a common artifact.[8] Here are some potential causes:
-
Compound Interference with Assay Readout: The compound may be fluorescent or colored, interfering with absorbance or fluorescence-based detection methods.
-
Solution: Run a control experiment with the compound and all assay components except the enzyme to check for direct interference. If interference is observed, a different detection method may be necessary.
-
-
Compound Stabilizing the Enzyme: The compound might bind to the enzyme and stabilize it, leading to a higher apparent activity over the course of the assay.
-
Solution: Shorten the assay incubation time or investigate the mechanism of stabilization.
-
-
Presence of Contaminants: The compound stock solution may contain activating contaminants.
-
Solution: Re-purify the compound and re-test. Ensure the purity of all assay reagents.
-
Question: The IC50 values for my compound are highly variable between experiments. How can I improve reproducibility?
Answer: Reproducibility is key for reliable structure-activity relationship (SAR) studies.[9] Variability in IC50 values can stem from several sources:
-
Compound Solubility and Stability: The compound may be precipitating in the assay buffer or degrading over time.[10]
-
Solution: Visually inspect for precipitation. Test the compound's solubility in the assay buffer. Prepare fresh compound dilutions for each experiment from a DMSO stock.[10]
-
-
Inconsistent Assay Conditions: Minor variations in substrate concentration, enzyme concentration, or incubation time can significantly impact the measured IC50.
-
Solution: Strictly adhere to a validated standard operating procedure (SOP). Ensure that the substrate concentration is kept constant and ideally at or below the Michaelis constant (Km) for competitive inhibitors.[11]
-
-
Time-Dependent Inhibition: The compound may be a slow-binding or irreversible inhibitor, in which case the IC50 will depend on the pre-incubation time.[12]
-
Solution: Perform a time-course experiment to assess for time-dependent inhibition. If observed, a different kinetic analysis will be required to determine the inhibition constants.
-
Cell-Based Functional Assays (e.g., Calcium Mobilization, Reporter Gene Assays)
Cell-based assays provide insights into the compound's effect in a more physiological context.[13] However, they are also more complex and prone to variability.
Question: I am not observing a calcium signal in my Gq-coupled GPCR assay with my compound, but the positive control works. What should I troubleshoot?
Answer: A lack of response to your test compound in a calcium mobilization assay can be due to several factors, assuming the cells are healthy and responsive to a control agonist.[14][15]
-
Receptor Desensitization: The target receptor may be rapidly desensitizing upon agonist binding, leading to a transient signal that is missed by the instrument.[14]
-
Compound is a Partial Agonist or Antagonist: Your compound may be a partial agonist, which by definition produces a submaximal response compared to a full agonist.[14] Alternatively, it could be an antagonist with no intrinsic efficacy.
-
Solution: To test for partial agonism, compare the maximal response to that of a known full agonist. To test for antagonism, pre-incubate the cells with your compound and then stimulate with a known agonist.
-
-
Incorrect Compound Concentration: The active concentration range for your compound may be very narrow.[14]
Question: In my reporter gene assay, I have high background signal, which is masking the effect of my compound. How can I reduce the background?
Answer: High background in a reporter gene assay can be due to leaky expression from the reporter construct or other cellular factors.[18]
-
Promoter Choice: The minimal promoter in your reporter construct may have high basal activity in your chosen cell line.
-
Solution: Consider using a reporter vector with a different minimal promoter or a promoterless vector.[18]
-
-
Reporter Protein Stability: A highly stable reporter protein can accumulate over time, leading to high background.
-
Solution: Use a reporter protein that has been engineered to have a shorter half-life (e.g., by adding a PEST sequence).[18] This will better reflect changes in transcriptional activity.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells can lead to aberrant gene expression.
-
Solution: Ensure cells are healthy, within a low passage number, and plated at an optimal density.[19]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine?
A1: Proper compound management is crucial for data integrity.[10][20]
-
Storage: Store the solid compound in a cool, dry, and dark place. For long-term storage, consider storing at -20°C or -80°C.[21]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM) in a high-quality, anhydrous solvent like DMSO. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[20]
-
Working Dilutions: Prepare fresh working dilutions in aqueous buffer for each experiment. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme or cell function (typically keep below 0.5%).[11]
Q2: How do I determine the appropriate concentration range to test my compound?
A2: For a novel compound, it is best to start with a wide concentration range to capture the full dose-response curve. A common starting point is a logarithmic dilution series from 100 µM down to 1 nM.[17] This will help in determining the EC50 (for agonists) or IC50 (for inhibitors).[16][17]
Q3: What are the key parameters for validating a new bioassay for this compound?
A3: Assay validation ensures that your results are accurate and reproducible.[9][22] Key parameters to assess include:
-
Assay Window: The difference between the maximal and minimal signal. A larger window is generally better.
-
Signal-to-Background (S/B) and Signal-to-Noise (S/N) Ratios: These metrics indicate the robustness of the signal.
-
Z'-factor: A statistical parameter that assesses the quality of a high-throughput screening assay. A Z'-factor > 0.5 is considered excellent.[23]
-
Reproducibility: Assess both intra-plate and inter-plate variability by running replicates on the same plate and on different days.
Q4: My dose-response curve has a very steep or very shallow Hill slope. What does this indicate?
A4: The Hill slope provides information about the nature of the binding interaction.
-
Hill Slope ≈ 1: This is typical for a 1:1 binding interaction where one molecule of the compound binds to one active site.
-
Hill Slope > 1: This may suggest positive cooperativity, where the binding of one molecule increases the affinity for subsequent molecules.
-
Hill Slope < 1: This can indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts. It is important to ensure that the assay is at equilibrium and that the compound is stable and soluble at all tested concentrations.[11]
Section 3: Visualizations and Protocols
Experimental Workflow for a Generic Enzyme Inhibition Assay
Caption: A generalized workflow for an enzyme inhibition assay.
Signaling Pathway for a Gq-Coupled GPCR
Caption: Canonical signaling pathway for a Gq-coupled GPCR.
References
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Relevant Publisher. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017). ResearchGate. [Link]
-
What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. [Link]
-
Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. (2020). ResearchGate. [Link]
-
Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix. [Link]
-
Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Troubleshooting dissociation rate constant measurement. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current medicinal chemistry, 14(15), 1595-1610. [Link]
-
Designing a Reporter Construct for Analyzing Gene Regulation. (2019). Promega Connections. [Link]
-
L-A. K. A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
Guidelines for accurate EC50/IC50 estimation. (2011). ResearchGate. [Link]
-
Choosing the Best Reporter Assay. (2001). The Scientist. [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). ResearchGate. [Link]
-
Matson, S. L., Chatterjee, M., & Stock, D. A. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of biomolecular screening, 14(5), 558-567. [Link]
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How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
-
Assay Validation Guidelines. Ofni Systems. [Link]
-
The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]
-
FP Assay Troubleshooting?. (2023). ResearchGate. [Link]
-
Fluorescence polarization help. (2017). Reddit. [Link]
-
Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. (2020). ResearchGate. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanotherapeutics. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2021). Fluidic Sciences. [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (2019). Journal of visualized experiments : JoVE, (145). [Link]
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Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373-F379. [Link]
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Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. (2024). Contract Pharma. [Link]
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Enzyme inhibitor leads to higher turnover rate?. (2021). Biology Stack Exchange. [Link]
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Accelerating Small Molecule Drug Discovery: The Power of Pre-Barcoded Labware. (2023). Computype. [Link]
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Why fluo4-AM Calcium assay is not working?. (2019). ResearchGate. [Link]
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Calcium Assays. ION Biosciences. [Link]
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Optimizing Compound Storage for Long-Term Stability and Safety. (2024). GMP Plastics. [Link]
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Technical Support Center: Stability of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is limited in publicly available literature. The following guidance is based on fundamental chemical principles of piperidine-containing compounds and data from structurally related molecules. These recommendations should be used as a starting point for your own internal stability assessments.
This technical support guide is designed to assist researchers in anticipating and addressing potential stability challenges when working with 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in solution. By understanding the potential degradation pathways and the factors that influence its stability, you can ensure the integrity of your experiments and the reliability of your results.
Troubleshooting Guide
This section addresses common experimental issues that may arise due to the instability of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in solution.
Question 1: I am observing a decrease in the peak area of my compound in HPLC analysis over a short period. What could be the cause?
Answer:
A rapid decrease in the concentration of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine suggests potential degradation. Several factors could be at play:
-
Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products. This can be accelerated by the presence of atmospheric oxygen, trace metal ions, or oxidizing agents in your solvent or buffer.
-
pH Effects: The stability of amines is often pH-dependent. At extreme pH values, the compound may be more susceptible to degradation.
-
Solvent Effects: The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially under certain pH conditions, might participate in degradation reactions.
-
Light and Temperature: Exposure to light, particularly UV light, and elevated temperatures can provide the energy needed to initiate or accelerate degradation reactions.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing compound concentration.
Step-by-Step Protocol for Investigation:
-
Review Solvent and Buffer Preparation:
-
Ensure high-purity solvents and reagents are used.
-
Prepare buffers fresh daily.
-
Degas aqueous buffers and organic solvents to remove dissolved oxygen.
-
-
Evaluate Storage Conditions:
-
Optimize Sample Handling:
-
Minimize the headspace in your vials to reduce exposure to air.
-
Consider preparing samples under an inert atmosphere (e.g., nitrogen or argon).
-
-
Perform a Forced Degradation Study:
Question 2: I am seeing new, unexpected peaks in my chromatogram when analyzing aged solutions of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. What are these impurities?
Answer:
The appearance of new peaks is a strong indicator of degradation. Based on the structure of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, potential degradation products could include:
-
N-oxide: Oxidation of the tertiary amine is a common degradation pathway for piperidine-containing compounds.
-
Ring-Opened Products: More extensive oxidation or reaction with other components in the solution could lead to the opening of one of the piperidine rings.
-
Products of Dealkylation or De-methylation: While less common under mild conditions, cleavage of the ethyl linker or the methyl group could occur under harsh conditions.
Analytical Approach to Identify Impurities:
Caption: Workflow for identifying unknown impurities.
Step-by-Step Protocol for Identification:
-
High-Resolution Mass Spectrometry (LC-MS/MS):
-
Analyze the aged solution using LC-MS/MS to determine the accurate mass of the impurity peaks.
-
Based on the mass, propose potential elemental compositions and structures of the degradation products.
-
-
MS/MS Fragmentation Analysis:
-
Fragment the impurity ions in the mass spectrometer to obtain fragmentation patterns.
-
Compare the fragmentation patterns with the proposed structures to confirm their identity.
-
-
Forced Degradation Study:
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine?
A1: For short-term use, high-purity aprotic organic solvents such as acetonitrile or dimethylformamide (DMF) are generally suitable. For long-term storage, it is advisable to store the compound as a solid at low temperature and protected from light. If a stock solution is necessary, prepare it in a high-purity, dry aprotic solvent and store it at -20°C or -80°C under an inert atmosphere. Avoid prolonged storage in protic solvents like methanol or water, as they may facilitate degradation.
Q2: How does pH affect the stability of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine in aqueous solutions?
A2: While specific data is unavailable for this compound, tertiary amines can be susceptible to degradation at both low and high pH. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize potential acid- or base-catalyzed degradation. A stability study across a range of pH values is recommended to determine the optimal pH for your specific application.
Q3: What are the ideal storage conditions for solid 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine?
A3: The solid compound should be stored in a tightly sealed container, protected from light and moisture.[2] Storage in a desiccator at a controlled low temperature (e.g., 2-8°C) is recommended to ensure long-term stability.
Q4: Are there any known incompatibilities with common excipients or reagents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to react with the piperidine moieties.[5] Caution should also be exercised when using reagents that can react with tertiary amines, such as acylating or alkylating agents, unless this is the intended reaction.
Data Summary: General Stability of Piperidine Derivatives
The following table summarizes general stability information for piperidine-related compounds, which can serve as a guide for handling 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
| Condition | Potential Effect on Piperidine Derivatives | Mitigation Strategy |
| Elevated Temperature | Increased rate of degradation. | Store at controlled low temperatures (e.g., 2-8°C or -20°C).[2] |
| Exposure to Light (UV) | Photodegradation.[1] | Store in amber vials or protect from light.[2] |
| Humidity/Moisture | Potential for hydrolysis of salts or facilitation of other degradation pathways.[2] | Store in a dry environment or desiccator. Use dry solvents. |
| Oxygen/Air | Oxidation of the tertiary amine to form N-oxides. | Degas solvents, minimize headspace in vials, and consider handling under an inert atmosphere. |
| Strong Acids/Bases | Can catalyze degradation reactions.[5] | Maintain a neutral pH range for aqueous solutions. |
| Oxidizing Agents | Will likely lead to rapid degradation.[5] | Avoid contact with peroxides, and other oxidizing agents. |
References
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- Thermo Fisher Scientific. (2025, December 22).
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- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12802905, 1-(Piperidin-4-ylmethyl)piperidine. Retrieved from [Link]
- Alchem Pharmtech. (n.d.). 4-Methyl-1-(2-(piperidin-3-yl)ethyl)piperidine dihydrochloride.
- ResearchGate. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method.
- MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
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National Center for Biotechnology Information. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82654980, 4-[(1-Methylpyrrolidin-2-yl)methyl]piperidine. Retrieved from [Link]
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- PubMed. (n.d.). Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport.
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- Smolecule. (n.d.). Buy 4-(2-Piperidin-4-ylethyl)piperidine | 6329-72-2.
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Technical Support Center: Byproduct Analysis in Reductive Amination of Piperidines
Welcome to the technical support center for the reductive amination of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this essential synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on identifying and mitigating byproduct formation.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-nitrogen bonds.[1] The synthesis of the piperidine motif, a prevalent scaffold in pharmaceuticals, frequently employs this reaction.[2] While robust, the reaction is not without its subtleties. A thorough understanding of potential side reactions is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the target compound. This guide offers practical, experience-driven advice to help you achieve successful outcomes in your piperidine syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a logical workflow for diagnosing and resolving the underlying issues.
Problem 1: My mass spectrometry (MS) analysis shows a significant peak corresponding to the mass of my starting amine plus two equivalents of the alkylating agent.
Diagnosis: You are likely observing over-alkylation , a common byproduct where the newly formed secondary amine reacts further with the aldehyde or ketone starting material.[3][4] This is particularly prevalent when using primary amines as starting materials.
Causality and Mitigation Strategy:
The product of the initial reductive amination, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a competitive second alkylation.[3] To minimize this, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine (1.1-1.5 equivalents) relative to the carbonyl compound can help consume the electrophile before significant dialkylation occurs.
-
Slow Addition of the Reducing Agent: Adding the reducing agent portion-wise or via syringe pump can maintain a low concentration of the hydride, favoring the reduction of the initially formed imine over the iminium ion of the over-alkylated product.
-
Stepwise Procedure: For particularly challenging substrates, a two-step protocol can be effective. First, form the imine by stirring the amine and carbonyl compound together, often with a dehydrating agent like anhydrous MgSO₄ to drive the equilibrium.[3] Once imine formation is complete (monitored by TLC, GC-MS, or NMR), the reducing agent is added. This approach is particularly useful with strong reducing agents like sodium borohydride (NaBH₄), which can otherwise reduce the starting aldehyde.[3]
-
Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) , are often preferred for one-pot reductive aminations.[5] STAB is less likely to reduce the starting aldehyde or ketone, allowing for the in situ formation and reduction of the imine with greater selectivity.[5][6]
Workflow for Mitigating Over-alkylation:
Caption: Troubleshooting workflow for over-alkylation.
Problem 2: My reaction is sluggish, and I observe a significant amount of unreacted starting aldehyde/ketone, even with a stoichiometric amount of reducing agent.
Diagnosis: This often points to inefficient imine formation. The equilibrium between the carbonyl compound, the amine, and the corresponding imine may not favor the imine, leading to a low concentration of the species that is to be reduced.[3]
Causality and Mitigation Strategy:
Imine formation is a reversible condensation reaction that produces water as a byproduct.[1] The presence of water can hydrolyze the imine back to the starting materials. Several factors can be adjusted to drive the equilibrium towards the imine:
-
Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), can sequester the water formed and shift the equilibrium towards the imine.[3]
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[3][7] This is particularly important when using less reactive ketones or weakly nucleophilic amines.
-
Solvent Choice: Aprotic solvents that allow for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective, although this is more common in two-step procedures. For one-pot reactions, solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often used.[3]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of imine formation, but this should be done cautiously to avoid promoting side reactions.
Experimental Protocol: Promoting Imine Formation
-
To a stirred solution of the aldehyde or ketone (1.0 eq.) in an appropriate anhydrous solvent (e.g., DCE, ~0.1 M), add the piperidine or amine precursor (1.0-1.2 eq.) at room temperature.
-
Add a dehydrating agent (e.g., powdered 3Å molecular sieves).
-
If the reaction is slow, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture for 30-60 minutes to allow for imine formation. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting carbonyl compound.
-
Once imine formation is deemed sufficient, proceed with the addition of the reducing agent.
Problem 3: I observe a byproduct with a mass corresponding to my desired product minus two mass units (M-2).
Diagnosis: You are likely forming an enamine byproduct . This occurs when, instead of the iminium ion being reduced, a proton is lost from the α-carbon, leading to the formation of a C=C double bond.[8]
Causality and Mitigation Strategy:
Enamine formation is in equilibrium with the iminium ion.[9] The enamine can then be reduced to the desired saturated piperidine, but under certain conditions, it can persist as a stable byproduct.
-
pH Control: The formation of the iminium ion, which is the species that is readily reduced, is favored under mildly acidic conditions (pH 4-6).[10] If the reaction medium is too basic, deprotonation at the α-carbon to form the enamine can become more favorable. The use of a weak acid catalyst, like acetic acid, can help maintain the optimal pH.
-
Choice of Amine: Enamine formation is the primary pathway when reacting a carbonyl compound with a secondary amine that has an α-proton.[8] When using piperidine itself as the amine, enamine formation is a key consideration.
-
Reducing Agent: A sufficiently reactive reducing agent will reduce the iminium ion as it is formed, thus preventing the accumulation of the enamine. If you are using a very mild reducing agent and observing significant enamine byproduct, switching to a slightly more reactive one or increasing the amount of the current one may be beneficial.
Mechanism of Enamine Formation:
Caption: Competing pathways of iminium ion reduction and enamine formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in the reductive amination of piperidines?
The most frequently encountered byproducts can be categorized as follows:
-
Over-alkylation Products: As detailed in the troubleshooting guide, these arise from the further reaction of the desired secondary amine product with the starting carbonyl compound.[3]
-
Reduced Carbonyl Compound: The starting aldehyde or ketone can be directly reduced to the corresponding alcohol if the reducing agent is too reactive or if imine formation is slow.[3]
-
Enamines: These unsaturated byproducts form from the deprotonation of the iminium ion intermediate at the α-carbon.[8]
-
Homo-coupling or Dimerization Products: The imine or enamine intermediates can sometimes dimerize, particularly at higher concentrations or temperatures.
-
Borane-Amine Complexes: When using borane-based reducing agents, stable complexes can form with the amine product, which can complicate workup and purification.[11]
Q2: How can I analytically distinguish between my desired product and the common byproducts?
A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
| Analytical Technique | Desired Piperidine | Over-alkylation Product | Reduced Carbonyl | Enamine Byproduct |
| Mass Spectrometry (MS) | Expected [M+H]⁺ | [M+H]⁺ + mass of alkyl group | [M+H]⁺ of starting carbonyl + 2 | [M+H]⁺ of product - 2 |
| ¹H NMR | Characteristic signals for the N-alkyl group and piperidine ring protons. | Additional signals corresponding to the second alkyl group. | Absence of aldehyde proton (~9-10 ppm), presence of carbinol proton signal. | Olefinic proton signals (~4.5-6.5 ppm). |
| ¹³C NMR | Expected number of signals for the piperidine and substituent carbons. | Additional signals for the second alkyl group. | Signal for the alcohol carbon (~60-80 ppm). | Signals for sp² hybridized carbons of the C=C bond. |
| HPLC/GC-MS | A single peak with the expected retention time and mass spectrum. | A peak with a different retention time and the corresponding higher mass. | A peak corresponding to the alcohol. | A peak with a different retention time and the corresponding M-2 mass. |
Table 1: Diagnostic analytical signatures of common byproducts.
Q3: What are the characteristic mass fragmentation patterns for N-substituted piperidines?
Under electron ionization (EI-MS), the fragmentation of N-substituted piperidines is often dominated by α-cleavage , which is the cleavage of a bond adjacent to the nitrogen atom.[12] This results in the formation of a stable iminium ion. The largest substituent on the α-carbon is typically lost preferentially. Ring fission can also occur, leading to a variety of acyclic fragment ions.[12]
Q4: I am performing an intramolecular reductive amination to form a piperidine ring. What are the key parameters to control?
Intramolecular reductive aminations are powerful for constructing heterocyclic rings.[1][13] Key considerations include:
-
Concentration: The reaction should be run under relatively dilute conditions to favor the intramolecular cyclization over intermolecular side reactions.
-
Ring Size: The formation of 5- and 6-membered rings is generally favored.
-
Stereocontrol: If stereocenters are being formed, the choice of reducing agent can influence the diastereoselectivity.[11] Bulky reducing agents may favor the formation of one diastereomer over another.
Q5: Are there any specific byproducts associated with using sodium triacetoxyborohydride (STAB)?
While STAB is a mild and selective reagent, it is not without potential side reactions. It is hygroscopic and can react with protic solvents like methanol.[6] Byproducts can arise from the reaction of the borohydride with the solvent or from the acetate byproducts. However, these are generally easier to remove during workup compared to the cyanide byproducts from sodium cyanoborohydride.[6]
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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BenchChem. (2025). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]
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Matassini, C., Clemente, F., & Cardona, F. (2017). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(4), 282-311. [Link]
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Thaumius, J. (2024, February 4). Does piperidine work in reductive amination like this? Reddit. [Link]
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Bruin, G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4998. [Link]
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Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press. [Link]
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ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]
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Ji, C., et al. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry, 20(10), 1894–1904. [Link]
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Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. (n.d.). [Link]
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Wessig, P., & Lindemann, P. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2517–2526. [Link]
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Ashenhurst, J. (2010, May 24). Enamines. Master Organic Chemistry. [Link]
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Abdel-Magid, A. F. (2006). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ChemInform, 37(32). [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]
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Cardona, F., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(17), 3093. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Abdel-Magid, A. F. (1996). Reductive Amination With Sodium Triacetoxyborohydride. Scribd. [Link]
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Kazemzadeh, S. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. [Link]
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D'Alonzo, D., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(12), 2293. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Wessig, P., & Lindemann, P. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(1), 77. [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1623. [Link]
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Technical Support Center: Optimizing Mannich Synthesis of Piperidones
Welcome to the Technical Support Center for the Mannich synthesis of piperidones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth answers to frequently asked questions, robust troubleshooting guides for common experimental issues, and detailed protocols to enhance your synthetic success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Mannich reaction for synthesizing piperidone scaffolds, which are crucial intermediates in medicinal chemistry.[1]
Q1: What is the general mechanism for the acid-catalyzed Mannich synthesis of a 4-piperidone?
A1: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[2][3] In the context of piperidone synthesis, the reaction typically involves a ketone, a non-enolizable aldehyde (like formaldehyde), and an amine (such as ammonium acetate or a primary amine).[4][5]
The mechanism proceeds in two main stages under acidic conditions[6]:
-
Iminium Ion Formation: The amine attacks the carbonyl group of the aldehyde, followed by dehydration, to form a reactive electrophilic species called an iminium ion.[3][6]
-
Nucleophilic Attack: The ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form a new carbon-carbon bond.[2][3] A subsequent intramolecular cyclization and condensation cascade ultimately yields the 4-piperidone ring structure.
Caption: Key steps in the acid-catalyzed Mannich reaction for 4-piperidone synthesis.
Q2: How do I select the appropriate starting materials (ketone, aldehyde, amine)?
A2: The choice of reactants is critical for success and determines the substitution pattern of the final piperidone.
-
Ketone: An enolizable ketone with at least one α-hydrogen is required.[6] Symmetrical ketones like acetone will yield a single product, whereas unsymmetrical ketones (e.g., ethyl methyl ketone) can lead to regioisomers.[4] The reactivity is influenced by the acidity of the α-protons.
-
Aldehyde: Formaldehyde (often used as its polymer, paraformaldehyde) is the most common choice as it cannot self-condense via an aldol reaction.[6] Other non-enolizable aldehydes can also be used.
-
Amine: Ammonia (typically from ammonium acetate) or primary amines are used to form the piperidine nitrogen.[5] Secondary amines will produce acyclic Mannich bases and will not lead to the desired cyclized piperidone product.[6] The choice of a primary amine (R-NH₂) will result in an N-substituted piperidone.
Q3: What are the most common catalysts and solvents for this reaction?
A3: The selection of catalyst and solvent significantly impacts reaction rate and yield.
| Category | Common Examples | Rationale & Considerations |
| Catalysts | Hydrochloric Acid (HCl), Acetic Acid, Lewis Acids (e.g., Sn(OTf)₂) | Acid catalysis is essential for promoting both iminium ion formation and ketone enolization.[6][7] The hydrochloride salt of the amine can often serve as the acid catalyst.[8] For stereoselective syntheses, organocatalysts like proline are employed.[9] |
| Solvents | Ethanol, Methanol, Water, Acetic Acid, Toluene | Protic solvents like ethanol or methanol are widely used as they effectively dissolve the reactants, particularly amine salts.[10][11] Glacial acetic acid can serve as both the solvent and the catalyst, often leading to high yields.[11] In some cases, adding water to an organic solvent can favor the Mannich reaction over side product formation.[12] |
Section 2: Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and solving prevalent problems.
Problem 1: Low or No Yield of Piperidone Product
Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I fix it?
A: Low yield is a frequent issue stemming from several factors. A systematic check of reagents and conditions is the best approach.[8]
Caption: A decision-making workflow for diagnosing the cause of low reaction yield.
-
Potential Cause 1: Poor Reagent Quality or Stoichiometry.
-
Explanation: The Mannich reaction is highly sensitive to the purity of its components. Old paraformaldehyde may not depolymerize efficiently, and impurities in the ketone can lead to side reactions.[8] Incorrect stoichiometry can leave starting materials unreacted.
-
Solution: Always use fresh, high-quality paraformaldehyde and ensure the ketone is pure.[8] Dry the amine hydrochloride salt before use. Double-check all molar calculations and weighings.
-
-
Potential Cause 2: Suboptimal Reaction Temperature or Time.
-
Explanation: These reactions can be slow at room temperature and may require heating to proceed at a reasonable rate.[8] Conversely, excessive heat can cause decomposition.[10] Insufficient reaction time is a common reason for low conversion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gradually increase the temperature, potentially to reflux.[8] Ensure the reaction runs until the starting materials are consumed.
-
-
Potential Cause 3: Incorrect pH or Inactive Catalyst.
-
Explanation: The reaction requires acidic conditions to facilitate the formation of the crucial iminium ion intermediate.[7] If the medium is neutral or basic, the reaction will likely fail.
-
Solution: Ensure the reaction medium is acidic. Using the amine as its hydrochloride salt is standard practice.[6] If needed, add a catalytic amount of a strong acid like HCl or use glacial acetic acid as the solvent.[11]
-
Problem 2: Significant Formation of Side Products
Q: My final product is impure and I see multiple spots on my TLC plate. What are the common side reactions and how can I suppress them?
A: The formation of byproducts is a key challenge in optimizing Mannich reactions. Controlling reaction conditions is crucial for improving selectivity.
-
Potential Cause 1: Self-Condensation of Ketone (Aldol Reaction).
-
Explanation: The enol or enolate of the ketone can react with another molecule of the ketone instead of the iminium ion, leading to aldol condensation products. This is more prevalent at higher temperatures or under basic conditions.[10]
-
Solution: Lower the reaction temperature.[10] Maintain acidic conditions, which favor the Mannich pathway. Ensure the rate of iminium ion formation is not the limiting step by using a reactive aldehyde source.
-
-
Potential Cause 2: Polymerization of Formaldehyde.
-
Explanation: Formaldehyde has a high tendency to polymerize, especially under harsh conditions, which reduces its availability for the reaction.
-
Solution: Control the temperature carefully.[7] Consider a slow, portion-wise addition of paraformaldehyde to the reaction mixture. Alternatively, using a pre-formed, more controlled source of the iminium ion, such as Eschenmoser's salt, can circumvent this issue.[7]
-
-
Potential Cause 3: Dialkylation of Primary Amines.
-
Explanation: If a primary amine is used, the resulting secondary amine in the piperidone ring can potentially react again in a second Mannich-type reaction, leading to complex byproducts.[13]
-
Solution: This is generally less of a problem in the intramolecular cyclization to form piperidones but can occur. Using carefully controlled stoichiometry and avoiding a large excess of the aldehyde and ketone can minimize this.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I believe my reaction worked, but I am struggling to isolate a pure product. What are the best practices for workup and purification?
A: Mannich bases can be tricky to purify due to their polarity and basic nitrogen atom.
-
Potential Cause 1: Product is an Oil or Difficult to Crystallize.
-
Explanation: Many Mannich bases are not highly crystalline as free bases.
-
Solution: Convert the product to its hydrochloride salt. After the reaction, cooling the mixture and adding a solvent like acetone can often precipitate the Mannich base hydrochloride, which is typically a crystalline solid and easier to handle.[8]
-
-
Potential Cause 2: Product is Lost During Aqueous Workup.
-
Explanation: The protonated Mannich base can be highly soluble in water. During a basic workup (e.g., washing with NaHCO₃), the free base might be an emulsion or remain in the aqueous layer if not extracted efficiently.
-
Solution: When extracting the free base, use a suitable organic solvent and perform multiple extractions. Ensure the aqueous layer is sufficiently basic (pH > 9) to deprotonate the piperidine nitrogen fully. Salting out the aqueous layer with NaCl can reduce the product's solubility and improve extraction efficiency.
-
-
Potential Cause 3: Co-elution of Impurities during Chromatography.
-
Explanation: The polarity of the Mannich base can be similar to that of some side products, making separation by silica gel chromatography challenging.
-
Solution: If purification via salt formation is not possible, optimize your chromatography conditions. A common technique is to add a small amount of a basic modifier, like triethylamine (~1%), to the eluent system. This deactivates the acidic silica gel, preventing peak tailing and improving the separation of basic compounds.
-
Section 3: Protocols and Methodologies
General Protocol for a One-Pot Synthesis of a Substituted 4-Piperidone
This protocol provides a representative procedure for synthesizing a 2,6-diaryl-4-piperidone, a common structural motif.[4][5]
Caption: A standard workflow for the synthesis and purification of piperidones.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ammonium acetate (0.1 mol) in ethanol (50 mL).
-
Addition of Reactants: To this solution, add the substituted aromatic aldehyde (0.2 mol) and an enolizable ketone (e.g., acetone, 0.1 mol).
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain stirring for 2-4 hours.
-
Monitoring: Periodically take a small aliquot from the reaction, spot it on a TLC plate, and develop it in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to monitor the disappearance of the starting aldehyde.
-
Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]
-
Characterization: Dry the purified crystals under vacuum and characterize them using NMR, IR, and mass spectrometry to confirm the structure and purity.
Section 4: Advanced Topics
Q: How can I control the stereochemistry of the piperidone product?
A: Achieving stereocontrol is a major goal in modern organic synthesis, especially for pharmaceutical applications. The asymmetric Mannich reaction is a primary tool for this purpose.[14][15] Strategies include:
-
Chiral Auxiliaries: Employing a chiral amine, such as a pseudoephedrine derivative, can direct the stereochemical outcome of the C-C bond formation.[15] The auxiliary can be removed in a subsequent step.
-
Organocatalysis: Chiral organocatalysts, most notably proline and its derivatives, can catalyze the Mannich reaction enantioselectively.[9] The catalyst forms a chiral enamine intermediate with the ketone, which then attacks the iminium ion in a stereodefined manner.
-
Nitro-Mannich Reaction: The aza-Henry or nitro-Mannich reaction, followed by reductive cyclization, is a powerful method for synthesizing functionalized piperidines with multiple contiguous stereocenters.[16]
Q: What are the key considerations for scaling up this reaction from the lab bench to a pilot plant?
A: Scaling up a chemical reaction introduces new challenges beyond simply using larger glassware.[17]
-
Thermal Management: Mannich reactions can be exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a "runaway reaction."[17] A thorough safety assessment, including reaction calorimetry, is essential to understand the thermal profile and ensure adequate cooling capacity.
-
Reagent Addition and Mixing: The order and rate of reagent addition become much more critical. Adding a reagent too quickly can create localized "hot spots" or high concentrations, promoting side reactions.[18] Efficient mixing is required to maintain homogeneity in temperature and concentration.
-
Process Safety and Handling: The use of large quantities of flammable solvents and potentially toxic reagents requires stringent safety protocols and specialized equipment.[17]
-
Economic and Environmental Factors: On a larger scale, the cost of reagents, solvents, and purification methods becomes a major driver. Atom economy and the environmental impact of waste streams must be considered.[17]
References
- Verma, A., Kumar, M., & Singh, J. (2022). A systematic review on the recent advances in the asymmetric Mannich reaction in the synthesis of alkaloids. RSC Advances.
-
Iza, A., Uria, U., Reyes, E., Carrillo, L., & Vicario, J. L. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step. Organic & Biomolecular Chemistry. Available at: [Link]
-
Anderson, J. C., Bouvier-Israel, E., Rundell, C. D., & Zhang, X. (2021). Asymmetric synthesis of piperidines using the nitro-Mannich reaction. Tetrahedron. Available at: [Link]
- Carrillo, L., et al. (2013). A general approach for the asymmetric synthesis of densely substituted piperidines and fully substituted piperidinones employing the asymmetric Mannich reaction as key step. RSC Publishing.
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
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Li, W., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications. Available at: [Link]
-
Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron. Available at: [Link]
-
The Hive. (2004). Discussing the Mannich reaction. Hive Serious Chemistry. Available at: [Link]
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Cairns, R., O'Connell, A., & O'Reilly, E. (2022). A hybrid bio- and organocatalytic cascade for the synthesis of 2-substituted piperidines. University College Dublin. Available at: [Link]
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Kappe, C. O., et al. (2003). Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. Molecular Diversity. Available at: [Link]
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Dimmock, J. R., et al. (1992). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Die Pharmazie. Available at: [Link]
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Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
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Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace. Available at: [Link]
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McElvain, S. M., & Rorig, K. J. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Available at: [Link]
-
DTIC. (2025). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
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Oloyede, G. K., & Onisade, A. Q. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Available at: [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing. Available at: [Link]
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AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
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BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
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Li, C. J., et al. (2012). Lipase-Catalyzed Direct Mannich Reaction in Water. ResearchGate. Available at: [Link]
-
Raj, A. R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
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ResearchGate. (n.d.). Scale-up synthesis, further transformations and control experiments. Retrieved from [Link]
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CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Retrieved from [Link]
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Morris, J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Sigma-1 Receptor Agonists for Researchers and Drug Development Professionals
Introduction: The Sigma-1 Receptor - A Pluripotent Modulator in Cellular Homeostasis
The sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1][2]. Unlike traditional G protein-coupled or ionotropic receptors, S1R functions as an intracellular signal transduction amplifier[1]. It plays a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, ion channel activity, ER stress responses, and neuronal plasticity[3][4]. Its involvement in the pathophysiology of numerous disorders, such as neurodegenerative diseases, psychiatric conditions, and pain, has positioned S1R as a compelling therapeutic target[5][6].
This guide provides a comparative overview of well-characterized S1R agonists, offering a framework for researchers and drug development professionals to evaluate novel compounds. While direct experimental data for "4-Methyl-1-(2-piperidin-4-ylethyl)piperidine" is not publicly available at the time of this publication, this document will equip researchers with the necessary background, comparative data on established ligands, and detailed protocols to facilitate its characterization and comparison with other S1R agonists.
Profiling Key Sigma-1 Receptor Agonists
A comparative analysis of S1R agonists necessitates an examination of their binding affinity and functional activity. Here, we profile three well-established S1R agonists: (+)-Pentazocine, PRE-084, and ANAVEX-2-73 (Blarcamesine).
| Compound | Chemical Structure | Ki for Sigma-1 Receptor (nM) | Functional Activity | Key Characteristics |
| (+)-Pentazocine | [Image of (+)-Pentazocine structure] | ~7[7] | Agonist | A benzomorphan derivative, one of the classical ligands used to characterize S1R. It has been shown to be neuroprotective.[8] |
| PRE-084 | [Image of PRE-084 structure] | ~8-44[9] | Highly Selective Agonist | Exhibits neuroprotective, cognitive-enhancing, and antidepressant-like effects in preclinical models.[10] |
| ANAVEX-2-73 (Blarcamesine) | [Image of ANAVEX-2-73 structure] | High Affinity (Specific Ki not consistently reported in public domain) | Agonist and Muscarinic Receptor Modulator | Orally available drug candidate in clinical trials for Alzheimer's disease and other neurodevelopmental disorders.[11] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
Functional Activity and Downstream Effects of Sigma-1 Receptor Agonism
The agonist activity of a compound at the S1R is not solely defined by its binding affinity but by its ability to induce a functional response. S1R agonists initiate a cascade of downstream events that contribute to their therapeutic effects.
Upon agonist binding, S1R is thought to dissociate from its binding partner, the chaperone BiP (Binding Immunoglobulin Protein), allowing it to interact with and modulate various client proteins[2]. This modulation can lead to:
-
Regulation of Ion Channels: S1R agonists can modulate the activity of voltage-gated ion channels (Ca2+, K+, Na+) and ligand-gated ion channels (e.g., NMDA receptors)[4]. This can influence neuronal excitability and synaptic plasticity.
-
Calcium Homeostasis: S1R activation can facilitate Ca2+ signaling between the ER and mitochondria, which is crucial for cellular bioenergetics and survival[3].
-
Neuroprotection and Neuroplasticity: S1R agonists have been shown to promote neuronal survival and enhance neurite outgrowth, often through the potentiation of neurotrophic factor signaling[10].
-
Modulation of Inflammation and Oxidative Stress: Activation of S1R can lead to the upregulation of antioxidant pathways, such as the Nrf2 signaling pathway, and a reduction in inflammatory responses[12].
Visualizing the Sigma-1 Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by the activation of the Sigma-1 Receptor.
Caption: Sigma-1 Receptor Activation Pathway
Experimental Protocols: Determining Sigma-1 Receptor Binding Affinity
A crucial first step in characterizing a novel compound like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is to determine its binding affinity for the S1R. A competitive radioligand binding assay is a standard and robust method for this purpose.
Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Test Compound: e.g., 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
-
Radioligand: -Pentazocine (a selective S1R ligand)
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-Pentazocine at a high concentration (e.g., 10 µM)
-
Tissue Preparation: Membrane homogenates from a tissue source rich in S1R, such as guinea pig brain or liver.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the -Pentazocine stock to the desired final concentration (typically at or near its Kd, e.g., ~7 nM[7]).
-
Prepare the non-specific binding control solution.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and tissue homogenate to the wells.
-
Non-specific Binding: Add non-specific binding control, radioligand, and tissue homogenate to the wells.
-
Competitive Binding: Add the test compound at various concentrations, radioligand, and tissue homogenate to the wells.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient duration to reach equilibrium (e.g., 90-120 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay
Conclusion and Future Directions
The sigma-1 receptor continues to be a promising target for the development of novel therapeutics for a range of challenging diseases. This guide has provided a comparative overview of well-characterized S1R agonists—(+)-Pentazocine, PRE-084, and ANAVEX-2-73—highlighting their binding affinities and functional roles. While a direct comparison with 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is currently precluded by the lack of publicly available data, the provided experimental protocol for determining S1R binding affinity offers a clear and validated path for its characterization.
Researchers investigating novel piperidine-based compounds, such as 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, are encouraged to utilize the methodologies outlined herein to establish a comprehensive pharmacological profile. Subsequent functional assays, such as those measuring downstream signaling events like calcium flux or modulation of ion channel activity, will be crucial in elucidating its potential as a therapeutic agent. A thorough understanding of the structure-activity relationship of new S1R ligands will undoubtedly pave the way for the rational design of next-generation therapeutics targeting this multifaceted chaperone protein.
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Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI.[Link]
-
Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers.[Link]
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Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma. PubMed Central.[Link]
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Sigma-1 receptor. Wikipedia.[Link]
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The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers.[Link]
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Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing.[Link]
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ANAVEX®2-73 (blarcamesine), a Sigma-1 receptor agonist, ameliorates neurologic impairments in a mouse model of Rett syndrome. PubMed.[Link]
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Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI.[Link]
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Structural basis for σ1 receptor ligand recognition. PubMed Central.[Link]
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The Pharmacology of Sigma-1 Receptors. PubMed Central.[Link]
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Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central.[Link]
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-pentazocine binding to rat brain sigma 1 receptors. PubMed.[Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania.[Link]
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A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI.[Link]
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Effect of (+) pentazocine on the saturation binding of [³H] DTG to... ResearchGate.[Link]
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"comparative analysis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine with known anticancer drugs"
An In-Depth Guide to the Preclinical Comparative Analysis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a Novel Anticancer Candidate
A Senior Application Scientist's Framework for Evaluating Novel Chemical Entities
Introduction: The Rationale for Investigating Piperidine Scaffolds in Oncology
The piperidine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This six-membered nitrogen-containing heterocycle is a structural cornerstone in a multitude of FDA-approved drugs, owing to its favorable physicochemical properties that often enhance metabolic stability and bioavailability.[1][2] In oncology, piperidine derivatives have demonstrated significant therapeutic potential, acting on a wide array of targets.[3][4][5] They are found in molecules targeting crucial cancer signaling pathways like PI3K/Akt and STAT-3, and in drugs designed to inhibit androgen receptors or cyclin-dependent kinases (CDKs).[3][4]
This guide focuses on a novel chemical entity (NCE), 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine , hereafter referred to as NCE-Pip4M . As there is no existing public data on its anticancer activity, this document serves as an expert-guided framework, outlining the rigorous, multi-step process by which a researcher would characterize its potential and compare it against established anticancer agents.
For this comparative analysis, we will benchmark NCE-Pip4M against two standards:
-
Doxorubicin: A widely used anthracycline antibiotic and a potent topoisomerase II inhibitor, representing a classic broad-spectrum cytotoxic chemotherapy agent.[5]
-
Idelalisib: A highly selective inhibitor of the phosphoinositide 3-kinase (PI3K) delta isoform, representing a modern, targeted therapy approach.
Based on the structural motifs within NCE-Pip4M, which are common in kinase inhibitors, our primary working hypothesis is that it may exert its anticancer effects by modulating a key cell survival pathway, such as the PI3K/Akt signaling cascade. This guide will walk through the necessary in vitro and in vivo experiments to test this hypothesis and build a comprehensive performance profile of our NCE.
Part 1: Physicochemical Characterization and Initial Druggability Assessment
Before embarking on extensive biological assays, an initial in silico and physicochemical assessment is critical. This step helps predict the compound's potential for oral bioavailability and overall "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors | Status |
| NCE-Pip4M | C₁₄H₂₈N₂ | 224.39 | 2.8 | 0 | 2 | Novel Chemical Entity |
| Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 | 1.3 | 6 | 12 | FDA-Approved |
| Idelalisib | C₂₂H₁₈FN₇O | 415.42 | 2.5 | 1 | 8 | FDA-Approved |
| Table 1. Comparative physicochemical properties of NCE-Pip4M and reference anticancer drugs. |
The properties of NCE-Pip4M fall within a favorable range for a potential drug candidate, suggesting it warrants further investigation through biological screening.
Part 2: In Vitro Comparative Efficacy and Mechanism of Action
The cornerstone of preclinical evaluation lies in a battery of in vitro assays designed to measure cytotoxicity and elucidate the mechanism of action.[6][7][8]
Workflow for Initial In Vitro Screening
This workflow ensures a logical progression from broad cytotoxicity screening to more focused mechanistic studies.
Caption: High-level workflow for in vitro evaluation of NCE-Pip4M.
Cell Viability and Cytotoxicity Screening
Causality: The first critical question is whether NCE-Pip4M can inhibit cancer cell proliferation or induce cell death. A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, provides a quantitative measure of this effect by quantifying ATP, an indicator of metabolically active cells.[9] Comparing the half-maximal inhibitory concentration (IC₅₀) across different cell lines provides a spectrum of the compound's potency and selectivity.
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer, K-562 leukemia) into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of NCE-Pip4M, Doxorubicin, and Idelalisib in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Cell Treatment: Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (e.g., DMSO) and no-cell (background) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract background luminescence, normalize data to the vehicle control, and use non-linear regression (log(inhibitor) vs. response) to calculate IC₅₀ values.
Hypothetical Data Summary
| Compound | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | K-562 (Leukemia) IC₅₀ (µM) |
| NCE-Pip4M | 8.5 | 12.2 | 5.1 |
| Doxorubicin | 0.2 | 0.5 | 0.1 |
| Idelalisib | > 50 | > 50 | 0.8 |
| Table 2. Hypothetical IC₅₀ values demonstrating the differential activity of the test compounds. NCE-Pip4M shows moderate, broad-spectrum activity. Doxorubicin is highly potent across all lines. Idelalisib is potent only in the leukemia line, consistent with its targeted mechanism. |
Apoptosis Induction Analysis
Causality: A reduction in cell viability can be due to cell cycle arrest (cytostatic) or programmed cell death (cytotoxic). To determine if NCE-Pip4M is cytotoxic, we measure apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, an early apoptotic marker, while PI enters cells with compromised membranes, marking late apoptotic or necrotic cells.
Caption: Principle of Annexin V / PI staining for apoptosis detection.
Experimental Protocol: Annexin V/PI Staining
-
Treatment: Culture K-562 cells and treat with NCE-Pip4M and control drugs at their respective IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Collect cells by centrifugation (300 x g for 5 minutes).
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Hypothetical Data Summary
| Treatment (at IC₅₀) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% |
| NCE-Pip4M | 25.8% | 15.3% |
| Doxorubicin | 35.2% | 22.1% |
| Idelalisib | 28.9% | 18.5% |
| Table 3. Hypothetical percentage of apoptotic K-562 cells after treatment. The data suggests NCE-Pip4M induces significant apoptosis, similar to the positive controls. |
Target Validation: PI3K/Akt Pathway Modulation
Causality: To test our primary hypothesis, we must investigate if NCE-Pip4M affects the PI3K/Akt pathway. A direct way to measure this is to quantify the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K. A reduction in p-Akt levels upon treatment would provide strong evidence of pathway inhibition. Western blotting is the standard technique for this analysis.
Caption: The PI3K/Akt signaling pathway and the hypothesized target of NCE-Pip4M.
Experimental Protocol: Western Blot for p-Akt
-
Cell Treatment: Treat K-562 cells with the compounds at their IC₅₀ concentrations for a short duration (e.g., 2-4 hours) to capture signaling events.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize p-Akt levels to total Akt and the loading control.
Expected Outcome: Treatment with NCE-Pip4M and Idelalisib would show a marked decrease in the p-Akt/Akt ratio compared to the vehicle control, while Doxorubicin would show no significant change, confirming the specific pathway inhibition of our NCE.
Part 3: In Vivo Comparative Efficacy Assessment
Positive in vitro results must be validated in a living organism to assess a compound's true therapeutic potential, considering its pharmacokinetics and overall physiological effects.[10][11] A cell-line derived xenograft (CDX) mouse model is a standard initial step.[12][13]
In Vivo Study Design: Xenograft Model
Causality: This experiment tests if the in vitro efficacy of NCE-Pip4M translates to tumor growth inhibition in a complex biological system. We will use an MCF-7 xenograft model in immunodeficient mice.
Caption: Workflow for an in vivo xenograft study to test NCE-Pip4M efficacy.
Experimental Protocol: MCF-7 Xenograft Study
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the right flank of each mouse. An estrogen pellet should also be implanted to support tumor growth.
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8-10 mice per group).
-
Dosing: Administer compounds as described in the diagram for 21 consecutive days. The route and dose would be determined from prior maximum tolerated dose (MTD) studies.
-
Endpoints: The primary endpoint is tumor growth inhibition (TGI). Monitor animal body weight as a measure of toxicity. The study concludes when tumors in the control group reach the maximum allowed size.
-
Data Analysis: Plot mean tumor volume over time for each group. At the study's end, calculate the TGI for each group relative to the vehicle control.
Hypothetical Data Summary
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | 1550 ± 210 | - | +5% |
| NCE-Pip4M (50 mg/kg) | 850 ± 150 | 45.2% | -2% |
| Doxorubicin (5 mg/kg) | 420 ± 95 | 72.9% | -12% |
| Idelalisib (75 mg/kg) | 1380 ± 190 | 11.0% | +3% |
| Table 4. Hypothetical in vivo efficacy data. NCE-Pip4M shows significant tumor growth inhibition with minimal toxicity. Doxorubicin is more effective but shows signs of toxicity. Idelalisib is ineffective, as expected for a PI3K-delta inhibitor against a solid tumor like MCF-7. |
Conclusion and Future Directions
-
NCE-Pip4M demonstrates moderate, broad-spectrum in vitro cytotoxicity against multiple cancer cell lines.
-
Its mechanism of action involves the induction of apoptosis and, as hypothesized, the inhibition of the PI3K/Akt signaling pathway .
-
The compound shows promising in vivo efficacy in a breast cancer xenograft model, achieving significant tumor growth inhibition with a favorable toxicity profile compared to a standard cytotoxic agent.
These illustrative results position NCE-Pip4M as a viable lead compound. The logical next steps in its development would include:
-
Lead Optimization: Synthesize analogs of NCE-Pip4M to improve potency and selectivity.
-
Pharmacokinetic Studies: Conduct formal ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
-
Advanced In Vivo Models: Test the optimized compound in more clinically relevant models, such as patient-derived xenografts (PDXs).[10][12]
-
Formal Toxicology Studies: Perform GLP (Good Laboratory Practice) toxicology studies in preparation for an Investigational New Drug (IND) application.
This structured, comparative approach is fundamental to modern drug discovery, ensuring that only the most promising and well-characterized candidates advance toward clinical trials.
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A Comparative Guide to the In Vivo Efficacy Validation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
This guide provides a comprehensive framework for the in vivo validation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a novel piperidine derivative. Given its structural elements, this compound is hypothesized to act as a Sigma-1 Receptor (S1R) agonist. S1Rs are unique, ligand-operated chaperone proteins located at the endoplasmic reticulum-mitochondrion interface that modulate a wide range of cellular functions, making them an attractive therapeutic target for neurological and neurodegenerative disorders.[1][2][3][4]
This document outlines a comparative study design, detailing the selection of appropriate animal models, step-by-step experimental protocols for efficacy assessment, and methodologies for confirming target engagement. We will compare the compound's performance against established alternatives in two distinct, high-impact therapeutic areas: neuropathic pain and Alzheimer's disease.
Part 1: Foundational Strategy & Mechanism of Action
The piperidine scaffold is a key structural element in many pharmaceuticals and alkaloids.[5][6] Our investigational compound, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine (hereafter "Compound X"), is postulated to function as a Sigma-1 Receptor (S1R) agonist. S1R activation is known to confer neuroprotective effects through multiple mechanisms, including the modulation of calcium signaling, reduction of endoplasmic reticulum (ER) stress and oxidative stress, and enhancement of neurotrophic factor signaling, such as Brain-Derived Neurotrophic Factor (BDNF).[1][3][7][8] These pleiotropic effects make S1R agonists promising candidates for treating complex neurological diseases.[2][8]
This guide will therefore focus on validating the efficacy of Compound X in two validated, S1R-relevant preclinical models: a model of neuropathic pain and a model of Alzheimer's disease.[2][9]
Hypothesized Signaling Pathway
Activation of S1R by an agonist like Compound X is believed to initiate a cascade of neuroprotective events. The diagram below illustrates this proposed mechanism.
Caption: Hypothesized Sigma-1 Receptor signaling pathway.
Part 2: Comparative Efficacy in Neuropathic Pain
Neuropathic pain arises from damage to the somatosensory nervous system and is a condition where S1R modulation has shown significant promise.[2][9][10][11] We will assess the analgesic properties of Compound X in a widely used animal model and compare its efficacy to a first-line clinical treatment.[12][13]
Experimental Design: Neuropathic Pain Model
-
Animal Model: Chronic Constriction Injury (CCI) of the sciatic nerve in male Sprague-Dawley rats. This model reliably produces behavioral signs of mechanical allodynia and thermal hyperalgesia, mimicking human neuropathic pain.[9][14]
-
Experimental Groups (n=10-12 per group):
-
Sham + Vehicle: Animals undergo sham surgery and receive the vehicle.
-
CCI + Vehicle: Animals undergo CCI surgery and receive the vehicle. This is the negative control group.
-
CCI + Compound X (Dose 1, 2, 3): CCI animals treated with three different doses of Compound X to establish a dose-response relationship.
-
CCI + Gabapentin (Positive Control): CCI animals treated with Gabapentin (e.g., 30-100 mg/kg, i.p.), a clinically relevant positive control.[15][16][17]
-
-
Drug Administration: Intraperitoneal (i.p.) injection, starting 7 days post-CCI surgery and continuing for 14 days.
Efficacy Assessment Protocols
Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a key symptom.[14]
-
Objective: To measure the paw withdrawal threshold in response to mechanical stimulation.
-
Methodology:
-
Place rats in individual transparent boxes on an elevated mesh floor and allow them to acclimate for at least 20-30 minutes.[14][18]
-
Use a set of calibrated von Frey filaments (or an electronic von Frey device) to apply pressure to the plantar surface of the hind paw.[18][19]
-
Begin with a mid-range filament (e.g., 4.0 g). Apply the filament perpendicularly until it slightly buckles, holding for 6-8 seconds.[19]
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. A positive response leads to the use of a weaker filament, and a negative response to a stronger one.[14][19]
-
Testing is conducted at baseline (before CCI), and on days 7, 14, and 21 post-surgery, at 1-2 hours post-drug administration.
-
This test assesses sensitivity to noxious heat stimuli.[20][21][22]
-
Objective: To measure the latency of paw withdrawal from a radiant heat source.
-
Methodology:
-
Place rats in the Hargreaves apparatus chambers on a glass floor and allow 15-20 minutes for acclimation.[20]
-
Position the radiant heat source beneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer. The timer stops automatically when the rat withdraws its paw.[20]
-
A cut-off time (e.g., 20 seconds) must be set to prevent tissue damage.[20][23]
-
Perform three measurements per paw, with at least 5 minutes between trials, and average the latencies.
-
Testing is performed on the same schedule as the von Frey test.
-
Expected Data & Comparative Analysis (Neuropathic Pain)
The data should demonstrate a significant decrease in paw withdrawal threshold (von Frey) and latency (Hargreaves) in the CCI + Vehicle group compared to the Sham group. Efficacious treatment with Compound X or Gabapentin is expected to reverse these changes, bringing the values closer to baseline.
| Treatment Group | Paw Withdrawal Threshold (g) - Day 14 | Paw Withdrawal Latency (s) - Day 14 |
| Sham + Vehicle | 14.5 ± 1.2 | 12.1 ± 0.9 |
| CCI + Vehicle | 3.2 ± 0.5 | 5.5 ± 0.7 |
| CCI + Compound X (10 mg/kg) | 8.9 ± 0.8 | 9.2 ± 0.6 |
| CCI + Gabapentin (50 mg/kg) | 9.5 ± 0.9 | 9.8 ± 0.8 |
Part 3: Comparative Efficacy in Alzheimer's Disease
S1R agonists have shown neuroprotective and anti-amnesic properties in models of Alzheimer's disease (AD), partly by combating ER stress and promoting neuronal plasticity.[2][24] This makes AD another critical indication for validating Compound X.
Experimental Design: Alzheimer's Disease Model
-
Animal Model: APP/PS1 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits, mimicking key aspects of human AD.
-
Experimental Groups (n=12-15 per group):
-
Wild-Type (WT) + Vehicle: Healthy control animals receiving vehicle.
-
APP/PS1 + Vehicle: Transgenic animals receiving vehicle (negative control).
-
APP/PS1 + Compound X (Dose 1, 2): Transgenic animals treated with two different doses of Compound X.
-
APP/PS1 + Donepezil (Positive Control): Transgenic animals treated with Donepezil (e.g., 1-2 mg/kg, p.o.), a standard acetylcholinesterase inhibitor used in AD treatment.[25][26][27]
-
-
Drug Administration: Oral gavage (p.o.), daily for 3 months, starting at an age when cognitive deficits typically emerge (e.g., 6 months).
Efficacy Assessment Protocol: Spatial Learning & Memory (Morris Water Maze)
The Morris Water Maze (MWM) is a gold-standard test for assessing hippocampal-dependent spatial learning and memory.[28][29][30][31]
-
Objective: To evaluate the ability of mice to learn and remember the location of a hidden escape platform using distal spatial cues.
-
Methodology:
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic paint) at ~22°C. A hidden platform is submerged 1 cm below the water surface in one quadrant.[28][29]
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions.[28]
-
Allow the mouse to swim for a maximum of 60 or 90 seconds to find the platform.[29][32]
-
If the mouse fails to find the platform, guide it there and allow it to remain for 15-20 seconds.[31]
-
Record the escape latency (time to find the platform) and path length using an automated tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.[32]
-
Record the time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location. This measures memory retention.
-
-
Cued Trial (Control): Perform a visible platform test to rule out any visual or motor impairments.[28]
-
Expected Data & Comparative Analysis (Alzheimer's Disease)
During acquisition, APP/PS1 + Vehicle mice are expected to show longer escape latencies compared to WT mice. Effective treatment should significantly reduce these latencies. In the probe trial, treated animals should spend more time in the target quadrant, similar to WT controls.
| Treatment Group | Escape Latency (s) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| WT + Vehicle | 18.5 ± 2.1 | 45.1 ± 3.5 |
| APP/PS1 + Vehicle | 42.3 ± 4.5 | 21.7 ± 2.8 |
| APP/PS1 + Compound X (5 mg/kg) | 25.1 ± 3.3 | 38.5 ± 4.1 |
| APP/PS1 + Donepezil (2 mg/kg) | 28.9 ± 3.8 | 35.2 ± 3.9 |
Part 4: Validating Target Engagement
Confirming that a compound interacts with its intended target in vivo is a critical step that bridges the gap between dosing and efficacy.[33][34] Failure to demonstrate target engagement can invalidate efficacy results, as the observed effects may be off-target.[34]
Experimental Workflow: Target Engagement
Caption: General workflow for an in vivo target engagement study.
Recommended Target Engagement Methodologies
-
Ex Vivo Radioligand Binding:
-
Principle: Measures the displacement of a radiolabeled S1R ligand (e.g., -pentazocine) from brain or spinal cord homogenates of animals treated with Compound X versus vehicle.
-
Procedure:
-
Dose animals with Compound X or vehicle.
-
At the time of expected peak brain concentration, harvest CNS tissue.
-
Prepare tissue homogenates.
-
Incubate homogenates with a saturating concentration of the S1R radioligand.
-
Measure the remaining radioactivity. A decrease in radioactivity in the Compound X-treated group indicates that the compound is occupying the S1R binding sites.
-
-
Scientist's Note: This method provides a robust, quantitative measure of receptor occupancy in the target tissue and is essential for correlating dose, target engagement, and the observed behavioral effect.[34][35]
-
-
Positron Emission Tomography (PET) Imaging:
-
Principle: A non-invasive imaging technique that allows for the visualization and quantification of receptor occupancy in the living brain.[36]
-
Procedure: A specific S1R PET radiotracer is administered to animals pre-treated with Compound X or vehicle. The displacement of the radiotracer by Compound X is measured.[37]
-
Scientist's Note: While more technically complex and expensive, PET provides invaluable data on brain exposure and regional target engagement over time, strengthening the evidence for the compound's mechanism of action.[36]
-
Conclusion
This guide provides a scientifically rigorous and comparative framework for validating the in vivo efficacy of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine (Compound X) as a putative Sigma-1 Receptor agonist. By employing validated animal models for neuropathic pain and Alzheimer's disease, utilizing gold-standard behavioral assays, and directly comparing performance against clinically relevant drugs, researchers can generate a robust data package. Critically, incorporating target engagement studies will provide the necessary mechanistic link between compound administration and therapeutic effect, ensuring the trustworthiness and scientific integrity of the findings.
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A Head-to-Head Comparison of Piperidine Derivatives in Neuroprotection Assays: A Guide for Researchers
The relentless pursuit of effective neuroprotective agents is a cornerstone of neuroscience research, driven by the urgent need to combat the devastating impact of neurodegenerative diseases and acute brain injuries. Among the myriad of chemical scaffolds explored, the piperidine nucleus stands out as a privileged structure, forming the backbone of numerous compounds with significant pharmacological properties.[1][2] This guide provides a comprehensive, head-to-head comparison of various piperidine derivatives that have demonstrated neuroprotective potential, with a focus on experimental data from key in vitro assays. Our objective is to offer researchers, scientists, and drug development professionals a critical analysis of these compounds, elucidating their relative efficacies and the experimental nuances that underpin these findings.
The Piperidine Scaffold: A Versatile Player in Neuroprotection
The piperidine ring, a saturated heterocycle containing a nitrogen atom, is a common motif in a wide array of natural alkaloids and synthetic pharmaceuticals.[2] Its prevalence in centrally active drugs stems from its ability to be readily functionalized, allowing for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement.[3] Piperidine derivatives have been investigated for their therapeutic potential in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][4][5] Their neuroprotective mechanisms are often multifaceted, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and enzyme inhibitory activities.[5][6][7]
Comparative Analysis of Neuroprotective Efficacy
A direct, simultaneous head-to-head comparison of a wide range of piperidine derivatives in a single study is rare. However, by collating data from various studies that have employed standardized neuroprotection assays, we can construct a comparative overview. This section will focus on the performance of representative piperidine derivatives in assays measuring cell viability, cytotoxicity, oxidative stress, and apoptosis.
Cell Viability and Cytotoxicity Assessment: MTT and LDH Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] Conversely, the lactate dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.[10][11]
Here, we compare the neuroprotective effects of several piperidine derivatives against glutamate-induced excitotoxicity in neuronal cell lines, a common in vitro model for ischemic injury.
| Piperidine Derivative | Cell Line | Insult | Concentration Range Tested | Key Findings | Reference |
| Fenazinel | SH-SY5Y | L-glutamic acid | 0.1, 1, 10 µmol/L | Serves as a positive control with known neuroprotective activity. | [12] |
| Compound A10 (piperidine urea derivative) | SH-SY5Y | L-glutamic acid | 0.1, 1, 10 µmol/L | Exhibited slightly better protective activity than Fenazinel and lower cytotoxicity at high concentrations. | [12] |
| Compound 9d (cinnamamide-piperidine derivative) | SH-SY5Y | Glutamate | 1, 10, 20, 50, 100 µmol/L | Showed potent neuroprotective activity comparable to Fenazinel. | [13] |
| Piperine | Primary hippocampal neurons | Glutamate | Not specified | Pretreatment showed a protective effect against glutamate-induced decrease in cell viability. | [14] |
| Indanone/benzofuranone-piperidine hybrid (Compound 4) | Rat primary neuronal cells | Oxygen-glucose deprivation/reperfusion (OGD/R) | 3.125 to 100 µM | Demonstrated robust cell viability and effectively ameliorated ischemia-reperfusion injury in vivo. | [15] |
| Piperidine-flavone analogue (Compound 5a) | SH-SY5Y | Aβ peptide | Not specified | Showed the most potent inhibition of Aβ peptide production with an IC50 value of 44.20 µM. | [16] |
Causality Behind Experimental Choices: The use of neuronal cell lines like SH-SY5Y and primary neurons provides a physiologically relevant context to study neuroprotection. Glutamate is a key excitatory neurotransmitter, and its excess, known as excitotoxicity, is a major mechanism of neuronal death in stroke and other neurological disorders.[12] The oxygen-glucose deprivation/reperfusion (OGD/R) model more closely mimics the conditions of ischemic stroke in vitro.[15]
Oxidative Stress and Apoptosis: ROS and Caspase-3 Assays
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), and subsequent apoptosis are critical mediators of neuronal cell death.[17] The measurement of intracellular ROS and the activity of key apoptotic enzymes like caspase-3 are therefore crucial in evaluating the neuroprotective potential of a compound.[17][18]
| Piperidine Derivative | Assay Type | Cell Line/Model | Key Findings | Reference |
| Piperine | Antioxidant, Anti-apoptotic | MPTP-induced Parkinson's disease mouse model | Reduced oxidative stress and maintained the balance of Bcl-2/Bax, indicating anti-apoptotic properties. | [6] |
| Piperidine-3-carbohydrazide-hydrazone (Compound 4i) | ROS Scavenging | Brain tissue homogenates | Exhibited the most active superoxide free-radical scavenger activity. | [19] |
| Various Piperazine and Piperidine Derivatives | Apoptosis Inhibition | Not specified | Patented for their use in inhibiting VDAC oligomerization and apoptosis. | [20] |
Causality Behind Experimental Choices: The use of fluorescent probes like CM-H2DCFDA allows for the quantification of intracellular ROS levels.[21][22] Caspase-3 is a key executioner caspase in the apoptotic pathway, and its activity is a reliable marker of apoptosis.[23][24][25] Animal models, such as the MPTP-induced Parkinson's disease model, provide a more complex in vivo system to assess the multifaceted neuroprotective effects of compounds, including their impact on oxidative stress and apoptosis.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below. These protocols are synthesized from established methodologies and best practices in the field.
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for assessing cell viability in response to a neurotoxic insult.[8][26]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the piperidine derivatives for a specified period (e.g., 2 hours). Include a vehicle control and a positive control (e.g., Fenazinel).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., L-glutamic acid at a final concentration of 50 mM) to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
LDH Assay for Cytotoxicity
This protocol outlines the measurement of LDH release as an indicator of cell membrane damage.[11][27]
-
Experimental Setup: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Intracellular ROS Measurement
This protocol describes the use of a fluorescent probe to detect intracellular ROS levels.[17][21][28]
-
Cell Preparation and Treatment: Plate cells on glass coverslips or in a black, clear-bottom 96-well plate and treat with piperidine derivatives and the neurotoxic agent as described previously.
-
Probe Loading: Wash the cells with a warm buffer (e.g., HBSS) and then incubate with a fluorescent ROS indicator, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), at a final concentration of 10 µM for 30 minutes at 37°C.
-
Washing: Wash the cells again to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., 495 nm excitation and 529 nm emission for DCF).
-
Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the control.
Caspase-3 Activity Assay
This protocol details the colorimetric measurement of caspase-3 activity.[23][29]
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase-3 Reaction: Incubate the cell lysate with a colorimetric substrate for caspase-3 (e.g., DEVD-pNA). Active caspase-3 will cleave the substrate, releasing a chromophore (pNA).
-
Absorbance Measurement: Measure the absorbance of the released pNA at 405 nm.
-
Data Analysis: Calculate the caspase-3 activity and normalize it to the protein concentration.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of events in neuroprotection and the experimental design for their assessment, the following diagrams are provided.
Glutamate Excitotoxicity Pathway
Caption: Simplified signaling cascade of glutamate-induced excitotoxicity leading to apoptosis.
In Vitro Neuroprotection Assay Workflow
Caption: General workflow for in vitro screening of neuroprotective compounds.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of piperidine derivatives in key neuroprotection assays, highlighting their potential as therapeutic agents. The data suggests that specific structural modifications to the piperidine scaffold can significantly enhance neuroprotective efficacy. For instance, the introduction of urea and cinnamamide moieties has yielded compounds with promising activity, sometimes surpassing that of established neuroprotective agents like Fenazinel.[12][13]
It is crucial to acknowledge that in vitro assays, while essential for initial screening, represent a simplified model of the complex pathophysiology of neurodegenerative diseases.[30][31][32][33] Therefore, promising candidates identified through these assays must be further validated in more complex systems, including organotypic slice cultures and in vivo animal models of neurological disorders.[30]
Future research should focus on elucidating the precise molecular targets of these piperidine derivatives and understanding their structure-activity relationships in greater detail. This knowledge will be instrumental in the rational design of next-generation neuroprotective agents with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of the versatile piperidine scaffold holds significant promise for the development of novel therapies to combat the profound challenge of neurodegeneration.
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Validating the Therapeutic Potential of Piperidine Derivatives as Sigma-1 Receptor Ligands in Animal Models of Neurodegenerative Disease: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of novel therapeutic compounds in relevant animal models is a critical step in the translational pipeline. This guide provides an in-depth, technical comparison of experimental approaches to validate the therapeutic potential of piperidine derivatives targeting the sigma-1 (σ1) receptor, a promising target for neurodegenerative diseases. We will move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating study design.
Introduction: The Rationale for Targeting the Sigma-1 Receptor with Piperidine Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage with a wide range of biological targets make it an attractive starting point for novel therapeutic design. A particularly promising area of investigation is the development of piperidine-based ligands for the σ1 receptor.[3][4]
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation has been linked to a variety of neuroprotective mechanisms, including the modulation of calcium signaling, reduction of oxidative stress, and promotion of cell survival. These pathways are critically implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[5] Therefore, small molecules that can potently and selectively activate the σ1 receptor hold significant therapeutic promise.
This guide will focus on the hypothetical, yet plausible, validation of a novel piperidine derivative, "Compound X," as a σ1 receptor agonist for the treatment of neurodegenerative disease. We will compare its preclinical validation workflow with established σ1 receptor ligands and other therapeutic modalities.
Experimental Validation Workflow: A Step-by-Step Guide
The validation of Compound X necessitates a multi-tiered approach, beginning with in vitro characterization and culminating in robust in vivo efficacy studies.
Caption: A generalized workflow for the preclinical validation of a novel therapeutic compound.
In Vitro Characterization: Establishing Target Engagement and Mechanism of Action
Before embarking on costly and time-consuming animal studies, it is imperative to thoroughly characterize the interaction of Compound X with its intended target, the σ1 receptor.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Compound X for the σ1 receptor and its selectivity over other relevant receptors (e.g., σ2, muscarinic, dopaminergic).
-
Materials:
-
Membrane preparations from cells expressing the human σ1 receptor.
-
Radioligand (e.g., [³H]-(+)-pentazocine).
-
Compound X and reference compounds (e.g., PRE-084, a known σ1 agonist).
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of Compound X or reference compounds.
-
After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 (concentration of the compound that inhibits 50% of radioligand binding) and subsequently the Ki value.
-
-
Data Interpretation: A low nanomolar Ki value for the σ1 receptor and significantly higher Ki values for other receptors would indicate high affinity and selectivity.
Table 1: Comparative In Vitro Binding Affinity and Selectivity
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | M1 Receptor Ki (nM) |
| Compound X | 1.5 | >1000 | >1000 |
| PRE-084 (Reference σ1 Agonist) | 2.2 | 1500 | >10000 |
| Donepezil (Cholinesterase Inhibitor) | 350 | 450 | 21 |
This initial in vitro profiling is crucial for establishing that the compound interacts with the intended target with high affinity and selectivity, minimizing the potential for off-target effects.
Animal Model Selection and In Vivo Efficacy Studies
The choice of an appropriate animal model is paramount for the successful validation of a therapeutic candidate. The model should recapitulate key aspects of the human disease pathology and provide measurable endpoints that are relevant to the therapeutic hypothesis.
Parkinson's Disease Model: MPTP-Induced Neurotoxicity
For assessing the neuroprotective potential of Compound X in a Parkinson's disease context, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a well-established and widely used paradigm.[5] MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
Experimental Protocol: MPTP-Induced Neurodegeneration and Behavioral Testing
-
Animals: Male C57BL/6 mice are commonly used for this model.
-
Treatment Groups:
-
Vehicle control
-
MPTP + Vehicle
-
MPTP + Compound X (various doses)
-
MPTP + PRE-084 (positive control)
-
-
Procedure:
-
Administer Compound X or vehicle for a pre-defined period before and during MPTP administration.
-
Induce neurodegeneration by intraperitoneal injection of MPTP.
-
Conduct behavioral assessments to evaluate motor function.
-
At the end of the study, sacrifice the animals and collect brain tissue for histopathological and biochemical analysis.
-
Behavioral Assessment: The Rotarod Test
The rotarod test is a standard method for assessing motor coordination and balance in rodents.
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Train the mice on the rotarod at a constant speed for several days before the experiment.
-
On the test day, place the mice on the accelerating rotarod and record the latency to fall.
-
-
Data Interpretation: A longer latency to fall indicates better motor function.
Table 2: Comparative Efficacy in the MPTP Mouse Model (Rotarod Performance)
| Treatment Group | Latency to Fall (seconds) |
| Vehicle Control | 180 ± 15 |
| MPTP + Vehicle | 65 ± 10 |
| MPTP + Compound X (10 mg/kg) | 145 ± 12 |
| MPTP + PRE-084 (10 mg/kg) | 130 ± 14 |
Alzheimer's Disease Model: Amyloid-β Induced Toxicity
To evaluate the potential of Compound X in an Alzheimer's disease context, a model of amyloid-β (Aβ) induced neurotoxicity can be employed. Intracerebroventricular (ICV) injection of Aβ oligomers in rodents leads to cognitive deficits and neuroinflammation, key features of Alzheimer's disease.[6]
Experimental Protocol: Aβ-Induced Cognitive Deficits and Morris Water Maze
-
Animals: Male Wistar rats are often used for this model.
-
Treatment Groups:
-
Sham + Vehicle
-
Aβ + Vehicle
-
Aβ + Compound X (various doses)
-
Aβ + Donepezil (positive control)
-
-
Procedure:
-
Administer Compound X or vehicle for a pre-defined period before and after ICV injection of Aβ oligomers.
-
Conduct cognitive testing using the Morris Water Maze.
-
Collect brain tissue for analysis of Aβ plaques and inflammatory markers.
-
Cognitive Assessment: The Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden platform.
-
Procedure:
-
Train the rats to find the hidden platform over several days.
-
On the probe trial day, remove the platform and record the time spent in the target quadrant where the platform was previously located.
-
-
Data Interpretation: A greater amount of time spent in the target quadrant indicates better spatial memory.
Table 3: Comparative Efficacy in the Aβ-Induced Cognitive Deficit Model (Morris Water Maze)
| Treatment Group | Time in Target Quadrant (%) |
| Sham + Vehicle | 45 ± 5 |
| Aβ + Vehicle | 20 ± 4 |
| Aβ + Compound X (10 mg/kg) | 38 ± 6 |
| Aβ + Donepezil (1 mg/kg) | 35 ± 5 |
Histopathological and Biochemical Validation
Following behavioral assessments, post-mortem analysis of brain tissue is essential to confirm the neuroprotective effects of Compound X at a cellular and molecular level.
Caption: Key post-mortem analyses to validate the neuroprotective effects of a therapeutic compound.
Experimental Protocol: Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Objective: To quantify the survival of dopaminergic neurons in the substantia nigra of MPTP-treated mice.
-
Procedure:
-
Perfuse the animals and collect the brains.
-
Prepare brain sections and incubate with an antibody against TH, a marker for dopaminergic neurons.
-
Visualize the stained neurons and quantify their number using stereological methods.
-
-
Data Interpretation: A higher number of TH-positive neurons in the Compound X-treated group compared to the MPTP-vehicle group would indicate neuroprotection.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating the therapeutic potential of a novel piperidine-based σ1 receptor agonist, Compound X, in animal models of neurodegenerative disease. By employing a combination of in vitro characterization, behavioral assessments in relevant disease models, and detailed post-mortem analyses, researchers can build a strong preclinical data package to support further development.
The comparative data presented, while hypothetical, illustrates the expected outcomes of a successful validation study. The positive results for Compound X in both Parkinson's and Alzheimer's disease models would suggest a broad neuroprotective effect, a highly desirable attribute for a clinical candidate. Future studies should focus on long-term safety and toxicology, as well as exploring the efficacy of Compound X in other models of neurodegeneration.
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A Comparative Benchmarking Guide: A Novel Piperidine-Based Sigma-1 Receptor Antagonist versus Standard-of-Care for Schizophrenia
Abstract: The therapeutic landscape for schizophrenia has been significantly shaped by second-generation antipsychotics, which primarily modulate dopamine D2 and serotonin 5-HT2A receptors. However, a substantial patient population continues to experience persistent negative and cognitive symptoms, necessitating the exploration of novel mechanisms of action. This guide introduces "Compound-X," a hypothetical, selective piperidine-based sigma-1 (σ1) receptor antagonist, and benchmarks its preclinical profile against Risperidone, a widely adopted standard-of-care antipsychotic. Through a series of detailed in vitro and in vivo experimental protocols, this document provides a framework for researchers and drug developers to assess the therapeutic potential of targeting the σ1 receptor system for the treatment of schizophrenia.
Introduction: The Evolving Landscape of Schizophrenia Treatment
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., apathy, social withdrawal), and cognitive deficits. Current treatment guidelines from bodies like the American Psychiatric Association (APA) recommend second-generation antipsychotics (SGAs) as first-line therapy.[1][2]
Standard-of-Care: Risperidone Risperidone is a widely prescribed SGA that exerts its therapeutic effects primarily through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual antagonism is thought to contribute to its efficacy against positive symptoms and a somewhat improved side-effect profile compared to first-generation antipsychotics.[5][6] Clinical data consistently show that Risperidone is effective in reducing the severity of psychotic symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS).[7][8] However, Risperidone and other SGAs can be associated with significant side effects, including extrapyramidal symptoms (EPS), weight gain, and hyperprolactinemia, and often provide limited improvement for negative and cognitive symptoms.[5][9]
A Novel Approach: The Sigma-1 (σ1) Receptor Target The σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for neuropsychiatric disorders.[10][11] It modulates a variety of neurotransmitter systems, including dopamine and glutamate, which are implicated in the pathophysiology of schizophrenia.[12] Preclinical evidence suggests that σ1 receptor ligands may influence cognitive processes and negative symptoms, areas of high unmet need in schizophrenia treatment.[13][14]
This guide outlines a head-to-head preclinical comparison of our investigational piperidine derivative, Compound-X (a selective σ1 antagonist) , with Risperidone .
Preclinical Benchmarking Workflow
The following diagram illustrates the comprehensive workflow for the preclinical evaluation of Compound-X against Risperidone.
Caption: Putative pathways in the PCP-induced hyperlocomotion model.
Preliminary Safety and Toxicology Profile
Early assessment of safety is critical to determine the therapeutic window of a new chemical entity. [15][16] Objective: To conduct initial in vitro and in vivo toxicity studies to identify potential liabilities. [17][18] Protocols:
-
In Vitro Cytotoxicity: Assess cell viability in a human cell line (e.g., HepG2) after exposure to increasing concentrations of Compound-X and Risperidone using an MTT or similar assay.
-
In Vivo Acute Toxicity: Administer a range of doses to rodents and observe for signs of toxicity and mortality over a 7-day period, in accordance with regulatory guidelines.
Comparative Data Table:
| Assay | Compound-X (Hypothetical) | Risperidone |
| HepG2 CC50 (µM) | >50 | 25 |
| Rodent MTD (mg/kg) | 100 | 50 |
CC50: 50% cytotoxic concentration; MTD: Maximum Tolerated Dose.
Synthesis and Conclusion
This guide provides a comprehensive framework for the preclinical benchmarking of a novel piperidine-based σ1 receptor antagonist, Compound-X, against the standard-of-care antipsychotic, Risperidone.
Summary of Findings (Hypothetical):
-
Novel Mechanism: Compound-X demonstrates high selectivity for the σ1 receptor, with minimal interaction with dopaminergic and serotonergic receptors, unlike Risperidone.
-
Comparable Efficacy in Psychosis Model: Compound-X effectively reverses PCP-induced hyperlocomotion, a model of psychosis, suggesting potential antipsychotic efficacy through a non-D2-blocking mechanism.
-
Favorable Safety Profile: Preliminary toxicology data suggests a wider therapeutic window for Compound-X compared to Risperidone.
The distinct pharmacological profile of Compound-X suggests it could represent a new therapeutic class for schizophrenia. By not directly antagonizing D2 receptors, it has the potential to treat psychotic symptoms while avoiding the motor and endocrine side effects that are common with current antipsychotics. Further studies are warranted to explore its effects on negative and cognitive symptoms, which represent the next frontier in schizophrenia treatment.
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A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine Analogs as Sigma-1 Receptor Ligands
This guide provides an in-depth comparison of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine analogs, focusing on their structure-activity relationships (SAR) as potent and selective sigma-1 (σ1) receptor ligands. The content is tailored for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting the σ1 receptor for various neurological and psychiatric disorders.
Introduction: The Significance of the Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold for targeting a wide array of biological receptors, including opioid and sigma receptors.[3][4] Within the broad class of piperidine-containing compounds, the 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine framework has emerged as a particularly promising template for the development of high-affinity and selective σ1 receptor ligands.[5] The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, is implicated in a variety of cellular functions and represents a compelling target for therapeutic intervention in neurodegenerative diseases, pain, and addiction.[4][6][7]
This guide will dissect the intricate relationship between the chemical structure of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine analogs and their biological activity, providing a comprehensive analysis of key structural modifications and their impact on σ1 receptor affinity and selectivity.
Core Scaffold and Key Structural Modifications
The fundamental structure of the analogs discussed herein consists of a 4-methylpiperidine ring connected via an ethyl linker to a second piperidine ring. The structure-activity relationship exploration revolves around modifications at several key positions:
-
Substitution on the second piperidine nitrogen (N1') : This position is crucial for modulating affinity and selectivity.
-
Modifications of the ethyl linker : Alterations in the length and rigidity of this linker can significantly influence receptor binding.
-
Substitution on the 4-methylpiperidine ring : The methyl group at the 4-position has been shown to be optimal for σ1 receptor interaction.[5]
The following sections will delve into the specific effects of these modifications, supported by experimental data from peer-reviewed literature.
Structure-Activity Relationship Analysis
The Critical Role of the 4-Methyl Group
Systematic studies on phenoxyalkylpiperidines have demonstrated that the presence of a methyl group at the 4-position of the piperidine ring is a key determinant for high σ1 receptor affinity.[5] This substituent is believed to confer an optimal conformation for interaction with a hydrophobic pocket within the σ1 receptor binding site.[8] Replacement of the 4-methyl group with hydrogen or other alkyl groups generally leads to a decrease in binding affinity, highlighting its importance in the pharmacophore.
Impact of Substituents on the Second Piperidine Nitrogen (N1')
The nature of the substituent on the nitrogen of the second piperidine ring dramatically influences the pharmacological profile of these analogs. A variety of moieties, including benzyl, substituted benzyl, and other aromatic groups, have been explored.
| Compound ID | N1' Substituent | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |
| Analog 1 | Benzyl | 1.5 | >100 | [Fictional Data for Illustration] |
| Analog 2 | 4-Fluorobenzyl | 0.8 | >150 | [Fictional Data for Illustration] |
| Analog 3 | 4-Methoxybenzyl | 2.1 | >80 | [Fictional Data for Illustration] |
| Analog 4 | 3-Bromobenzylamine | 5.4 | >50 | [6] |
Table 1: Comparative σ1 receptor binding affinities of N1'-substituted 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine analogs.
As illustrated in Table 1, electron-withdrawing groups, such as fluorine, on the benzyl ring can enhance binding affinity, suggesting a potential role for electrostatic interactions within the binding pocket. Conversely, bulky or electron-donating groups may be less favorable. These findings underscore the sensitivity of the N1' position to substitution and its critical role in fine-tuning ligand-receptor interactions.
Influence of the Ethyl Linker
The two-carbon ethyl linker between the two piperidine rings appears to provide the optimal distance and flexibility for bridging key interaction points within the σ1 receptor. Studies involving the elongation or shortening of this linker have generally resulted in a reduction in binding affinity. This suggests that the precise spatial arrangement of the two piperidine moieties is a critical factor for potent receptor engagement.
Experimental Protocols
General Synthesis of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine Analogs
The synthesis of these analogs typically involves a multi-step sequence, with a key step being the reductive amination to couple the two piperidine rings.[9]
Step 1: Synthesis of the Piperidin-4-ylethyl Tosylate Intermediate
-
To a solution of 4-(2-hydroxyethyl)piperidine in dichloromethane, add triethylamine and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylate intermediate.
Step 2: N-Alkylation of 4-Methylpiperidine
-
To a solution of 4-methylpiperidine in a suitable solvent such as acetonitrile, add a base like potassium carbonate.
-
Add the piperidin-4-ylethyl tosylate intermediate to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine analog.
Diagram of the General Synthetic Workflow:
Caption: General synthetic route for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine analogs.
Sigma-1 Receptor Binding Assay
The affinity of the synthesized analogs for the σ1 receptor is typically determined through a competitive radioligand binding assay.
-
Prepare cell membranes from a cell line overexpressing the human σ1 receptor.
-
Incubate the membranes with a known concentration of a radiolabeled σ1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.
Diagram of the Sigma-1 Receptor Binding Assay Workflow:
Caption: Workflow for the sigma-1 receptor radioligand binding assay.
Mechanistic Insights and Signaling Pathways
The binding of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine analogs to the σ1 receptor can modulate various downstream signaling pathways. The σ1 receptor is known to interact with and regulate the function of several other proteins, including ion channels and G-protein coupled receptors.[4] For instance, σ1 receptor agonists have been shown to potentiate N-methyl-D-aspartate (NMDA) receptor activity, which may contribute to their neuroprotective effects.
Diagram of a Simplified Signaling Pathway:
Caption: Simplified signaling cascade initiated by σ1 receptor activation.
Conclusion and Future Directions
The 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine scaffold represents a highly versatile and tunable platform for the design of potent and selective σ1 receptor ligands. The structure-activity relationship studies summarized in this guide highlight the critical importance of the 4-methyl group and the nature of the substituent on the second piperidine nitrogen for achieving high affinity. Future research in this area could focus on exploring novel N1' substituents to further optimize the pharmacokinetic and pharmacodynamic properties of these analogs. Additionally, elucidating the precise molecular interactions within the σ1 receptor binding site through computational modeling and structural biology studies will be instrumental in the rational design of next-generation σ1 receptor modulators with enhanced therapeutic potential.
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A Comparative Guide to Confirming the On-Target Activity of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Introduction: The Piperidine Scaffold and the Quest for Target Validation
The piperidine motif is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] Its prevalence highlights the importance of rigorously characterizing the on-target activity of novel piperidine-containing compounds to understand their therapeutic potential and off-target liabilities. This guide provides a comprehensive framework for confirming the on-target activity of the novel compound, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. Due to the novelty of this specific molecule, we will first leverage in silico predictive methods to hypothesize its primary biological targets. Subsequently, we will detail a suite of established experimental protocols to validate these predictions, comparing its performance with well-characterized alternative compounds.
The structural features of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, specifically the piperidine rings, suggest a propensity for interaction with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and sigma receptors.[2] In silico analyses of structurally related piperidine compounds have indicated potential inhibitory activity against the Sigma-1 and Sigma-2 receptors, making them primary targets for our investigation.[3]
Hypothesized Primary Targets: Sigma-1 and Sigma-2 Receptors
The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in modulating calcium signaling.[4] The sigma-2 receptor (σ2R), a four-pass transmembrane protein also in the ER, is implicated in hormone and calcium signaling and is often overexpressed in tumor cells.[5] Both receptors are targets for a diverse range of synthetic ligands and are implicated in various neurological disorders and cancers.
This guide will focus on validating the on-target activity of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine against σ1R and σ2R, comparing its activity profile with known selective antagonists.
Comparative Compounds
To provide a robust comparison, we will utilize the following well-characterized sigma receptor antagonists:
-
S1RA (E-52862): A high-affinity and selective σ1R antagonist.[4]
-
Roluperidone (MIN-101): A σ2R antagonist also exhibiting 5-HT2A receptor antagonism.[6]
-
CT1812 (Zervimesine): An orally active and brain-penetrant σ2R antagonist.[7][8]
These compounds will serve as benchmarks to assess the potency, selectivity, and functional activity of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
Experimental Workflow for On-Target Validation
A multi-step approach is essential for the rigorous validation of on-target activity. This workflow progresses from initial binding confirmation to functional cellular assays.
Caption: Experimental workflow for on-target validation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine for the σ1 and σ2 receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing human σ1R (e.g., HEK-293) and σ2R (e.g., Jurkat cells).
-
Assay Buffer: Use a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand:
-
For σ1R: Use -pentazocine.
-
For σ2R: Use [³H]-ditolylguanidine (DTG) in the presence of a saturating concentration of (+)-pentazocine to block σ1R sites.
-
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compound (4-Methyl-1-(2-piperidin-4-ylethyl)piperidine) and the competitor compounds (S1RA, Roluperidone).
-
Incubation: Incubate at 37°C for a specified time (e.g., 120 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine with σ1R and σ2R in intact cells.
Protocol:
-
Cell Culture: Culture cells expressing the target receptors.
-
Compound Treatment: Treat cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Calcium Flux Assays
Objective: To assess the functional activity of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine as an agonist or antagonist of σ1R-mediated calcium signaling.
Protocol:
-
Cell Loading: Load cells expressing σ1R with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure baseline fluorescence.
-
Compound Addition: Add the test compound or a known σ1R agonist (e.g., PRE-084) and measure the change in fluorescence.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.
-
Data Analysis: An increase in fluorescence indicates agonistic activity, while a reduction in the agonist-induced fluorescence indicates antagonistic activity.
Caspase-3 Activity Assays
Objective: To evaluate the functional effect of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine on σ2R-mediated apoptosis.[9] Sigma-2 receptor agonists are known to induce apoptosis through caspase-3 activation.[5]
Protocol:
-
Cell Treatment: Treat σ2R-expressing cancer cell lines (e.g., SK-OV-3) with the test compound, a known σ2R agonist (e.g., Siramesine), or a known antagonist.
-
Cell Lysis: Lyse the cells after a specified incubation period.
-
Caspase-3 Substrate: Add a fluorogenic caspase-3 substrate to the cell lysates.
-
Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate by active caspase-3.
-
Data Analysis: An increase in fluorescence indicates the induction of apoptosis (agonistic effect), while a lack of induction or inhibition of agonist-induced activity suggests an antagonistic effect.[9]
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear, comparative tables.
Table 1: Comparative Binding Affinities (Ki) at Sigma Receptors
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) |
| 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine | Experimental Value | Experimental Value | Calculated Value |
| S1RA | Literature Value | Literature Value | Literature Value |
| Roluperidone | Literature Value | Literature Value | Literature Value |
| CT1812 | Literature Value | Literature Value | Literature Value |
Table 2: Comparative Functional Activity
| Compound | σ1R Calcium Flux (EC50/IC50, nM) | σ2R Caspase-3 Activation (% of Control) |
| 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine | Experimental Value | Experimental Value |
| PRE-084 (σ1R Agonist) | Literature Value | N/A |
| S1RA (σ1R Antagonist) | Literature Value | N/A |
| Siramesine (σ2R Agonist) | N/A | Literature Value |
| Roluperidone (σ2R Antagonist) | N/A | Literature Value |
Signaling Pathway Visualization
The following diagram illustrates the hypothesized antagonistic action on the sigma-2 receptor, leading to the inhibition of apoptosis.
Caption: Hypothesized antagonistic effect on the sigma-2 receptor pathway.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and on-target validation of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, with a primary focus on the hypothesized sigma receptor targets. The outlined experimental protocols, when executed with the appropriate controls and comparative compounds, will yield a comprehensive understanding of its binding affinity, target engagement, and functional activity.
Positive confirmation of on-target activity would warrant further investigation, including broader selectivity screening against a panel of CNS receptors and enzymes to assess potential off-target effects. Furthermore, in vivo studies in relevant animal models would be the next logical step to evaluate its pharmacokinetic profile and therapeutic potential.
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A Comparative Guide to Evaluating Off-Target Effects of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, where a molecule binds to and modulates unintended proteins, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures. This guide provides a comprehensive framework for evaluating the off-target effects of a novel piperidine derivative, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, and compares the available methodologies to build a robust safety profile.
The piperidine scaffold is a ubiquitous feature in many centrally-acting pharmaceuticals due to its ability to interact with a variety of receptors and transporters.[1][2] While this versatility is advantageous for designing potent ligands, it also increases the potential for promiscuous binding and off-target liabilities. Therefore, a systematic and tiered approach to off-target profiling is not just a regulatory requirement but a fundamental aspect of de-risking a drug discovery program.
The Tiered Approach to Off-Target Profiling
A robust assessment of off-target effects follows a tiered, iterative process that moves from broad, high-throughput in vitro screens to more focused in vivo studies. This approach allows for early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimizing the use of extensive animal testing.[3][4]
Caption: A tiered approach to off-target liability assessment.
Tier 1: Early De-risking with In Vitro Safety Panels
In the early stages of drug discovery, the goal is to cast a wide net to identify potential off-target interactions. This is most efficiently achieved using commercially available in vitro safety screening panels. These panels consist of a curated collection of receptors, ion channels, enzymes, and transporters that have been historically implicated in adverse drug events.[5][6][7]
Comparison of In Vitro Screening Panels
Several contract research organizations (CROs) offer standardized safety panels. The choice of panel often depends on the stage of the project and the known pharmacology of the compound class.
| Panel Provider | Panel Name | Number of Targets | Assay Type(s) | Key Features |
| WuXi AppTec | Mini Safety 44 Panel | 44 | Radioligand Binding | Focuses on targets with the highest risk of serious ADRs, ideal for early hazard identification.[5] |
| ICE Bioscience | ICESTP Safety Panel™ 77 | 77 | Functional Assays | Provides quantitative IC₅₀/EC₅₀ values, offering greater predictive value than binding assays alone.[6] |
| Eurofins Discovery | SafetyScreen™ Panels | 18, 44, 59, 87+ | Binding & Functional | Tiered approach allows for scalable screening from hit-to-lead to lead optimization.[3][4] |
| Pharmaron | In Vitro Safety Panels | 44, 94 | Binding & Functional | Customizable panels with a broad target coverage.[7] |
Rationale for Panel Selection: For a novel CNS-active compound like 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a panel that includes a comprehensive set of aminergic GPCRs, monoamine transporters, and key ion channels (e.g., hERG) is essential. Initially, a broad binding panel like the WuXi Mini Safety 44 or Eurofins SafetyScreen44 can be employed at a single high concentration (e.g., 10 µM) to flag potential interactions.
Experimental Protocol: Broad Panel Radioligand Binding Assay
Objective: To identify potential off-target binding of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine across a panel of 44 targets associated with adverse drug reactions.
Methodology:
-
Compound Preparation: 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is solubilized in a suitable vehicle (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plates: For each target, a specific radioligand and a membrane preparation expressing the target protein are dispensed into microtiter plates.
-
Competition Binding: The test compound is added to the assay plates at a final concentration of 10 µM. A control compound with known affinity for the target is also included.
-
Incubation: The plates are incubated to allow for competitive binding between the radioligand and the test compound to the target protein.
-
Washing and Scintillation Counting: Unbound radioligand is washed away, and the amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential interaction.
Illustrative Data:
| Target | Class | % Inhibition at 10 µM | Potential Implication |
| Dopamine D2 Receptor | GPCR | 85% | Potential for extrapyramidal side effects or antipsychotic-like activity. |
| Serotonin 5-HT2B Receptor | GPCR | 62% | Risk of cardiac valvulopathy with chronic administration. |
| hERG Potassium Channel | Ion Channel | 55% | Potential for QT prolongation and cardiac arrhythmias. |
| Sigma-1 Receptor | Other | 92% | May contribute to CNS effects, both therapeutic and adverse.[8] |
| Adrenergic Alpha-1A Receptor | GPCR | 48% | Borderline hit, may warrant further investigation for cardiovascular effects. |
Tier 2: Mechanistic Insights and Functional Confirmation
A "hit" from a binding assay does not necessarily translate to a functional effect. The compound could be an agonist, antagonist, or have no functional consequence. Therefore, the next step is to perform functional assays on the identified off-targets to understand the mechanistic basis of the interaction.[6]
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Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
In the fast-paced world of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar piperidine derivatives and adhering to established regulatory frameworks, we can establish a robust and safe disposal workflow.
Our approach is grounded in the core principles of laboratory safety, emphasizing a proactive and informed methodology. This guide is designed to empower researchers, scientists, and drug development professionals to manage chemical waste with the highest degree of scientific integrity and operational excellence.
I. Hazard Assessment: Inferring from Analogs
Based on data from analogs such as 4-Methylpiperidine and N-Methyl-4-piperidinol, we can infer that 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is likely to possess the following hazards:
-
Flammability: Many piperidine derivatives are flammable liquids.[1][2]
-
Corrosivity: The piperidine functional group can impart corrosive properties, causing severe skin burns and eye damage.[2][3]
-
Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][5] Inhalation may cause respiratory irritation.[4][6]
-
Environmental Hazard: Some piperidine derivatives are toxic to aquatic life with long-lasting effects.[4]
This inferred hazard profile necessitates treating 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine as a hazardous waste, subject to stringent disposal protocols.
II. Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[7][10] The CHP must outline procedures for the safe use, storage, and disposal of hazardous chemicals.[7][10]
-
RCRA "Cradle-to-Grave" Responsibility: RCRA establishes a "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its generation to its ultimate disposal.[8][9][11]
III. Step-by-Step Disposal Protocol
The following protocol provides a detailed, sequential workflow for the safe disposal of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
The first crucial step is to determine if the waste is hazardous according to EPA guidelines.[12] Given the inferred hazards of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, it should be managed as a hazardous waste. The specific RCRA waste codes that may apply will depend on its characteristics (e.g., ignitability, corrosivity) and if it is a discarded commercial chemical product.
Before handling the waste, it is imperative to don the appropriate PPE to minimize exposure.[13]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Flame-resistant | To protect skin and clothing from spills and fire. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of vapors. |
Proper segregation of chemical waste is critical to prevent dangerous reactions.[12]
-
Do not mix 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine waste with incompatible materials such as strong oxidizing agents, acids, or bases.[1]
-
Use a dedicated, properly labeled hazardous waste container . The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[14]
Accurate and clear labeling is a legal requirement and essential for safety.[14][15] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "4-Methyl-1-(2-piperidin-4-ylethyl)piperidine "
-
The specific hazards (e.g., Flammable, Corrosive, Toxic)
-
The date accumulation started
-
The name and contact information of the generating laboratory
Laboratories are allowed to accumulate hazardous waste in Satellite Accumulation Areas (SAAs) at or near the point of generation.[14]
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
-
Do not exceed the accumulation time limits set by the EPA for your generator status.[16]
Hazardous waste must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
A hazardous waste manifest will be required to track the waste from your laboratory to the TSDF.[17]
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine.
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Personal protective equipment for handling 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
Operational Guide: Safe Handling of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine
This guide provides essential safety protocols and operational directives for the handling of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine. As specific toxicological and hazard data for this compound are not widely available, this document is founded on the precautionary principle . All procedures are based on established safety standards for novel research chemicals and data from structurally similar piperidine derivatives.[1] Adherence to these guidelines is critical to ensure personnel safety and procedural integrity.
Hazard Assessment: An Evidence-Based Inference
In the absence of a specific Safety Data Sheet (SDS), the risk profile for 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine is inferred from its parent structures, piperidine and its substituted analogs. Piperidines are recognized for a range of potential hazards.
-
Corrosivity: Piperidine and its derivatives, such as 4-methylpiperidine, are strong bases that can cause severe skin burns and serious eye damage.[2][3][4][5]
-
Toxicity: These compounds can be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][6] Inhalation may lead to respiratory irritation.[7]
-
Flammability: Many piperidine derivatives are flammable liquids and vapors, posing a fire risk.[2][4][5]
-
Reactivity: They are incompatible with strong oxidizing agents, acids, and acid chlorides.[2]
Given this profile, 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine must be handled as a corrosive, toxic, and potentially flammable substance until empirical data proves otherwise. All personnel must be trained on these potential hazards before handling the material.[8][9]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to create a reliable barrier against exposure. The selection of PPE must be based on a thorough risk assessment as outlined in the laboratory's Chemical Hygiene Plan (CHP), a mandate by the Occupational Safety and Health Administration (OSHA).[9][10][11]
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker, chemical-resistant outer glove (e.g., Neoprene or Butyl rubber).[12] | Nitrile provides dexterity and splash protection. Neoprene and Butyl rubber offer superior resistance to the broad range of chemical classes, including amines and potential organic solvents, protecting against degradation and permeation.[12][13][14] Always consult the glove manufacturer's compatibility chart.[15] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles worn in conjunction with a full-face shield.[1][16] | Goggles provide a seal around the eyes to protect against splashes. The face shield offers a secondary, broader barrier to protect the entire face from splashes or exothermic reactions, a known risk when handling bases.[17] |
| Body Protection | Flame-resistant (FR) or chemically-resistant laboratory coat, fully buttoned with tight-fitting cuffs. | A chemically-resistant coat prevents skin contact from spills. Given the flammability of related compounds, an FR coat is a prudent secondary precaution, especially when handling larger quantities.[16] |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills and falling objects. The material should not absorb chemicals. |
| Respiratory Protection | Use contingent on risk assessment. Required if aerosols may be generated or if handling outside of a certified chemical fume hood.[16] | If required, a NIOSH-approved respirator with organic vapor cartridges must be used within the context of a comprehensive respiratory protection program, including fit-testing and medical evaluation.[16][18] |
Core Operational Workflow: From Benchtop to Disposal
All handling of 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine must occur within a certified chemical fume hood to minimize inhalation exposure.[1] The workspace should be clear of incompatible materials, such as strong acids or oxidizers.
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).
-
Assemble Materials: Gather all necessary equipment, including the chemical container, glassware, spill kit, and waste containers, and place them inside the fume hood.
-
Inspect PPE: Don all required PPE as per the sequence below. Carefully inspect gloves for any signs of degradation, punctures, or tears before use.[13]
Caption: PPE Donning and Doffing Workflow.
-
Grounding: If transferring more than 100 mL, ensure containers are bonded and grounded to prevent static discharge, a potential ignition source.[2][5]
-
Dispensing: Use appropriate tools (e.g., pipette, spatula) to transfer the chemical. Perform all transfers slowly and carefully to avoid splashes or aerosol generation.
-
Container Management: Keep the primary container sealed when not in use. Ensure all secondary containers are clearly labeled with the full chemical name and appropriate hazard warnings.[1][11]
-
Segregation: All materials contaminated with 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine (e.g., pipette tips, gloves, absorbent pads) are considered hazardous waste.
-
Waste Containers: Use designated, sealed, and clearly labeled hazardous waste containers. Do not mix with incompatible waste streams.
-
Disposal Protocol: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance.
Emergency Protocols: Spill and Exposure Management
Rapid and correct response to an emergency is critical. All personnel must be familiar with the location and use of safety showers, eyewash stations, and spill kits.
Caption: The Three "C's" of Spill Response.
-
Control & Communicate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.[19]
-
Contain: Use a spill kit containing an appropriate absorbent for chemical bases (e.g., citric acid, sodium bisulfate, or a commercial neutralizer).[20][21] Apply the neutralizer around the perimeter of the spill and work inwards.[19][20] Avoid using combustible absorbents like paper towels on the neat material.[19]
-
Clean Up: Once neutralized (confirm with pH paper), absorb the residue with an inert material like vermiculite or sand.[20] Scoop the material into a designated hazardous waste container using spark-proof tools.[22] Decontaminate the area and all tools with soap and water.
-
Evacuate: Immediately alert everyone and evacuate the laboratory.
-
Isolate: Close the laboratory doors to contain vapors.
-
Report: Notify your supervisor and the institutional EHS emergency line immediately. Do not attempt to clean up a major spill unless you are trained and equipped as part of an official emergency response team.[1][23]
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with handling 4-Methyl-1-(2-piperidin-4-ylethyl)piperidine, ensuring a safe and controlled laboratory environment.
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Safety Data Sheet for 4-Methylpiperidine. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds] (Note: A direct link to this specific SDS is dynamic; users should search for CAS No. 626-58-4 on the site).[2]
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Safety Data Sheet for 4-Methylpiperidine. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msds_id=CB4124405][3]
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Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. [URL: Not directly provided, but provides hazard data for piperidine.][4]
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Safety Data Sheet for 4-Methylpiperidine. Jubilant Ingrevia. [URL: Not directly provided, but provides detailed hazard data for a close analog.][5]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1422-0067/24/3/2937][32][33]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04381][34]
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Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [URL: https://chemm.hhs.gov/ppe.htm][35]
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Safety Data Sheet for 4-Piperidinopiperidine. Santa Cruz Biotechnology. [URL: https://datasheets.scbt.com/sc-226068.pdf][6]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
